Vistusertib

Catalog No.
S548426
CAS No.
1009298-59-2
M.F
C25H30N6O3
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vistusertib

CAS Number

1009298-59-2

Product Name

Vistusertib

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1

InChI Key

JUSFANSTBFGBAF-IRXDYDNUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide, AZD-2014, AZD2014, vistusertib

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C

The exact mass of the compound Vistusertib is 462.23794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vistusertib mechanism of action mTORC1 and mTORC2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates growth signals and nutrient sensing. It functions within two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism [1] [2].

The following diagram illustrates the signaling pathway and how vistusertib exerts its inhibitory effect.

architecture cluster_mTOR mTOR Complexes GF Growth Factors PI3K PI3K GF->PI3K AKT_inactive AKT (Inactive) PI3K->AKT_inactive mTOR mTOR Kinase AKT_inactive->mTOR Vist This compound (AZD2014) Vist->mTOR ATP-competitive Inhibition mTORC1 mTORC1 Complex mTOR->mTORC1 mTORC2 mTORC2 Complex mTOR->mTORC2 S6K p-S6K / p-S6 mTORC1->S6K AKT_active p-AKT (S473) mTORC2->AKT_active Phosphorylation PR Cell Proliferation Growth & Survival S6K->PR AKT_active->PR

This compound's key differentiator is its ability to inhibit both mTOR complexes simultaneously [3]:

  • Dual Complex Inhibition: By binding the ATP-binding site of the mTOR kinase itself, this compound prevents the activity of both mTORC1 and mTORC2. This leads to the reduction of phosphorylated S6K (p-S6K) and S6 (p-S6), which are downstream effectors of mTORC1, and phosphorylated AKT (p-AKT) at Ser473, a key substrate of mTORC2 [1] [3].
  • Advantage over Rapalogs: First-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially block mTORC1. This can lead to a loss of negative feedback loops and subsequent activation of AKT via mTORC2, potentially compromising antitumor efficacy and promoting resistance [1] [2] [4]. This compound's direct kinase inhibition avoids this paradoxical activation, resulting in more complete pathway suppression [2].

Key Experimental Evidence & Protocols

The efficacy of this compound has been evaluated in both preclinical models and clinical trials across various cancers.

In Vitro and In Vivo Preclinical Models

A study on ovarian cancer models provides a clear example of a standard experimental workflow to evaluate this compound's activity, both alone and in combination with chemotherapy [3].

  • Objective: To investigate if adding this compound to paclitaxel could reverse chemoresistance in ovarian cancer.
  • Cell Line Panel: A panel of 12 human ovarian cancer cell lines was treated with this compound, paclitaxel, or the combination. Growth inhibition (GI₅₀) was assessed, and drug interaction was analyzed using the Loewe model to calculate a synergy score [3].
  • Western Blot Analysis: A cisplatin-resistant cell line (A2780Cis) was treated with the drugs for 24 hours. Key signaling changes were evaluated by measuring levels of:
    • p-S6 (S235/236) and p-S6K: markers of mTORC1 inhibition.
    • p-AKT (S473): a marker of mTORC2 inhibition.
    • PDCD4: a tumor suppressor protein induced upon S6K inhibition, confirming robust pathway blockade [3].
  • In Vivo Xenograft Model: Mice bearing A2780Cis tumors were treated with vehicle, this compound alone, paclitaxel alone, or the combination for two weeks.
    • Endpoint Measurements: Tumor volume reduction was significant only in the combination arm. Tumors were analyzed via:
      • Immunohistochemistry (IHC): Showed a significant increase in cleaved caspase-3, indicating enhanced apoptosis.
      • Magnetic Resonance Spectroscopy (MRS): Detected significant decreases in phosphocholine and ATP, indicating effects on tumor metabolism [3].
Clinical Trial Dosing and Efficacy

Clinical trials have established tolerated dosing schedules and shown preliminary efficacy. The table below summarizes key outcomes from selected clinical studies.

Cancer Type (Trial Phase) Dosing Regimen Primary Efficacy Findings Common Adverse Events (Grade 1-4)
Glioblastoma (Phase I) [5] 125 mg BID, 2 days on/5 days off + TMZ 6-month PFS: 26.6%; 1 PR (8%), 5 SD (38%) Fatigue, GI symptoms, rash
NF2-Meningioma (Phase II) [1] 125 mg BID, 2 consecutive days/week Did not meet primary RR; high SD rate (94%) High rate of Gr 3/4 AEs (78%), leading to discontinuation
Endometrial Cancer (Phase I/II) [6] 125 mg BID, 2 days/week + Anastrozole 8-week PFR: 67.3% (vs 39.1% with anastrozole); mPFS: 5.2 mo (vs 1.9 mo) Fatigue, lymphopenia, hyperglycemia, diarrhea
Paediatric Malignancies (Phase I/II) [2] BSA-equivalent of adult dose, intermittent This compound monotherapy was well tolerated; combination with chemo caused hematologic toxicity Mucositis, hypertriglyceridemia, thrombocytopenia

Pharmacokinetics and Metabolism

A human absorption, metabolism, and excretion (ADME) study provided detailed PK data [7]:

  • Absorption: this compound is rapidly absorbed after an oral dose, with a time to maximum concentration (Tₘₐₓ) of less than 1.2 hours.
  • Metabolism and Excretion: this compound is extensively metabolized in the liver, primarily through morpholine-ring oxidation. After a single dose, over 90% of the radioactivity was recovered, with ~80% excreted in feces and ~12% in urine. The majority of circulating radioactivity (≈78%) was accounted for by the unchanged parent drug [7].

Research Considerations

  • Tolerability and Scheduling: The intermittent dosing schedule (e.g., 2-4 days per week) was developed to improve tolerability and manage class-specific adverse effects like mucositis, hyperglycemia, and hypertriglyceridemia [1] [2]. Despite this, some trials reported high rates of grade 3/4 adverse events, highlighting a challenge for its clinical development [1].
  • Current Status: According to a drug development database, this compound has been investigated in numerous cancer types but is currently listed as discontinued from further development in several major indications, including glioblastoma, breast cancer, and lung cancer [8].

This compound has proven to be a valuable tool for validating the therapeutic potential of dual mTORC1/2 inhibition in oncology research. Its comprehensive mechanism of action differentiates it from earlier rapalogs.

References

what is the role of vistusertib in mTOR signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway Inhibition

Vistusertib functions as an ATP-competitive inhibitor, binding directly to the kinase domain of the mTOR protein. This action differs from first-generation inhibitors like rapamycin, which only partially block mTORC1 [1]. By targeting the catalytic site, this compound effectively inhibits the activity of both mTORC1 and mTORC2 [2] [3].

The diagram below illustrates how this compound inhibits the mTOR signaling pathway:

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Stimulates PIK3CA PIK3CA Mutation PIK3CA->PI3K Activates AKT2 AKT (active) PI3K->AKT2 Activates AKT1 AKT (inactive) AKT1->AKT2 mTORC1 mTORC1 AKT2->mTORC1 Activates S6K_4EBP1 p-S6K, p-4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT2 Phosphorylates at Ser473 CellProcesses Protein Synthesis Cell Proliferation Survival S6K_4EBP1->CellProcesses Drives This compound This compound (AZD2014) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

The key downstream consequences of this dual inhibition are:

  • Inhibition of mTORC1 leads to decreased phosphorylation of its key substrates, S6K and 4E-BP1. This results in the suppression of global cap-dependent translation and protein synthesis, which is crucial for cell growth and proliferation [4] [3].
  • Inhibition of mTORC2 impairs its ability to phosphorylate AKT at Ser473. This disrupts a critical positive feedback loop, further dampening pro-survival signals and contributing to the anti-tumor efficacy of this compound [3].

Quantitative Profiling and Cellular Effects

This compound demonstrates potent and selective inhibition against mTOR, as shown by the following quantitative data.

Assay Type Target / Pathway IC₅₀ / Effect Experimental Context
Cell-free assay mTOR 2.8 nM [3] Recombinant FLAG-tagged mTOR
Cellular assay mTORC2 (p-AKT Ser473) 80 nM [3] Human MDA-MB-468 cells
Cellular assay mTORC1 (p-S6 Ser235/236) 200 nM [3] Human MDA-MB-468 cells
Cellular assay PI3K isoforms (α/β/γ/δ) Highly selective (no/weak binding at 1 μM) [3] Binding assay against multiple kinases

The cellular and physiological effects of this targeted inhibition are extensive:

  • Proliferation Suppression & Cell Cycle Arrest: this compound exhibits broad anti-proliferative activity across various tumor cell lines [3].
  • Apoptosis Induction: The drug induces cell death, particularly in estrogen receptor-positive (ER+) breast cancer models, including those with acquired resistance to hormone therapy [3].
  • Anti-fibrotic and Anti-inflammatory Effects: In vivo, this compound significantly ameliorated severe inflammation and lung architectural distortion in a bleomycin-induced pulmonary fibrosis model. It reduced the expression of key markers like α-SMA, collagen, and TGF-β [5].

Key Experimental Models and Protocols

The following table summarizes the main experimental methodologies used to investigate this compound.

Application / Model Key Readouts / Endpoints Signaling Markers Analyzed
In vitro inflammation model [5] Reduction in IL-6, TNF-α, CCL2, CCL7 expression mTOR pathway phosphorylation
In vitro fibrosis model [5] Reduction in TGF-β-induced fibroblast differentiation α-SMA, collagen
In vivo bleomycin-induced pulmonary inflammation/fibrosis [5] Lung architecture, inflammatory cells, oxidative stress indicators, lung function Inflammatory markers, TGF-β, α-SMA, collagen
In vivo xenograft tumor models [3] Tumor growth inhibition p4EBP1, pS6, pAKT (mTORC1/2 substrate modulation)
Clinical trial (Phase 2) in endometrial cancer [2] Progression-free rate, overall response rate, adverse events -

Clinical Translation and Trial Insights

While this compound remains an investigational drug and has not yet received regulatory approval for any indication [6] [7], clinical trials have provided proof-of-concept for its therapeutic potential.

  • In a Phase 1/2 trial (VICTORIA) for patients with recurrent or metastatic hormone receptor-positive endometrial cancer, the combination of this compound with the aromatase inhibitor anastrozole showed a clinically meaningful improvement compared to anastrozole alone. The progression-free rate at 8 weeks was 67.3% in the combination arm versus 39.1% in the monotherapy arm [2].
  • The most common adverse events associated with this compound included fatigue, lymphopenia, hyperglycemia, and diarrhea, which were generally manageable [2].

Summary for Researchers

This compound represents a second-generation mTOR inhibitor whose primary role is the potent and selective dual inhibition of mTORC1 and mTORC2. Its well-characterized mechanism and supportive preclinical data across oncology and fibrosis models highlight its potential as a versatile therapeutic agent.

References

Vistusertib AZD2014 preclinical studies in breast cancer xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

The table below outlines the core characteristics of Vistusertib.

Property Description
Drug Name This compound (AZD2014)
Primary Target mTOR kinase (ATP-competitive inhibitor) [1]
Target Complexes mTORC1 & mTORC2 (dual inhibitor) [1] [2]
Key Mechanistic Advantage Inhibits both mTORC1 and mTORC2, avoiding AKT reactivation associated with first-generation rapalogs [2]
IC₅₀ (cell-free assay) 2.8 nM (vs. mTOR) [3]

This compound is a selective, ATP-competitive inhibitor of the mTOR kinase. By targeting the catalytic site of mTOR, it potently inhibits the signaling outputs of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual inhibition is a key differentiator from first-generation rapalogs (like everolimus), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2. This compound more comprehensively shuts down the PI3K/AKT/mTOR signaling axis [2].

The following diagram illustrates this compound's mechanism within the signaling pathway:

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 mTOR->mTORC2 S6K S6K / 4EBP1 mTORC1->S6K AKT_S473 p-AKT (S473) mTORC2->AKT_S473 mTORC2->AKT_S473 S6 p-S6 (S235/236) S6K->S6 Cell_Growth Cell Growth & Proliferation S6->Cell_Growth AKT_S473->AKT AKT_S473->Cell_Growth Inhibitor This compound (AZD2014) Inhibitor->mTOR Dual Inhibition

This compound directly inhibits mTOR kinase activity, suppressing signaling through both mTORC1 and mTORC2 complexes.

Efficacy in Breast Cancer Xenograft Models

Preclinical studies have evaluated this compound's efficacy across different dosing schedules and combination regimens.

Cancer Model Treatment Protocol Experimental Findings Key Mechanistic Insights
ER+ Breast Cancer Xenografts [1] Monotherapy (continuous & intermittent) Dose-dependent tumor growth inhibition [1] Modulation of mTORC1 (p-S6) and mTORC2 (p-AKT) substrates [1]
ER+ Breast Cancer Xenografts [1] Combination with Fulvestrant Induced tumor regressions [1] Enhanced efficacy over single agents [1]

This compound has broad antiproliferative activity across cancer cell lines and is effective in models with acquired resistance to hormonal therapy or rapalogs [1]. The antitumor activity is associated with on-mechanism modulation of both mTORC1 and mTORC2 substrates [1].

Key Experimental Methodologies

For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies used in the cited preclinical in vivo studies.

  • Animal Models: Typically used male SCID mice implanted with human cancer cell lines or patient-derived explant models [1] [3].
  • Dosing Formulation: this compound was administered orally (p.o.), often prepared as a homogeneous suspension in a vehicle like CMC-Na [3].
  • Common Dosing: A repeated dose of 20 mg/kg orally is reported in preclinical studies [3].
  • Schedule Exploration: Studies tested both continuous and intermittent dosing schedules, with intermittent showing efficacy and potential for better tolerability [1].
  • Endpoint Analysis: Standard endpoints include measuring tumor volume over time to calculate tumor growth inhibition (TGI). Pharmacodynamic (PD) analysis involves Western Blotting of xenograft tumor lysates to assess modulation of pathway biomarkers like p-S6 (S235/236) for mTORC1 inhibition and p-AKT (S473) for mTORC2 inhibition [1] [3].

Combination Therapy & Clinical Translation

Preclinical data supported the transition of this compound into clinical trials. The combination of this compound with fulvestrant was particularly effective, inducing tumor regressions in ER+ xenograft models [1]. This provided a strong rationale for its investigation in later-phase clinical trials.

The ability to use an intermittent dosing schedule, which was active in these preclinical models, offered a potential strategy to improve the therapeutic window and manage toxicity in patients [1].

References

Vistusertib metabolism CYP3A4 and CYP3A5 pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetics

The following table summarizes the key metabolic and pharmacokinetic characteristics of Vistusertib:

Parameter Description / Value Context / Significance
Primary Metabolizing Enzymes CYP3A4 and CYP3A5 [1] [2] Accounts for major clearance pathway; critical for drug-drug interaction and pharmacogenomic studies.
Main Circulating Species Parent drug (this compound) [1] [2] ~78% of circulating radioactivity in human plasma is attributed to the unmetabolized compound [1] [2].
Recommended Phase II Dose 50 mg twice daily [1] [2] Established as the maximum tolerated dose.

| Steady-State Exposure (at 50 mg BID) | • Cmin ss: 169.5 ng/mL • Cmax ss: 1,664 ng/mL • AUCss: 6,686 ng·h/mL [1] [2] | Key pharmacokinetic parameters defining drug exposure at the clinical dose. |

The metabolism of this compound and its relationship to efficacy can be visualized as a sequential process. The diagram below shows the pathway from administration to pharmacological activity, highlighting the role of metabolism.

vistusertib_metabolism OralDose Oral Dose of this compound SystemicCirculation Systemic Circulation OralDose->SystemicCirculation Absorption CYP3A4_5 Metabolism by CYP3A4 & CYP3A5 SystemicCirculation->CYP3A4_5 Hepatic/Intestinal ParentDrug Parent Drug (Main Species) SystemicCirculation->ParentDrug ~78% of Radioactivity Metabolites Formation of Oxidized Metabolites CYP3A4_5->Metabolites mTORInhibition Dual Inhibition of mTORC1 & mTORC2 ParentDrug->mTORInhibition PharmacologicalEffect Pharmacological Effect (Tumor Growth Inhibition) mTORInhibition->PharmacologicalEffect

Summary of this compound's metabolic pathway and mechanism of action.

Analytical Method for Quantification

A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in human plasma [1] [2]. This method is crucial for pharmacokinetic studies in clinical trials.

Parameter Specification
Sample Volume 50 μL of human heparin plasma [1] [2]
Sample Preparation Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [1] [2]
Analytical Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1] [2]
Mobile Phase Isocratic elution with Acetonitrile-Water-Formic Acid (30:70:0.1, v/v/v) [1] [2]
Flow Rate & Run Time 0.15 mL/min over 3 minutes [1] [2]

| Mass Spectrometry | SCIEX 4500 triple quadrupole; Positive ESI mode; MRM transitions: • This compound: m/z 463.1 → 405.1 • Internal Standard (AZD8055): m/z 466.1 → 408.2 [1] [2] | | Calibration Range | 5 - 5,000 ng/mL [1] [2] | | Dilution Integrity | Accurate quantitation of a 40,000 ng/mL sample after 1:10 dilution [1] | | Accuracy & Precision | Accurate within 98.7–105.7%; Precise with CV ≤10.5% [1] |

The workflow for the bioanalysis of this compound, from sample collection to data acquisition, is outlined below.

experimental_workflow Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation (1200 ×g, 10 min) Precipitation->Centrifugation Injection LC-MS/MS Injection (5 µL) Centrifugation->Injection Separation Chromatographic Separation (3 min) Injection->Separation Detection MS Detection (MRM Mode) Separation->Detection Quantitation Data Quantitation (5 - 5000 ng/mL) Detection->Quantitation

Experimental workflow for LC-MS/MS bioanalysis of this compound.

Clinical and Research Implications

  • Drug-Drug Interactions (DDIs): Since this compound is a substrate of CYP3A4/5, co-administration with strong inhibitors or inducers of these enzymes will significantly alter its plasma exposure. Dose adjustments may be necessary [3].
  • Inter-individual Variability: Genetic polymorphisms in CYP3A5 can lead to variable enzyme activity across individuals. This variability can result in different pharmacokinetic profiles and treatment outcomes, which is a key consideration for personalized medicine approaches [4] [3].
  • Combination Therapy: The developed analytical method is being used to support clinical trials investigating this compound in combination with other agents, which is essential for understanding exposure-response relationships in complex regimens [1] [2].

References

Vistusertib IC50 values for mTOR kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib (AZD2014) IC₅₀ Values

Assay Type / Experimental System Target / Readout IC₅₀ Value Citation
Biochemical Assay (Isolated recombinant mTOR enzyme) mTOR kinase 2.81 nM [1]
Cellular Assay (MDAMB468 cells) Phosphorylation of AKT (Ser473) - mTORC2 substrate 78 nM [1]
Cellular Assay (MDAMB468 cells) Phosphorylation of S6 (Ser235/236) - mTORC1 substrate 210 nM [1]
In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) Phosphorylation of AKT (Ser473) 119 nM (total plasma concentration) [1]
In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) Phosphorylation of S6 (Ser235/236) 392 nM (total plasma concentration) [1]

Experimental Context and Methodology

The provided data highlights the potency of this compound across different experimental settings, from isolated enzymes to live animal models.

  • Mechanism of Action: this compound is a second-generation mTOR inhibitor that acts as an ATP-competitive mTOR kinase inhibitor. It simultaneously targets both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that only inhibit mTORC1 [2] [1]. The inhibition of these complexes is confirmed by the reduction in phosphorylation of their respective downstream substrates: S6 (mTORC1) and AKT at Ser473 (mTORC2) [1] [3].
  • In Vivo Models: The pharmacodynamic (PD) IC₅₀ values were calculated by correlating drug plasma concentrations with the degree of biomarker inhibition (p-AKT and p-S6) in tumors from mouse xenograft models. This demonstrates the compound's ability to engage its target and produce a functional effect in a living organism [1].
  • Key Distinction: It is important to differentiate between biochemical and cellular IC₅₀ values. The biochemical IC₅₀ (2.81 nM) reflects pure enzyme potency, while the higher cellular IC₅₀s result from factors like cell permeability and intracellular drug concentrations [1].

Research and Clinical Context

The following diagram outlines the signaling pathway targeted by this compound and the experimental workflow for determining the IC₅₀ values summarized above.

G cluster_pathway mTOR Signaling Pathway & this compound Inhibition cluster_workflow Experimental IC₅₀ Determination GF Growth Factor Signaling PI3K PI3K GF->PI3K AKT_in AKT PI3K->AKT_in mTORC1 mTORC1 AKT_in->mTORC1 mTORC2 mTORC2 AKT_in->mTORC2 S6 p-S6 (Ser235/236) mTORC1->S6 Exp1 Biochemical Assay (Purified mTOR Enzyme) AKT_out p-AKT (Ser473) mTORC2->AKT_out CellGrowth Cell Growth & Survival S6->CellGrowth AKT_out->CellGrowth Vist This compound (AZD2014) Vist->mTORC1 Inhibits Vist->mTORC2 Inhibits Read1 mTOR Kinase Activity Exp1->Read1 Exp2 Cellular Assay (MDAMB468 Cells) Read2 p-S6 / p-AKT levels (Western Blot) Exp2->Read2 Exp3 In Vivo PD Assay (Mouse Xenografts) Read3 p-S6 / p-AKT in tumors vs. Plasma [Drug] Exp3->Read3

This compound inhibits both mTORC1 and mTORC2, reducing phosphorylation of downstream biomarkers S6 and AKT. IC₅₀ is measured in biochemical, cellular, and in vivo models.

This compound has been investigated in various preclinical and clinical contexts, though it has not yet received FDA approval [2] [4].

  • Preclinical Combination Studies: Research has explored combining this compound with other agents. For instance, in ovarian cancer models, the combination of this compound and paclitaxel showed additive growth inhibitory effects in most cell lines tested and significantly increased tumor apoptosis and reduced tumor volumes in vivo compared to either drug alone [3].
  • Clinical Trial Outcomes: A phase II trial investigated this compound in patients with STK11-deficient non-small cell lung cancer (NSCLC). The study concluded that the objective response and durable clinical benefit rates were insufficient to recommend this compound as a single agent in this specific context, highlighting the challenges of monotherapy and potential avenues for combination treatments [5].

References

Vistusertib clinical trials in solid malignancies and haematological cancers

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary for Vistusertib in Solid Tumors

Cancer Type Trial Phase & Design Key Interventions & Dosing Primary Endpoints & Key Efficacy Findings Common Grade ≥2 Adverse Events

| Endometrial Cancer (HR+) [1] | Phase 1/2, Randomized (N=73) | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) • this compound: 125 mg twice daily, 2 days/week • Anastrozole: 1 mg daily [1] | 8-week PFR: 67.3% (V+A) vs. 39.1% (A) Median PFS: 5.2 months (V+A) vs. 1.9 months (A) ORR: 24.5% (V+A) vs. 17.4% (A) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | Neurofibromatosis 2 (NF2)-Related Meningiomas [2] | Phase 2, Single-Arm (N=18) | This compound Monotherapy • 125 mg twice daily, 2 consecutive days/week [2] | Best Response in Target Meningioma: Partial Response (PR) in 1/18 (6%), Stable Disease (SD) in 17/18 (94%) High rate of SD in non-target tumors and vestibular schwannomas [2] | Poor tolerability: 78% experienced Grade 3/4 AEs; 50% discontinued due to side effects [2] | | Advanced Solid Tumors (in combination) [3] | Phase 1, Dose Escalation (N=14) | This compound + NavitoclaxRP2D: this compound 35 mg twice daily + Navitoclax 150 mg daily [3] | Primary Endpoint: Safety and tolerability. No objective responses observed among 8 evaluable patients [3] | Dose-limiting toxicity was grade 3 serum aminotransferase elevation [3] |

Experimental Protocols and Key Methodologies

Clinical trials employed specific protocols for patient selection, treatment, and assessment.

  • Patient Selection: Trials enrolled specific patient populations. The VICTORIA study in endometrial cancer required patients with hormone receptor-positive (ER/PR+) recurrent or metastatic disease, with at least one prior chemotherapy allowed [1]. The NF2 trial enrolled adults with symptomatic or progressive meningiomas (volume increase ≥20% or ≥3 mm in prior 2 years) meeting NIH or Manchester NF2 criteria [2].
  • Treatment Schedules: The most common this compound regimen was 125 mg taken orally twice daily for two consecutive days each week [1] [2]. Combination therapies used specific dosing; the phase 1 navitoclax combination established a recommended Phase 2 dose (RP2D) of this compound 35 mg twice daily with navitoclax 150 mg daily [3].
  • Efficacy Assessment: Tumor response was typically evaluated radiologically every 8-12 weeks using RECIST 1.1 criteria [1] [2]. The NF2 trial used volumetric analysis and specific response criteria: Partial Response (PR) was defined as a ≥20% volume decrease, and Progressive Disease (PD) as a ≥20% volume increase [2].
  • Biomarker Analysis: Correlative studies were integrated to understand drug effects and identify patient subgroups. Research included immunohistochemical analysis of tumor samples for mTOR pathway markers like pS6 and pAKT [2] [4]. The endometrial cancer study emphasized the need for future work to identify molecular subgroups for better patient selection [1].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive dual inhibitor of the mTOR complexes mTORC1 and mTORC2. This dual inhibition is crucial, as first-generation mTORC1-only inhibitors can trigger negative feedback loops that activate AKT via mTORC2, potentially leading to resistance [4].

The diagram below illustrates the mTOR signaling pathway and this compound's mechanism of action.

architecture cluster_complexes This compound Dual Inhibition GF Growth Factor Signals PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTOR mTOR Protein AKT->mTOR mTORC1 mTORC1 Complex mTOR->mTORC1 mTORC2 mTORC2 Complex mTOR->mTORC2 S6K S6K / 4EBP1 mTORC1->S6K Activates mTORC2->AKT Activates (Feedback Loop) CellGrowth Cell Growth, Proliferation, Survival S6K->CellGrowth This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This dual mechanism provides a rationale for combining this compound with endocrine therapy in hormone receptor-positive cancers, as the PI3K/AKT/mTOR pathway is a known driver of resistance [1] [4].

Tolerability and Safety Considerations

A consistent finding across trials is this compound's challenging toxicity profile at the 125 mg twice-daily (2 days/week) dose. The most frequent adverse events are metabolic and gastrointestinal.

  • Common Toxicities: Fatigue, lymphopenia, hyperglycemia, and diarrhea were frequently observed [1]. The phase 2 NF2 trial reported a high rate of severe adverse events, leading to a high discontinuation rate [2].
  • Dosing Challenges: The tolerability issues in the NF2 trial highlight that the standard intermittent dosing schedule may not be optimal for all patient populations [2]. Future studies may need to explore alternative dosing regimens to improve tolerability.

Future Research Directions

Clinical data suggests this compound shows biological activity but faces hurdles. Research is moving toward rational combination therapies and better patient stratification.

  • Combination Strategies: Preclinical data supports synergy between this compound and endocrine therapy like fulvestrant in breast cancer models, helping to overcome resistance [4].
  • Biomarker-Driven Selection: Future trials could be more effective by focusing on patients whose tumors have specific molecular alterations, such as mutations in the PI3K/AKT/mTOR pathway [1] [2].

References

Vistusertib absorption distribution metabolism excretion profile

Author: Smolecule Technical Support Team. Date: February 2026

ADME Profile Summary

The table below summarizes the key ADME characteristics of Vistusertib from a Phase I study in patients with advanced solid malignancies [1] [2].

Parameter Findings
Absorption Rapidly absorbed after oral administration. Time to maximum concentration (Tmax) < 1.2 hours [1] [2].
Distribution In circulation, the majority of radioactivity (~78%) was from the unchanged parent drug (this compound) [1] [2].
Metabolism Undergoes hepatic metabolism. Key metabolic reactions include morpholine-ring oxidation [1] [2]. Metabolites circulate at low concentrations (each <10% of total exposure) [1] [2].
Excretion Predominantly fecal excretion. Mean total recovery of radioactivity was >90% of the administered dose [1] [2].

Experimental Data & Methodology

The primary data comes from a clinical trial where four patients received a single oral solution dose of 14Carbon-isotope (14C)-labelled this compound [1] [2]. This "gold standard" ADME study design allows for precise tracking of the drug and its breakdown products in the body.

  • Sample Collection: Extensive serial blood, urine, and feces samples were collected over an 8-day in-patient period. Saliva was also sampled [1] [2].
  • Radioactivity Measurement: Total radioactivity in blood, plasma, urine, feces, and saliva was determined to assess the mass balance and excretion routes [1] [2].
  • Metabolite Profiling: Metabolites in plasma, urine, and feces were identified using advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with radiochemical detection and mass spectrometry (MS) [1] [2].
  • Pharmacokinetic Analysis: Pharmacokinetic parameters for total radioactivity and unchanged this compound were calculated from plasma concentration-time data [1] [2].

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic and excretion pathways of this compound based on the study findings [1] [2].

f cluster_absorption Absorption cluster_systemic Systemic Circulation cluster_metabolism Metabolism cluster_excretion Excretion Oral this compound Oral this compound Rapid Absorption\n(Tmax < 1.2 h) Rapid Absorption (Tmax < 1.2 h) Oral this compound->Rapid Absorption\n(Tmax < 1.2 h) Systemic Circulation Systemic Circulation Rapid Absorption\n(Tmax < 1.2 h)->Systemic Circulation Unchanged this compound\n(~78% of circulating radioactivity) Unchanged this compound (~78% of circulating radioactivity) Systemic Circulation->Unchanged this compound\n(~78% of circulating radioactivity) Low levels of Metabolites\n(each <10% of exposure) Low levels of Metabolites (each <10% of exposure) Systemic Circulation->Low levels of Metabolites\n(each <10% of exposure) Hepatic Metabolism Hepatic Metabolism Systemic Circulation->Hepatic Metabolism Morpholine-ring\nOxidation Metabolites Morpholine-ring Oxidation Metabolites Hepatic Metabolism->Morpholine-ring\nOxidation Metabolites N-methylamide Metabolite N-methylamide Metabolite Hepatic Metabolism->N-methylamide Metabolite Excretion Excretion Hepatic Metabolism->Excretion Feces (80%)\nPrimarily as metabolites Feces (80%) Primarily as metabolites Excretion->Feces (80%)\nPrimarily as metabolites Urine (12%) Urine (12%) Excretion->Urine (12%)

This compound ADME Pathway: The drug is rapidly absorbed and circulates mostly unchanged before hepatic metabolism and primarily fecal excretion [1] [2].

Information Limitations and Further Research

  • Limited Public Data: The provided profile is from a single, small (n=4) study. Comprehensive details typical of a whitepaper are not available.
  • Preclinical vs. Human Data: A separate preclinical study in rats also reported rapid absorption, supporting the human data [3].
  • Clinical Context: Other clinical trials confirm that this compound is orally bioavailable and that its pharmacokinetic profile is consistent across studies, though they do not add detailed ADME information [4] [5] [6].

To obtain a complete ADME package, you may need to:

  • Consult Regulatory Documents: Check for the drug's official approval documents or Investigator's Brochure.
  • Contact the Sponsor: Inquire directly with AstraZeneca for access to the full data.

References

Vistusertib radioisotope study results in advanced solid malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib ADME Study Summary

The table below consolidates the key quantitative findings from the phase I study investigating the absorption, metabolism, and excretion of 14C-labeled this compound [1] [2].

Parameter Category Specific Parameter Result / Finding
Absorption & PK Time to Maximum Concentration (Tmax) < 1.2 hours [1] [2]
Circulating Radioactivity ~78% was unchanged this compound [1] [2]
Excretion & Recovery Total Radioactivity Recovery > 90% [1] [2]
Recovery in Feces ~80% (majority as metabolites) [1] [2]
Recovery in Urine ~12% [1] [2]
Metabolites Identified Circulating Metabolites Morpholine-ring oxidation products and an N-methylamide [1] [2]
Individual Metabolite Exposure Each < 10% of total AUC0–∞ [1] [2]
Safety Profile Most Common Adverse Events Nausea and Stomatitis [1] [2]

Experimental Protocol Overview

The following diagram illustrates the workflow of the phase I radioisotope study for this compound:

workflow Patient Enrollment    (n=4) Patient Enrollment    (n=4) Single Oral Dose of    14C-labeled this compound Single Oral Dose of    14C-labeled this compound Patient Enrollment    (n=4)->Single Oral Dose of    14C-labeled this compound Sample Collection    (Over 8-Day Inpatient Period) Sample Collection    (Over 8-Day Inpatient Period) Single Oral Dose of    14C-labeled this compound->Sample Collection    (Over 8-Day Inpatient Period) Sample Analysis Sample Analysis Sample Collection    (Over 8-Day Inpatient Period)->Sample Analysis Blood Samples Blood Samples Sample Collection    (Over 8-Day Inpatient Period)->Blood Samples Urine Samples Urine Samples Sample Collection    (Over 8-Day Inpatient Period)->Urine Samples Faecal Samples Faecal Samples Sample Collection    (Over 8-Day Inpatient Period)->Faecal Samples Saliva Samples Saliva Samples Sample Collection    (Over 8-Day Inpatient Period)->Saliva Samples Data & Safety Assessment Data & Safety Assessment Sample Analysis->Data & Safety Assessment Metabolite Profiling Metabolite Profiling Sample Analysis->Metabolite Profiling Study Conclusions Study Conclusions Data & Safety Assessment->Study Conclusions Metabolite Profiling->Study Conclusions

This compound ADME study design and workflow.

  • Study Design: This was an open-label phase I study conducted in four patients with advanced solid malignancies [1] [2].
  • Dosing and Sample Collection: Patients received a single oral solution dose of 14C-labeled this compound. Blood, urine, faeces, and saliva samples were collected at various time points during an 8-day in-patient period [1] [2].
  • Data Collection: The study characterized the pharmacokinetic (PK), metabolic, and excretion profiles. Safety and preliminary efficacy were also assessed [1] [2].
  • Analytical Methods: Radioactivity measurements were used to track the drug and its metabolites. Specific metabolite profiling and identification were performed in the biological samples [1] [2].

This compound's Mechanism of Action

To provide context for its therapeutic application, this compound is a dual inhibitor of the mTORC1 and mTORC2 complexes [1] [2]. The diagram below shows the simplified mTOR signaling pathway and this compound's target:

pathway Growth Factor    Signals Growth Factor    Signals PI3K PI3K Growth Factor    Signals->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1/TSC2    Complex (Inhibited) TSC1/TSC2    Complex (Inhibited) AKT->TSC1/TSC2    Complex (Inhibited) RHEB (Active) RHEB (Active) TSC1/TSC2    Complex (Inhibited)->RHEB (Active) mTORC1 mTORC1 RHEB (Active)->mTORC1 mTORC2 mTORC2 RHEB (Active)->mTORC2 Cell Growth &    Protein Synthesis Cell Growth &    Protein Synthesis mTORC1->Cell Growth &    Protein Synthesis AKT (Full Activation)    & Cell Survival AKT (Full Activation)    & Cell Survival mTORC2->AKT (Full Activation)    & Cell Survival This compound    (Dual Inhibitor) This compound    (Dual Inhibitor) This compound    (Dual Inhibitor)->mTORC1 This compound    (Dual Inhibitor)->mTORC2

Simplified mTOR pathway and this compound inhibition.

Research Context and Further Development

  • Therapeutic Context: this compound has been investigated in various solid tumour and haematological malignancy settings [1] [2]. For example, it was evaluated as a TORC inhibitor in the VIKTORY umbrella trial for metastatic gastric cancer [3].
  • Clinical Development Status: The drug remains an investigational agent. This ADME study confirmed that its pharmacokinetic profile was consistent with previous studies in solid malignancy patients, with no new safety concerns identified [1] [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Vistusertib Dosing in Clinical Trials

Cancer Type Phase Combination Therapy Recommended Phase II Dose (RP2D) / Schedule Key Tolerability Findings
Glioblastoma Multiforme [1] I Temozolomide 125 mg BID, 2 days on/5 days off weekly [1] Well tolerated; most adverse events (AEs) were Grade 1-2 (fatigue, GI symptoms, rash) [1]
Endometrial Cancer [2] I/II Anastrozole 125 mg BID, 2 consecutive days per week [2] Manageable AEs; most common Grade ≥2 AEs: fatigue, lymphopenia, hyperglycemia, diarrhea [2]
NF2-Associated Meningiomas [3] II Monotherapy 125 mg BID, 2 consecutive days per week [3] Poorly tolerated; 78% had Grade 3/4 AEs, 50% discontinued due to side effects [3]
Paediatric Advanced Malignancies [4] I/II Monotherapy or with Chemotherapy 75 mg/m² BID, 2 days on/5 days off weekly (equivalent to adult 125 mg BID dose) [4] Monotherapy well tolerated; combination with chemo (TOTEM) caused significant hematologic toxicity [4]

Detailed Experimental Protocols

The determination of the RP2D involved careful clinical trial design. Here are the methodologies from the key studies:

  • Study Design and Dose Escalation: The Phase I study in glioblastoma used a standard 3 + 3 design for dose escalation. The starting dose was this compound 100 mg twice daily on a "2 days on/5 days off" weekly schedule, combined with Temozolomide. The dose was successfully escalated to 125 mg BID, which was established as the RP2D [1].
  • Safety and Toxicity Assessment: Across all trials, safety was a primary objective. Adverse events (AEs) were systematically captured and graded according to the Common Terminology Criteria for Adverse Events (CTCAE)—versions 4.0 or 4.03. Patients underwent regular physical examinations, vital sign monitoring, and laboratory tests (including hematology and clinical chemistry) to assess organ function [3] [2].
  • Dose Modification Rules: Protocols included clear guidelines for managing toxicity. For example, in the NF2 meningioma trial, if patients experienced Grade 3 or 4 toxicities, sequential dose reductions were predefined—first to 100 mg BID, and then to 75 mg BID on the same intermittent schedule—provided the AEs resolved to Grade 2 or lower after temporarily holding the drug [3].
  • Pharmacokinetic (PK) Analysis: In the paediatric trial, researchers confirmed the appropriateness of the dose by performing pharmacokinetic studies. They compared drug exposure levels in children to established data from adults, ensuring the 75 mg/m² BID dose provided comparable systemic exposure to the adult RP2D of 125 mg BID [4].

This compound's Mechanism of Action

This compound is a dual inhibitor of the mTORC1 and mTORC2 complexes. The following diagram illustrates the signaling pathway it targets.

fascia PI3K_Signaling PI3K Signaling AKT AKT Activation PI3K_Signaling->AKT mTORC1 mTORC1 Complex Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 Complex mTORC2->AKT  Positive Feedback AKT->mTORC1 AKT->mTORC2 This compound This compound (AZD2014) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This diagram shows that this compound directly inhibits both mTOR complexes, thereby blocking cancer cell growth and proliferation while also preventing the activation of AKT via mTORC2, a mechanism that can cause resistance with mTORC1-only inhibitors [3].

Key Considerations for Researchers

  • Tolerability is Schedule-Dependent: The high rate of severe adverse events in the NF2 study [3], compared to better tolerability in others [1] [2], highlights that the 125 mg BID intermittent dose is effective but has a narrow therapeutic index. Tolerability may vary significantly by patient population.
  • Combination Therapy Challenges: The paediatric trial demonstrated that while this compound monotherapy was manageable, combining it with cytotoxic chemotherapy (topotecan-temozolomide) led to significant hematologic toxicity, requiring dose delays and reductions [4]. This is a critical consideration for designing future combination regimens.

References

Vistusertib steady-state plasma exposures Cmin and Cmax

Author: Smolecule Technical Support Team. Date: February 2026

Steady-State Plasma Exposure of Vistusertib

The table below summarizes the key steady-state pharmacokinetic parameters for this compound at the recommended Phase II dose, derived from clinical trial data [1] [2].

Pharmacokinetic Parameter Value (Mean) Dosage Regimen Context / Note
Cmin, ss (minimum concentration at steady-state) 169.5 ng/mL 50 mg, twice daily [1] [2] Recommended Phase II dose [1] [2]
Cmax, ss (maximum concentration at steady-state) 1,664 ng/mL 50 mg, twice daily [1] [2] Recommended Phase II dose [1] [2]
AUCss (area under the curve at steady-state) 6,686 ng·h/mL 50 mg, twice daily [1] [2] Represents total drug exposure [1] [2]
Assay Range 5 - 5,000 ng/mL N/A Linear range of the bioanalytical method [1]
Assay LLOQ (Lower Limit of Quantification) 5 ng/mL N/A Signal-to-noise ratio >10 [1]

Experimental Protocol: LC-MS/MS Bioanalytical Method

The quantitative data for this compound plasma concentrations were generated using a specific and validated liquid chromatography tandem mass spectrometric (LC-MS/MS) method. Here is a detailed overview of the experimental protocol [1].

  • Sample Preparation: The method used a simple protein precipitation technique. A 50 μL aliquot of human heparin plasma was mixed with 200 μL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL). After vortex-mixing and centrifugation, the supernatant was injected into the LC-MS/MS system [1].

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm)
    • Mobile Phase: Acetonitrile-water-formic acid (30:70:0.1, v/v/v)
    • Elution: Isocratic
    • Flow Rate: 0.15 mL/min
    • Total Run Time: 3 minutes
    • Autosampler Temperature: 5°C [1]
  • Mass Spectrometry:

    • Instrument: SCIEX 4500 triple quadrupole mass spectrometer
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transition for this compound: m/z 463.1 → 405.1 [1]
  • Method Validation: The method was validated as per FDA guidelines and demonstrated [1]:

    • Accuracy: 98.7% to 105.7%
    • Precision: Coefficient of Variation (CV) ≤10.5%
    • Stability: Long-term stability in plasma at -70°C for at least 29 months.

The diagram below illustrates the experimental workflow for quantifying this compound in plasma, from sample preparation to data analysis [1].

workflow start Start: 50 µL Plasma Sample prep Protein Precipitation with 200 µL Acetonitrile (contains IS: AZD8055) start->prep centrifuge Centrifuge (1200 ×g, 10 min) prep->centrifuge inject Inject 5 µL of Supernatant into LC-MS/MS centrifuge->inject lc Liquid Chromatography (UPLC C18 Column, Isocratic Elution) inject->lc ms Mass Spectrometry Detection (SCIEX 4500, ESI+, MRM mode) lc->ms data Data Analysis & Quantification (Analyst Software) ms->data

Experimental workflow for this compound plasma quantification via LC-MS/MS.

Context: this compound and the mTOR Signaling Pathway

To fully understand the context of this research, it is helpful to know this compound's mechanism of action and where it fits into the relevant signaling pathway [3] [4].

  • Mechanism of Action: this compound is an orally bioavailable, highly-selective ATP-competitive catalytic inhibitor of the mTOR kinase. It was rationally designed as a dual inhibitor of both mTORC1 and mTORC2 complexes, which distinguishes it from earlier rapamycin analogs that only inhibit mTORC1. Its IC50 is 0.0028 μM [1] [2].

  • Role in the PAM Pathway: The PI3K/AKT/mTOR (PAM) signaling pathway is a central mediator of cellular growth and survival, and its dysregulation is implicated in many cancers. This compound directly targets the mTOR kinase, a key component in this pathway [3] [4].

The diagram below maps this compound's specific target within the simplified PAM signaling pathway [3] [4].

pam_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP₃ pi3k->pip3 Phosphorylates pten PTEN (Negative Regulator) pip2 PIP₂ pip2->pip3  Reverts akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates mtorc1 mTORC1 Complex mtor->mtorc1 mtorc2 mTORC2 Complex mtor->mtorc2 cell_growth Cell Growth, Proliferation, Survival mtorc1->cell_growth Promotes mtorc2->akt Activates (Feedback Loop) This compound This compound Inhibitor This compound->mtor Inhibits

References

Vistusertib dysregulation of mTOR signaling in cancers

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Evidence and Outcomes

Clinical studies highlight both the potential and limitations of vistusertib across different cancer types, with efficacy being highly context-dependent.

Cancer Type Trial Phase & Design Key Efficacy Findings Common Adverse Events (Grade ≥2)

| Endometrial Cancer (HR+) | Phase 1/2 (VICTORIA trial); this compound + Anastrozole vs. Anastrozole alone [1] | • 8-week PFR: 67.3% (combo) vs 39.1% (mono) • Median PFS: 5.2 months (combo) vs 1.9 months (mono) • ORR: 24.5% (combo) vs 17.4% (mono) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | NSCLC (STK11-deficient) | Phase 2 (National Lung Matrix Trial); this compound monotherapy [2] | • Objective Response (OR): 9.8% (in KRAS-mutated cohort) • Durable Clinical Benefit (DCB): 24.4% (in KRAS-mutated cohort) [2] | Gastrointestinal disorders, fatigue [2] |

Experimental Protocols for Key Studies

For researchers designing related experiments, here are methodologies from pivotal this compound studies.

  • In Vitro Combination Study (Ovarian Cancer Models)

    • Cell Lines: A panel of 12 ovarian cancer cell lines, including a cisplatin-resistant model (A2780CisR) [3].
    • Treatment: Cells treated with this compound and paclitaxel, both alone and in combination [3].
    • Growth Assay: Cell growth inhibition measured to determine additive effects [3].
    • Mechanistic Analysis: Western blotting to demonstrate inhibition of mTORC1 (reduction in p-S6) and mTORC2 (reduction in p-AKT) [3].
  • In Vivo Xenograft Study (Ovarian Cancer)

    • Model: A2780CisR xenograft model [3].
    • Dosing: this compound and paclitaxel, alone and in combination, compared to vehicle control [3].
    • Tumor Measurement: Tumor volumes tracked to assess significant reduction from combination therapy [3].
    • Apoptosis Assessment: Immunohistochemistry for cleaved PARP in tumor tissues to measure increased apoptosis [3].
    • Metabolomic Analysis: Magnetic resonance spectroscopy (MRS) to track changes in tumor metabolites like phosphocholine and ATP [3].

Research Challenges and Future Directions

Despite preclinical rationale, this compound faces challenges. The NPJ Precision Oncology study concluded that This compound cannot be recommended as a monotherapy for STK11-deficient NSCLC due to modest efficacy, and noted adaptive resistance via AKT reactivation [2]. Research is now focused on:

  • Overcoming Resistance: Longitudinal ctDNA analysis in trials has revealed post-treatment enrichment of mutations (e.g., SMARCA4), suggesting escape mechanisms [2].
  • Novel Formulations: Research into chemically engineered nanoparticle prodrugs of mTOR inhibitors (e.g., AZD8055) shows promise for improved pharmacokinetics and anti-tumor efficacy [4].
  • Rational Combinations: Ongoing exploration includes combining mTORC1/2 inhibitors with paclitaxel in ovarian cancer [3] and other inhibitors with immunotherapy [5].

mTOR Signaling Pathway and this compound Mechanism

The following diagram illustrates the mTOR signaling pathway and the mechanism of this compound.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex (p85/p110) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits AKT_active AKT (Active) AKT_inactive->AKT_active mTORC1 mTORC1 Complex AKT_active->mTORC1 mTORC2 mTORC2 Complex AKT_active->mTORC2 S6K1 S6K1 / 4E-BP1 mTORC1->S6K1 mTORC2->AKT_active Positive Feedback Cell_Growth Cell Growth, Proliferation, Survival S6K1->Cell_Growth This compound This compound (AZD2014) This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition

References

Vistusertib and endocrine resistance in breast cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Endocrine resistance in estrogen receptor-positive (ER+) breast cancer is often driven by cross-talk between the ER and growth factor signaling pathways, particularly the PI3K/AKT/mTOR pathway [1]. This pathway's overactivation can lead to ligand-independent activation of the ER, allowing cancer cells to proliferate even when estrogen is blocked [1].

Vistusertib (also known as AZD2014) is a second-generation, ATP-competitive dual mTORC1 and mTORC2 inhibitor [1]. Its development was motivated by the limitations of first-generation mTORC1-only inhibitors (like everolimus and temsirolimus). While effective, inhibiting only mTORC1 can trigger negative feedback loops that lead to AKT activation, potentially causing resistance and limiting long-term effectiveness [1] [2]. By simultaneously inhibiting both mTOR complexes, this compound aims to provide a more comprehensive blockade of this oncogenic pathway and prevent this escape route [1].

The following diagram illustrates the position of this compound's target within the signaling pathway and the rationale for its use.

G cluster_pathway PAM Pathway (PI3K/AKT/mTOR) cluster_drug This compound Action cluster_old 1st Gen Inhibitor Issue GF Growth Factor Signals PI3K PI3K (Mutations common) GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 ER Estrogen Receptor (ER) Ligand-Independent Activation mTORC1->ER Feedback Relieved Feedback Inhibition mTORC1->Feedback Release mTORC2->AKT  Positive Feedback Resistance Endocrine Resistance & Cell Proliferation ER->Resistance This compound This compound (Dual mTORC1/2 Inhibitor) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Everolimus Everolimus (mTORC1 Inhibitor Only) Everolimus->mTORC1 Inhibits pAKT Increased AKT Signaling Feedback->pAKT pAKT->AKT

This compound blocks mTORC1/2 to overcome endocrine resistance caused by PAM pathway activation.

Key Preclinical Experimental Data

A seminal 2019 study in Breast Cancer Research provides direct evidence for this compound's efficacy in endocrine-resistant models [1]. The key experiments and protocols are summarized below.

In Vitro Cell Line Models
  • Cell Lines Used: A panel of ER+ breast cancer cell lines, including endocrine-sensitive models (MCF7, T47D) and their isogenic derivatives with acquired resistance to endocrine therapies. These resistant models included:
    • Long-Term Estrogen-Deprived (LTED): Models relapse on aromatase inhibitors.
    • Tamoxifen-Resistant (TAMR)
    • Fulvestrant-Resistant (ICIR)
  • Proliferation Assay (CellTiter-Glo):
    • Protocol: Cells were seeded in 96-well plates, allowed to attach, and treated with a concentration range of this compound, fulvestrant, or the combination for 72 hours. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP as a proxy for metabolically active cells. Dose-response curves and IC50 values were calculated using non-linear regression analysis (e.g., GraphPad PRISM).
  • Drug Interaction Analysis:
    • Protocol: The nature of the interaction between this compound and fulvestrant was determined using Chou and Talalay's constant ratio combination design. The Combination Index (CI) was calculated using CalcuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
  • Immunoblotting (Western Blotting):
    • Protocol: Cells were steroid-starved and treated with drugs for 24 hours. Total protein was extracted, separated by SDS-PAGE, and transferred to membranes. Key markers were detected using specific antibodies to assess pathway inhibition and cellular response, including:
      • mTORC1/2 inhibition: Phospho-S6K (Ser235/236), total S6K, phospho-4EBP1 (Thr37/46)
      • mTORC2 inhibition: Phospho-AKT (Ser473)
      • Cell cycle arrest: pRB (Ser780/807), total RB, Cyclin D1, Cyclin D3
      • Compensatory mechanisms: Phospho- and total EGFR, ERBB3, IGF1R
In Vivo Patient-Derived Xenograft (PDX) Models
  • Models Used: Two independent ER+ PDX models (HBCx34 and another unspecified model) that represent acquired resistance to endocrine therapy.
  • Dosing Protocol: Mice were treated with:
    • Vehicle control
    • This compound alone (15 mg/kg or 30 mg/kg, B.D., orally)
    • Fulvestrant alone (5 mg/week, s.c.)
    • This compound + Fulvestrant
  • Efficacy Endpoints: Tumor volume was measured regularly to assess:
    • Tumor growth inhibition
    • Tumor regression
    • Delay in tumor progression after treatment cessation
  • Biomarker Analysis: Tumors were harvested for immunohistochemistry (IHC) and RNA-seq to analyze pharmacodynamic effects on pathway markers (e.g., pAKT, pS6K) and gene expression changes.

Summary of Preclinical Findings

The following table consolidates the key quantitative results from the aforementioned study [1].

Experimental Model Treatment Key Quantitative Result Biological Interpretation
Various ER+ Cell Lines This compound Dose-dependent decrease in proliferation (IC50 varied by model). Confirms direct anti-proliferative effect across sensitive and resistant models.
This compound + Fulvestrant Synergistic interaction (CI < 1) across multiple resistant lines (e.g., MCF7 LTED, TAMR). Combination is more effective than either drug alone in overcoming resistance.
MCF7 LTED Cells This compound (24h) ~70-90% reduction in pS6K & p4EBP1; ~50% reduction in pAKT (S473). Successful dual mTORC1/2 inhibition.
Increased pEGFR, pIGF1R, pERBB3. Evidence of compensatory RTK activation as a potential resistance mechanism.
HBCx34 PDX Model Fulvestrant Limited tumor growth inhibition. Model is fulvestrant-resistant.
This compound Transient growth inhibition. Single-agent activity is limited.
This compound + Fulvestrant Sustained tumor regression; delayed progression post-treatment. Combination re-sensitizes tumors to fulvestrant and provides durable benefit.

Current Clinical Context and Development Status

While the preclinical data for this compound in breast cancer is compelling, its clinical development has not progressed as a standard treatment for this disease.

  • Clinical Focus Shift: Recent major reviews and expert consensuses on the PI3K/AKT/mTOR pathway in breast cancer (2024-2025) do not list this compound among the currently approved or late-stage investigational drugs (e.g., Alpelisib, Inavolisib, Capivasertib, Everolimus) [3] [4] [5]. This suggests that its clinical development in breast cancer has likely been discontinued.
  • Active Research in Other Areas: Clinical trials continue to explore this compound in other cancers. A recent phase I/II study (2025) investigated a different dual mTORC1/2 inhibitor, onatasertib, combined with a PD-1 inhibitor in advanced solid tumors, showing manageable safety and encouraging activity, particularly in cervical cancer [2]. Furthermore, this compound was evaluated in the VICTORIA trial for advanced endometrial cancer, demonstrating that combining an mTOR inhibitor with endocrine therapy (anastrozole) improved neoplastic control compared to endocrine therapy alone [6].

References

Vistusertib parent drug as main circulating species

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Vistusertib is a second-generation mTOR inhibitor that competitively binds to the ATP-binding site of the mTOR kinase, unlike allosteric first-generation rapalogs (e.g., everolimus, temsirolimus) [1]. This action simultaneously inhibits both mTORC1 and mTORC2 complexes, preventing the compensatory activation of AKT and other resistance pathways often seen with selective mTORC1 inhibition [2] [1].

Key physicochemical and pharmacokinetic properties are summarized in the table below.

Property Details
Molecular Weight 462.24 g/mol [3]
Formula C25H30N6O3 [4]
Mechanism Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [2] [1]
Primary Metabolic Enzymes CYP3A4 and CYP3A5 [2] [5]
Main Circulating Species Parent drug (~78% of circulating radioactivity) [6]
Key Metabolites Morpholine-ring oxidation products and an N-methylamide (each <10% of AUC) [6]
Primary Route of Elimination Hepatic metabolism, with >90% of the radioactive dose recovered (~80% in feces, ~12% in urine) [6]

The following diagram illustrates the core signaling pathway and the metabolic fate of this compound.

This compound inhibits mTORC1/2 and is metabolized primarily by CYP3A4/5.

Analytical Method for Quantification

A robust and rapid LC-MS/MS method has been developed and validated for the quantitative analysis of this compound in human plasma [2] [5]. Key methodological details are provided below.

Parameter Specification
Sample Volume 50 μL of plasma [2]
Sample Preparation Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [2]
Analytical Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2]
Mobile Phase Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2]
Elution Isocratic [2]
Flow Rate 0.15 mL/min [2]
Run Time 3 minutes [2] [5]
Mass Spectrometry SCIEX 4500 triple quadrupole; ESI+ mode; MRM: m/z 463.1 → 405.1 (this compound) [2]
Calibration Range 5 - 5,000 ng/mL [2]
Accuracy 98.7 - 105.7% [2]
Precision (CV) ≤10.5% [2]

Clinical Dosing and Efficacy Summary

This compound has been investigated primarily through intermittent dosing schedules in various cancer types, often in combination with other agents. The table below summarizes key efficacy outcomes from selected clinical trials.

Condition / Trial Combination Therapy This compound Dose (RP2D/Studied) Key Efficacy Outcomes

| Recurrent/Metastatic Endometrial Cancer (VICTORIA) [7] | Anastrozole (1 mg daily) | 125 mg BD, 2 days/week | 8-week PFR: 67.3% (V+A) vs 39.1% (A alone) Median PFS: 5.2 mo (V+A) vs 1.9 mo (A alone) ORR: 24.5% (V+A) vs 17.4% (A alone) | | HGSOC & SqNSCLC (TAX-TORC) [8] | Paclitaxel (80 mg/m² weekly) | 50 mg BD, 3 days/week (6/7 wks) | HGSOC: RECIST RR 52%; mPFS 5.8 mo SqNSCLC: RECIST RR 35%; mPFS 5.8 mo | | STK11-deficient NSCLC (NLMT) [9] | Monotherapy | Not specified | ORR (B2D cohort): 9.8% DCB (B2D cohort): 24.4% (PFS at 24 weeks) |

Key Insights for Research and Development

  • Overcoming Rapalog Resistance: The dual inhibition of mTORC1 and mTORC2 by this compound addresses a key limitation of rapalogs, which inhibit only mTORC1 and can lead to feedback activation of pro-survival pathways via mTORC2-AKT [2] [1].
  • Intermittent Dosing for Tolerability: Clinical development has largely employed intermittent schedules to improve the therapeutic window and manage class-effect toxicities like fatigue, mucositis, and rash [8] [7].
  • Exploration in Non-Oncologic Indications: Preclinical evidence suggests potential for this compound in non-cancerous proliferative diseases. A 2024 study demonstrated its efficacy in ameliorating pulmonary inflammation and fibrosis in vivo by modulating mTOR-driven inflammatory and oxidative stress mediators [10].

References

Vistusertib morpholine-ring oxidation metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites and Recovery Data

Metabolite Type / Pathway Specific Metabolites Identified Quantitative Data / Relative Abundance
Overall Recovery (Human) Total radioactivity recovered >90% of administered dose [1]
Primary Route of Elimination (Human) Metabolites in faeces ~80% of dose [1]
Secondary Route of Elimination (Human) Metabolites in urine ~12% of dose [1]
Circulating Species (Human) Unchanged Vistusertib ~78% of circulating radioactivity [1]
Circulating Metabolites (Human) Morpholine-ring oxidation products; N-methylamide Each <10% of total exposure (AUC0-∞) [1]
Phase I Metabolism (Rat) Products of demethylation, hydroxylation, oxidation, morpholine ring opening [2] -
Phase II Metabolism (Rat) Glucuronide conjugates [2] -

Experimental Protocols for Metabolite Identification

The methodologies from key studies provide a framework for investigating this compound's metabolism.

Human Absorption, Metabolism, and Excretion (AME) Study [1]

This clinical trial provided the definitive profile of this compound's metabolism in humans.

  • Study Design: An open-label, single-dose study in patients with advanced solid malignancies.
  • Dosing: A single oral solution dose of 14C-labelled this compound was administered.
  • Sample Collection: Blood, urine, and faeces samples were collected over an 8-day in-patient period.
  • Analytical Method: The use of radiolabelled drug allowed for precise tracking of the drug's fate. The concentrations of total radioactivity and the parent drug were determined. Metabolites were profiled and identified in plasma, urine, and faeces, likely using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection.
In Vivo Rat Metabolism Study [2]

This preclinical study used modern analytical techniques to identify specific metabolites.

  • Study Design: Single oral administration of this compound to Sprague-Dawley rats.
  • Sample Collection: Plasma, urine, and faeces were collected.
  • Analytical Method: Ultra-performance liquid chromatography-ion trap mass spectrometry (UHPLC-IT-MS) was used for metabolite identification. The structural elucidation of metabolites was based on their accurate mass and fragmentation patterns (MS/MS spectra).
  • Semi-Quantification: UPLC-MS/MS was used to evaluate the formation and excretion trends of the identified metabolites over time.

Visualizing the Metabolic Pathway of this compound

Based on the identified metabolites, the primary metabolic pathway can be visualized as follows. The process begins with Phase I reactions, notably morpholine ring oxidation, which can lead to ring opening. This is followed by Phase II conjugation reactions.

Vistusertib_Metabolism This compound This compound M1 Oxidized Metabolites (Morpholine-ring) This compound->M1 Phase I Oxidation M3 Conjugated Metabolites (e.g., Glucuronides) This compound->M3 Phase II (Minor) Excretion Excretion This compound->Excretion Minor M2 Ring-Opened Metabolites M1->M2 Phase I Ring Opening M2->M3 Phase II Conjugation M3->Excretion Elimination

References

Vistusertib LC-MS/MS quantification method in human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Materials and Reagents

  • Analyte: Vistusertib (purity >98%) [1] [2].
  • Internal Standard (IS): AZD8055 (purity >98%), a structurally similar mTOR inhibitor, is used as the IS since a stable-label version of this compound was not available [1] [2].
  • Chemicals: HPLC-grade or LC-MS grade acetonitrile, water, and formic acid (98%) [1].
  • Biological Matrix: Drug-free human plasma with sodium heparin or EDTA as an anticoagulant [3] [1].

Sample Preparation Procedure

The method uses a simple protein precipitation technique [1].

  • Aliquot: Pipette 50 μL of calibrator, quality control (QC), or unknown human plasma sample into a microfuge tube [1].
  • Add Internal Standard: Add 200 μL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL) [1].
  • Precipitate Proteins: Vortex-mix the samples thoroughly for 30 seconds [1].
  • Centrifuge: Centrifuge at approximately 1200 × g for 10 minutes at ambient temperature to pellet the precipitated proteins [1].
  • Inject: Transfer 200 μL of the clean supernatant to an autosampler vial. A typical injection volume is 5 μL [1].

Liquid Chromatography (LC) Conditions

Effective separation is achieved using a reversed-phase column under isocratic conditions, enabling a fast run time [1].

  • Column: Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [1].
  • Mobile Phase: Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1].
  • Elution: Isocratic [1].
  • Flow Rate: 0.15 mL/min [1].
  • Run Time: 3 minutes [1].
  • Autosampler Temperature: 5°C [1].
  • Column Oven Temperature: 40°C [1].

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) [1].

  • Ionization Mode: Positive Electrospray Ionization (ESI+) [1].
  • Ion Spray Voltage: 5500 V [1].
  • Source Temperature: 450°C [1].
  • Gas Settings:
    • Curtain Gas: 20 psi
    • Collision Gas: 8 psi
    • Ion Source Gas 1 & 2: 30 psi [1]

The table below lists the specific MRM transitions and instrument parameters for the analyte and internal standard.

Compound MRM Transition (m/z) Declustering Potential (V) Collision Energy (V)
This compound 463.1 → 405.1 146 55
AZD8055 (IS) 466.1 → 408.2 146 53 [1]

Method Validation Summary

The described method has been comprehensively validated, meeting FDA acceptance criteria for bioanalytical methods [1] [4]. The key validation parameters are summarized in the table below.

Validation Parameter Result / Description
Calibration Range 5 - 5,000 ng/mL [1]
LLOQ 5 ng/mL (Signal-to-noise ratio >10) [1]
Accuracy 98.7 - 105.7% of nominal concentrations [1]
Precision Coefficient of Variation (CV) ≤ 10.5% [1]
Specificity & Selectivity No interference from six different lots of blank human plasma [1]
Dilution Integrity A 40,000 ng/mL sample accurately quantified after a 1:10 (v/v) dilution with blank plasma [1]
Stability Long-term stability in plasma demonstrated for at least 29 months at -70°C [1]

The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition.

G PlasmaSample Plasma Sample (50 µL) AddIS Add Internal Standard + Acetonitrile PlasmaSample->AddIS Vortex Vortex Mix AddIS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Inject Inject Supernatant (5 µL) Centrifuge->Inject LC Liquid Chromatography C18 Column, 3 min Run Inject->LC MS Mass Spectrometry MRM Detection LC->MS Data Data Analysis & Quantification MS->Data

Biological Context and Application

This compound (AZD2014) is an orally bioavailable, selective, ATP-competitive inhibitor that targets the mTOR (mechanistic target of rapamycin) kinase [5] [6]. Unlike first-generation rapalogs that only inhibit the mTORC1 complex, this compound is a second-generation inhibitor that potently inhibits both mTORC1 and mTORC2 complexes. This dual inhibition prevents the feedback activation of the AKT survival pathway, a common mechanism of resistance to rapalogs, making it a promising anticancer agent [5].

The following diagram outlines the key signaling pathway targeted by this compound.

G GrowthFactors Growth Factor Signals mTORC2 mTORC2 Complex GrowthFactors->mTORC2 AKT AKT (Ser473 Phosphorylation) mTORC2->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 S6K S6K / 4E-BP1 mTORC1->S6K Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses Promotes S6K->CellProcesses Promotes This compound This compound (AZD2014) This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

This validated LC-MS/MS method has been successfully applied to define the pharmacokinetic profile of this compound in cancer patients, supporting its clinical development. For instance, it has been used to measure plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1].


References

vistusertib and paclitaxel combination therapy in ovarian cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Pathway Targeting

The combination of vistusertib (AZD2014), a dual mTORC1/2 inhibitor, with paclitaxel is grounded in the understanding that activation of the PI3K/mTOR pathway is a key mechanism of resistance to chemotherapy in ovarian cancer [1].

  • Mechanism of Action: this compound directly targets the mTOR kinase, inhibiting both the mTOR complex 1 (mTORC1) and complex 2 (mTORC2). This leads to the reduction of phosphorylated S6 (p-S6, a marker of mTORC1 activity) and phosphorylated AKT (p-AKT at S473, a marker of mTORC2 activity) [1].
  • Rationale for Combination: Paclitaxel treatment can paradoxically increase p-AKT levels in patients, potentially promoting a survival signal for cancer cells. The addition of this compound is designed to abrogate this increase and sensitize tumors to paclitaxel-induced cell death, particularly in platinum-resistant settings [1].

The following diagram illustrates the targeted signaling pathway and the theoretical basis for the combination therapy:

G PI3K PI3K Signaling AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 pS6 p-S6 (Cell Growth) mTORC1->pS6 pAKT p-AKT S473 (Survival) mTORC2->pAKT Survival Cell Survival & Chemo-Resistance pS6->Survival pAKT->Survival Paclitaxel Paclitaxel Paclitaxel->pAKT Increases Paclitaxel->Survival Induces Apoptosis This compound This compound (AZD2014) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Preclinical Evidence and Experimental Data

Preclinical studies demonstrated the potential efficacy of this combination, providing a foundation for clinical investigation. Key quantitative findings from one study are summarized below [1].

Table 1: Key Preclinical Findings of this compound and Paclitaxel Combination in A2780Cis Xenograft Model

Experimental Measure Vehicle Control This compound (A) Paclitaxel (P) Combination (A+P) P-value (vs. Control)
Tumor Volume (% change) 480% 250% 490% 220% 0.03
Apoptosis (Cleaved Caspase-3) 0.34 Not Reported Not Reported 0.83 0.0003
Necrosis (% of cells) 30 Not Reported Not Reported 50 0.03
p-AKT (S473) & p-S6 (S240/244) Present Reduced Present Reduced Not Reported
Metabolite Changes (vs. Control) - - - - -
Phosphocholine (PC) Baseline - - Decreased 0.01
ATP Baseline - - Decreased < 0.05

Detailed Experimental Protocols

The following protocols are adapted from the methodology used in the preclinical study [1].

In Vitro Combination Treatment on Cell Lines
  • Cell Line Panel: The study utilized a panel of 12 human ovarian cancer cell lines. The cisplatin-resistant cell line A2780Cis was used for detailed signaling and in vivo analysis as a model of chemo-resistance [1].
  • Drug Preparation:
    • This compound: Prepare a stock solution in DMSO. Further dilute in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%).
    • Paclitaxel: Prepare a stock solution per manufacturer's instructions and dilute in cell culture medium.
  • Treatment Schedule: For concomitant combination studies, cells are treated with both this compound and paclitaxel for a predetermined period (e.g., 24 hours for signaling analysis, or longer for growth inhibition assays).
  • Growth Inhibition & Synergy Assessment: Cell growth/viability is measured using assays like MTT or CellTiter-Glo. Synergy is quantified using models like the Loewe model, where a synergy score >5 is typically considered significant [1].
  • Signaling Analysis (Western Blot):
    • Lysis: Harvest treated cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Probe the membrane with primary antibodies against p-S6 (S235/236), p-AKT (S473), and total S6/AKT as loading controls. Antibody for PDCD4 can be used as a downstream indicator of S6K inhibition.
    • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.
In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Female athymic nu/nu mice implanted subcutaneously with A2780Cis cells [1].
  • Dosing Formulations:
    • This compound: Prepare as a suspension in a suitable vehicle for oral gavage.
    • Paclitaxel: Dilute in a sterile saline or PBS solution for intraperitoneal injection.
  • Treatment Groups & Dosing Regimen:
    • Vehicle control
    • This compound alone
    • Paclitaxel alone
    • This compound + Paclitaxel combination
    • Dosing in the referenced study continued for two weeks. Tumor volumes are measured regularly and calculated using the formula: V = ½ (length × width²) [1].
  • Endpoint Analysis:
    • Tumor Volume: Compare final tumor volumes and growth rates between groups.
    • Immunohistochemistry (IHC): Analyze formalin-fixed paraffin-embedded (FFPE) tumor sections for Cleaved Caspase-3 (apoptosis), Ki67 (proliferation), and CD34 (angiogenesis).
    • Metabolic Profiling: Use magnetic resonance spectroscopy (³¹P MRS) on tumor samples to analyze changes in metabolites like phosphocholine (PC), glycerophosphocholine (GPC), and ATP [1].

Critical Considerations for Translational Research

While preclinical data was promising, subsequent clinical trial results are crucial for researchers to contextualize their work.

  • Clinical Trial Outcome: The phase 2 OCTOPUS trial investigated this compound plus weekly paclitaxel versus paclitaxel plus placebo in patients with platinum-resistant high-grade serous ovarian carcinoma. The trial concluded that the combination, while safe and feasible, did not improve progression-free survival (PFS) or overall survival (OS) in this unselected patient population [2].
  • Key Clinical Data:
    • Median PFS: 4.5 months (this compound) vs 4.1 months (placebo). Hazard Ratio (HR) = 0.84; P = 0.18.
    • Median OS: 9.7 months (this compound) vs 11.1 months (placebo). HR = 1.21.
    • Safety: The combination was associated with increased toxicities, including lymphopenia, fatigue, gastroesophageal reflux, and rash [2].
  • Implications for Research: The disconnect between strong preclinical results and the negative clinical trial underscores the complexity of drug development. Future research should focus on:
    • Biomarker Identification: The OCTOPUS trial authors highlighted the need to evaluate potential predictive biomarkers to identify a patient subpopulation that might benefit from this combination [2].
    • Model Selection: Using ovarian cancer cell lines that are genomically representative of high-grade serous ovarian cancer (e.g., those validated in [3] [4]) is critical for improving the translatability of preclinical findings.

Summary

The provided application notes detail the robust preclinical protocol for evaluating the this compound and paclitaxel combination, which demonstrated significant anti-tumor activity in vitro and in vivo by effectively inhibiting the mTOR pathway and inducing apoptosis. However, the subsequent phase 2 OCTOPUS trial results serve as a critical reminder of the challenges in oncology drug development. Researchers using these models should incorporate biomarker exploration and carefully consider clinical context when designing studies and interpreting results.

References

Comprehensive Application Note: Investigating Vistusertib and Fulvestrant Synergy in Endocrine-Resistant Breast Cancer PDX Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Endocrine resistance remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer cases. Despite the established efficacy of endocrine therapies such as aromatase inhibitors, tamoxifen, and fulvestrant, both de novo and acquired resistance frequently develop, leading to disease progression [1]. The PI3K/AKT/mTOR pathway has been strongly implicated as a key mechanism driving endocrine resistance, with approximately 50% of ER+ primary breast cancers demonstrating abnormal intrinsic activation of this signaling cascade [2]. Cross-talk between the ER and growth factor signaling pathways can facilitate ligand-independent ER activation, allowing cancer cells to bypass endocrine therapy blockade [1].

Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and effectively suppressing ER signaling [3]. While fulvestrant has demonstrated clinical efficacy, resistance inevitably develops, necessitating combination approaches. Vistusertib (AZD2014) represents a dual mTORC1/mTORC2 inhibitor that potentially addresses a limitation of earlier mTOR inhibitors like everolimus, which only target mTORC1 and can trigger feedback activation of AKT via mTORC2 [2]. Preclinical data suggests that dual mTORC1/2 inhibition may provide more complete pathway suppression and overcome resistance mechanisms that emerge with mTORC1-selective inhibition [1].

Experimental Models for Studying Endocrine Resistance

Patient-Derived Xenograft (PDX) Models
  • HBCx34 OvaR Model: This PDX model represents acquired endocrine resistance and was used specifically to evaluate the efficacy of this compound-fulvestrant combination therapy. The model is characterized by its maintenance of ER expression throughout the development of resistance, making it particularly relevant for studying secondary resistance mechanisms [1].

  • Additional PDX Considerations: When establishing new PDX models for endocrine resistance studies, researchers should ensure thorough characterization of ER expression status, ESR1 mutation profile, and PI3K pathway activation markers. Models should be propagated in hormone-deprived conditions to mimic the clinical scenario of aromatase inhibitor therapy [4].

Endocrine-Resistant Cell Line Models

A comprehensive panel of isogenic cell lines modeling various resistance mechanisms should be employed for preliminary screening:

  • LTED Models: Long-term estrogen-derived models simulating relapse on aromatase inhibitors, including lines with varying ESR1 mutation status (Y537C, Y537S, D538G) [1] [4].
  • Tamoxifen-Resistant (TAMR) Models: MCF7 cells cultured long-term with 4-hydroxytamoxifen to recapitulate tamoxifen resistance [1].
  • Fulvestrant-Resistant (ICIR) Models: MCF7 and MCF7-LTED cells cultured with fulvestrant to model acquired resistance to SERD therapy [1].
  • Palbociclib-Resistant Models: Resistance to CDK4/6 inhibitors, which are frequently used in combination with endocrine therapy [1].

Table 1: Key Cell Line Models for Studying Endocrine Resistance

Cell Line Resistance Model Genetic Features Applications
MCF7-LTEDY537C AI Resistance ESR1 Y537C mutation SERD efficacy in ESR1-mutated BC
MCF7-LTEDwt AI Resistance ESR1 wild-type SERD efficacy in ESR1-wt BC
SUM44-LTEDY537S AI Resistance ESR1 Y537S mutation Mutation-specific therapeutic responses
MCF7-TAMR Tamoxifen Resistance Acquired tamoxifen resistance Cross-resistance patterns
MCF7-LTED-ICIR Fulvestrant Resistance Reduced ESR1 expression Resistance mechanisms to SERDs
T47D-LTED AI Resistance ESR1 loss ER-independent growth mechanisms

Key Experimental Findings and Efficacy Data

In Vitro Antiproliferative Effects

Comprehensive dose-response studies across endocrine-sensitive and resistant cell lines demonstrated that this compound monotherapy causes a dose-dependent decrease in proliferation across all tested cell lines, regardless of their PTEN, PIK3CA, or ESR1 mutation status [1]. The IC₅₀ values for this compound were generally in the low nanomolar range, confirming its potent antiproliferative effects. Treatment with this compound led to significant reduction in key cell cycle regulators, including phospho-RB (ser780 and ser807), cyclin D1, and cyclin D3, indicating cell cycle arrest at the G1/S checkpoint [1].

Interestingly, this compound treatment induced compensatory upregulation of certain receptor tyrosine kinases including EGFR, IGF1R, and ERBB3 in a context-dependent manner. This adaptive response potentially represents a resistance mechanism to mTOR inhibition and suggests rational combination partners for triple-therapy approaches [1]. Notably, this compound demonstrated minimal direct impact on ER-mediated transcription, indicating that its efficacy primarily derives from pathway inhibition rather than direct ER antagonism [1].

In Vivo Efficacy in PDX Models

The combination of this compound with fulvestrant demonstrated superior anti-tumor efficacy compared to either agent alone in the HBCx34 OvaR PDX model, which represents acquired endocrine resistance. This combination resulted in significant tumor growth inhibition and, notably, delayed tumor progression even after cessation of therapy, suggesting potential for durable response [1].

Table 2: Quantitative Efficacy Data from Preclinical Studies

Model System Treatment Key Efficacy Endpoint Result Significance
Various ER+ BC cell lines This compound monotherapy IC₅₀ values Low nanomolar range Potent anti-proliferative effect across diverse genetic backgrounds
MCF7-LTEDY537C This compound + Fulvestrant Combination Index Synergistic (CI < 1) Strong synergy in ESR1-mutated models
HBCx34 OvaR PDX This compound + Fulvestrant Tumor growth inhibition Significant reduction vs monotherapy Superior efficacy of combination
HBCx34 OvaR PDX This compound + Fulvestrant Time to progression post-treatment Delayed progression Durable response effect
MCF7-LTED models This compound Downstream pathway suppression Reduced pS6K, p4EBP1 Effective mTOR target engagement
Biomarker Analysis and Molecular Correlates

Comprehensive biomarker studies conducted in PDX models included immunohistochemical analysis of pathway markers and RNA-sequencing to identify transcriptional programs associated with treatment response. Key findings included:

  • Pathway modulation: Significant reduction in phospho-S6K (Ser235/236), phospho-4EBP1 (Thr37/46), and phospho-AKT (Ser473) following this compound treatment, confirming effective target engagement of both mTORC1 and mTORC2 complexes [1].
  • ER signaling modulation: Fulvestrant effectively suppressed expression of classical ER-regulated genes including PGR and TFF1, while the addition of this compound provided complementary pathway suppression [1].
  • Apoptotic markers: Increased cleavage of caspase-3 and PARP in combination therapy groups, indicating enhanced apoptotic induction compared to monotherapy approaches [1].

Clinical Translation and MANTA Trial Results

Despite promising preclinical data, the phase II MANTA randomized clinical trial demonstrated disappointing results for the this compound-fulvestrant combination in the clinical setting. This trial directly compared fulvestrant alone (67 patients) versus fulvestrant plus this compound on either daily (103 patients) or intermittent (98 patients) dosing schedules, versus fulvestrant plus everolimus (65 patients) in postmenopausal women with ER+ advanced/metastatic breast cancer progressing after prior aromatase inhibitor therapy [5] [2].

The primary endpoint of median progression-free survival (PFS) was 5.4 months for fulvestrant alone, 7.6 months for fulvestrant plus daily this compound, 8.0 months for fulvestrant plus intermittent this compound, and 12.3 months for fulvestrant plus everolimus [2]. Statistical analysis revealed no significant difference in PFS between fulvestrant plus this compound (either schedule) and fulvestrant alone (HR 0.88, 95% CI 0.63-1.24, p=0.46 for daily; HR 0.79, 95% CI 0.55-1.12, p=0.16 for intermittent) [2]. Surprisingly, the combination of fulvestrant plus everolimus demonstrated significantly longer PFS compared with fulvestrant plus this compound (HR 0.63, 95% CI 0.45-0.90, p=0.01) [2].

The divergence between promising preclinical data and clinical trial outcomes highlights the complexity of translational research in oncology and underscores the importance of robust preclinical models that better recapitulate human disease heterogeneity and therapeutic responses.

Detailed Experimental Protocols

In Vitro Proliferation Assays

Materials and Reagents:

  • Endocrine-sensitive and resistant ER+ breast cancer cell lines (MCF7, T47D, SUM44, HCC1428)
  • Phenol red-free RPMI-1640 medium
  • Charcoal-dextran-stripped fetal bovine serum (DCC-FBS)
  • This compound (SelleckChem, Cat. No. S1106) prepared in DMSO
  • Fulvestrant (Tocris, Cat. No. 1047) prepared in DMSO
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • 96-well tissue culture-treated plates

Procedure:

  • Cell Preparation: Maintain cells in phenol red-free RPMI-1640 containing 10% DCC-FBS for 48-72 hours prior to experimentation to ensure hormone-free conditions.
  • Plating: Seed cells into 96-well plates at optimized densities (1,000-5,000 cells/well depending on cell line) and allow attachment overnight.
  • Drug Treatment: Prepare serial dilutions of this compound (typical range 1 nM - 10 μM) and fulvestrant (typical range 0.1 nM - 1 μM) in assay medium. For combination studies, use constant ratio designs based on individual IC₅₀ values. Include vehicle controls (DMSO < 0.1%).
  • Incubation: Incubate treated cells for 72 hours at 37°C, 5% CO₂.
  • Viability Assessment: Add CellTiter-Glo reagent according to manufacturer's instructions and measure luminescence using a plate reader.
  • Data Analysis: Calculate relative viability compared to vehicle controls. Determine IC₅₀ values using non-linear regression analysis in PRISM (GraphPad). For combination effects, calculate combination indices (CI) using Chou-Talalay method with CalcuSyn software, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [1].
In Vivo PDX Efficacy Studies

Materials and Reagents:

  • Endocrine-resistant PDX models (e.g., HBCx34 OvaR)
  • Female immunocompromised mice (NSG or similar, 6-8 weeks old)
  • This compound formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline
  • Fulvestrant formulation: Pharmaceutical preparation for intramuscular injection
  • Calipers for tumor measurement
  • Equipment for blood collection and tissue processing

Procedure:

  • Model Establishment: Implant endocrine-resistant PDX fragments subcutaneously into mouse flanks. Allow tumors to establish to approximately 100-150 mm³ before randomization.
  • Randomization: Randomize mice into treatment groups (typically n=8-10/group) ensuring balanced tumor volumes across groups.
  • Dosing Regimens:
    • Fulvestrant: 500 mg/kg intramuscular loading dose on day 1, followed by 500 mg/kg on days 15 and 29, then monthly (clinical equivalent dosing) [1].
    • This compound: 30 mg/kg orally twice daily for continuous dosing or 50 mg/kg orally twice daily on days 1-2 each week for intermittent schedule [2].
    • Combination: Administer both agents according to their respective schedules.
    • Control: Vehicle administration matching experimental groups.
  • Monitoring: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using formula: Volume = (Length × Width²) / 2. Monitor body weight as toxicity indicator.
  • Endpoint Determination: Continue treatment until control group tumors reach predetermined ethical endpoint (typically 1000-1500 mm³).
  • Tissue Collection: At study endpoint, euthanize animals and collect tumors for biomarker analysis. Snap-freeze in liquid nitrogen for molecular studies or preserve in formalin for IHC.
Biomarker Analysis Protocols

Immunoblotting for Pathway Modulation:

  • Extract proteins from treated cells or homogenized tumor tissues using RIPA buffer with protease and phosphatase inhibitors.
  • Separate 20-50 μg protein by SDS-PAGE and transfer to PVDF membranes.
  • Block with 5% BSA/TBST and incubate with primary antibodies overnight at 4°C.
  • Key antibodies: pS6K (Ser235/236), total S6K, p4EBP1 (Thr37/46), total 4EBP1, pAKT (Ser473), total AKT, cyclin D1, cleaved caspase-3 (all from Cell Signaling Technology).
  • Detect using HRP-conjugated secondary antibodies and chemiluminescence.
  • Normalize to loading controls (β-tubulin or GAPDH).

RNA-Sequencing for Transcriptomic Analysis:

  • Extract total RNA from snap-frozen tissues using TRIzol reagent with DNase treatment.
  • Assess RNA quality using Bioanalyzer (RIN > 8.0 required).
  • Prepare libraries using TruSeq Stranded mRNA kit (Illumina).
  • Sequence on Illumina platform (minimum 30 million reads/sample).
  • Analyze data using established bioinformatics pipelines focusing on ER signaling genes, proliferation markers, and pathway activation signatures.

Data Analysis and Interpretation Guidelines

Assessment of Combination Synergy

The Chou-Talalay method provides a quantitative framework for evaluating drug interactions:

  • Combination Index (CI) < 1: Indicates synergy, where the combined effect is greater than expected from additive effects
  • CI = 1: Additive effect
  • CI > 1: Antagonism between agents

For this compound and fulvestrant combinations, synergistic effects (CI < 1) have been observed in multiple endocrine-resistant models, particularly those maintaining ER expression and function [1]. The strongest synergy is typically observed at higher effect levels (Fa > 0.75, where Fa is the fraction affected).

In Vivo Efficacy Evaluation Criteria
  • Tumor Growth Inhibition (TGI): Calculate as (1 - (ΔT/ΔC)) × 100, where ΔT is the change in median tumor volume of treated group and ΔC is the change in control group.
  • Time to Progression: Defined as time for tumors to reach 2× initial volume or predetermined ethical endpoint.
  • Statistical Analysis: Compare groups using repeated measures ANOVA for tumor growth curves and log-rank test for time-to-event endpoints.

Signaling Pathway Diagrams

mTOR_pathway RTKs Receptor Tyrosine Kinases (EGFR, IGF1R, ERBB3) PI3K PI3K RTKs->PI3K ER Estrogen Receptor ER->PI3K Cross-talk ER_transcript ER-Mediated Transcription ER->ER_transcript PIP2_PIP3 PIP2 → PIP3 (PTEN reverses) PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2  Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC1->ER_transcript Feedback AKT Feedback Activation mTORC1->Feedback mTORC2->AKT  Phosphorylates Feedback->AKT This compound This compound Inhibits This compound->mTORC1 This compound->mTORC2 Fulvestrant Fulvestrant Inhibits Fulvestrant->ER

Figure 1: mTOR Signaling Pathway and Drug Mechanism. This diagram illustrates the PI3K/AKT/mTOR signaling pathway implicated in endocrine resistance, showing the points of inhibition by this compound (mTORC1/2) and fulvestrant (ER). Note the feedback activation mechanism that can limit efficacy of mTORC1-only inhibitors.

experimental_workflow ModelDev 1. Model Development InVitro 2. In Vitro Screening ModelDev->InVitro CellLines Endocrine-Resistant Cell Line Panel ModelDev->CellLines PDXModels PDX Model Characterization ModelDev->PDXModels InVivo 3. In Vivo PDX Studies InVitro->InVivo Proliferation Proliferation Assays (MTT/CellTiter-Glo) InVitro->Proliferation Combination Combination Studies (Chou-Talalay) InVitro->Combination Mechanism Mechanistic Studies (Western Blot) InVitro->Mechanism Analysis 4. Biomarker Analysis InVivo->Analysis Dosing Dosing Optimization (Continuous vs Intermittent) InVivo->Dosing Efficacy Efficacy Assessment (Tumor Growth Inhibition) InVivo->Efficacy Toxicity Toxicity Monitoring (Body Weight, Clinical Signs) InVivo->Toxicity Translation 5. Clinical Translation Analysis->Translation IHC IHC Pathway Analysis (pS6, pAKT, Ki67) Analysis->IHC RNAseq Transcriptomics (RNA-seq) Analysis->RNAseq ClinicalTrial Clinical Trial Design (MANTA Phase II) Translation->ClinicalTrial Biomarker Biomarker Validation Translation->Biomarker

Figure 2: Experimental Workflow for Evaluating this compound-Fulvestrant Synergy. This diagram outlines the comprehensive experimental approach from model development through clinical translation, highlighting key assays and analyses at each stage.

Discussion and Future Perspectives

The investigation of this compound and fulvestrant combination therapy exemplifies both the promise and challenges of translating preclinical findings into clinical benefit. While strong preclinical synergy was demonstrated across multiple endocrine-resistant models, the subsequent MANTA clinical trial failed to show superiority over fulvestrant alone or the established combination of fulvestrant plus everolimus [1] [2]. This disconnect highlights several important considerations for future research:

First, the dosing schedule of this compound may critically influence its efficacy and tolerability. The MANTA trial evaluated both continuous (50 mg twice daily) and intermittent (50 mg twice daily 2 days/week) schedules, with the intermittent schedule theoretically allowing for more intense pathway suppression while managing toxicity [2]. However, neither schedule demonstrated significant improvement over fulvestrant alone, suggesting that alternative dosing strategies might be needed.

Second, the lack of predictive biomarkers for patient selection remains a significant limitation. While preclinical models demonstrated consistent synergy across various genetic backgrounds, the clinical trial population was unselected for specific molecular features beyond ER positivity. Future studies should explore potential biomarkers such as PTEN loss, PIK3CA mutation status, or ESR1 mutations that might identify patient subsets most likely to benefit from dual mTORC1/2 inhibition [6] [7].

Finally, the emergence of next-generation SERDs with improved oral bioavailability and potentially enhanced efficacy, such as elacestrant, camizestrant, and imlunestrant, may provide better combination partners for mTOR inhibitors [8] [4] [9]. Similarly, novel therapeutic modalities such as PROTAC degraders (e.g., vepdegestrant) represent promising alternatives to traditional SERDs and may exhibit different resistance patterns and synergy profiles with pathway inhibitors [8] [9].

Conclusion

The combination of this compound and fulvestrant demonstrates compelling preclinical synergy in models of endocrine-resistant breast cancer, particularly through complementary suppression of ER signaling and mTOR pathway activity. However, clinical translation in the MANTA trial underscores the challenges of converting mechanistic synergy into patient benefit. Researchers continuing to investigate this combination should focus on optimized dosing schedules, predictive biomarker identification, and consideration of next-generation endocrine partners. These detailed application notes and protocols provide a foundation for rigorous preclinical evaluation of mTOR inhibitor combinations to advance the treatment of endocrine-resistant breast cancer.

References

Comprehensive Application Notes and Protocols: Phase I Clinical Trial of Vistusertib in Combination with Navitoclax for Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination therapy of vistusertib, a dual mTORC1/2 inhibitor, with navitoclax, a BH3-mimetic Bcl-2/xL inhibitor, represents a strategically designed approach to target cancer survival pathways through complementary mechanisms of action. This combination addresses the critical need for novel therapeutic strategies for patients with advanced solid tumors who have exhausted standard treatment options. The scientific rationale for this drug combination stems from compelling preclinical evidence demonstrating that mTOR inhibition can potentiate the apoptotic effects of Bcl-2 family inhibitors through downregulation of Mcl-1 expression, a key resistance mechanism to navitoclax monotherapy.

Molecularly targeted therapies have revolutionized cancer treatment over the past two decades, with small-molecule inhibitors gaining prominence due to their favorable pharmacokinetic properties, oral bioavailability, and ability to target specific oncogenic drivers. [1] Both this compound and navitoclax belong to this class of targeted agents, designed to disrupt critical cell survival pathways that are frequently dysregulated in cancer. This compound directly targets the catalytic site of both mTOR complexes, unlike rapamycin analogs that only allosterically inhibit mTORC1, thereby providing more comprehensive inhibition of this central growth signaling pathway. [2]

The phase I clinical trial (NCT03366103) of this combination was designed to establish the safety profile, determine the maximum tolerated dose (MTD), and identify the recommended phase II dose (RP2D) for further efficacy testing. [3] [4] [5] This trial represents a rational approach to combination targeted therapy development, addressing both therapeutic synergy and mechanisms of resistance that limit the efficacy of single-agent targeted treatments.

Trial Design and Methodology

Study Design and Dose Escalation Scheme

The phase I trial followed a standard 3+3 dose escalation design, a rule-based approach commonly employed in oncology phase I trials to determine the maximum tolerated dose while minimizing patient exposure to potentially toxic doses. [6] [3] [4] This design proceeds with cohorts of three patients, with dose escalation continuing until pre-defined dose-limiting toxicities (DLTs) are observed in a significant proportion of patients, establishing the MTD. The primary objectives were to evaluate safety, tolerability, and determine the recommended phase II dose of the combination, while secondary objectives included characterization of pharmacokinetic profiles and preliminary assessment of antitumor activity.

The trial implemented a strategic navitoclax lead-in phase to mitigate the known risk of thrombocytopenia, a primary dose-limiting toxicity of navitoclax monotherapy. [3] [4] [5] All patients received navitoclax alone at 150 mg orally daily for a minimum of 7 days before initiating the combination therapy with this compound. This approach allowed for the assessment of navitoclax's individual safety profile and potential adaptation of subsequent combination dosing based on initial tolerance.

Table 1: Dose Escalation Scheme in Phase I Trial of Navitoclax and this compound

Dose Level Navitoclax Schedule This compound Schedule Number of Patients DLTs Observed
Level 1 150 mg orally daily 35 mg orally twice daily 14 None
Level 2 250 mg orally daily 35 mg orally twice daily 5 Grade 3 aminotransferase elevation (2 patients)
Patient Population and Eligibility Criteria

The trial enrolled patients with advanced solid tumors that had progressed despite standard therapies, a common population for phase I oncology trials where established treatment options have been exhausted. [3] [4] Key eligibility criteria included:

  • Histologically confirmed advanced solid tumors refractory to standard therapies
  • Adequate performance status (ECOG 0-1) indicating preserved organ function
  • Measurable or evaluable disease according to RECIST criteria
  • Adequate bone marrow, hepatic, and renal function
  • Willingness to comply with the navitoclax lead-in period and combination therapy

All participants provided written informed consent following institutional guidelines, with the protocol approved by institutional review boards at participating centers. [4] The patient population reflected the typical phase I oncology cohort, with individuals who maintained reasonable organ function despite advanced disease, allowing for meaningful assessment of drug toxicity and pharmacokinetics.

Safety Profile and Recommended Phase II Dose

Adverse Events and Dose-Limiting Toxicities

The combination of navitoclax and this compound demonstrated a manageable safety profile at dose level 1 (navitoclax 150 mg daily plus this compound 35 mg twice daily), with no dose-limiting toxicities observed among the 14 patients treated at this level. [3] [4] [5] The most significant toxicities emerged at dose level 2 (navitoclax 250 mg daily plus this compound 35 mg twice daily), where the main dose-limiting toxicity was grade 3 serum aminotransferase elevation, occurring in two of five patients. This hepatotoxicity represented the dose-limiting event that prevented further dose escalation and established the maximum tolerated dose of the combination.

The observed safety profile reflected the known toxicities of each individual agent while revealing no unexpected synergistic toxicities. Navitoclax-associated thrombocytopenia, a well-characterized class effect of Bcl-xL inhibition due to the dependence of platelet survival on Bcl-xL, was successfully mitigated through the implementation of the 7-day lead-in dosing strategy. [7] [3] This approach allowed for platelet count monitoring and potential dose adjustment before introducing the second agent, demonstrating a rational method for managing predictable hematological toxicity in targeted therapy combinations.

Table 2: Safety Profile of Navitoclax and this compound Combination

Toxicity Type Grade 1-2 Grade 3 Grade 4 Management Strategy
Aminotransferase elevation 2 patients 2 patients (DLT) 0 Dose reduction, monitoring
Thrombocytopenia 4 patients 1 patient 0 Navitoclax lead-in, dose adjustment
Other hematologic toxicities 3 patients 1 patient 0 Supportive care
Gastrointestinal events 5 patients 0 0 Symptomatic management
Recommended Phase II Dose and Clinical Activity

Based on the observed safety and tolerability data, the recommended phase II dose (RP2D) was established as navitoclax 150 mg orally daily plus this compound 35 mg orally twice daily. [3] [4] [5] This dose combination demonstrated acceptable tolerability without exceeding the maximum tolerated dose, while achieving drug exposures consistent with those previously associated with antitumor activity for each agent as monotherapy.

In terms of clinical activity, no objective responses were observed among the eight response-evaluable patients in this phase I trial, with stable disease representing the best response. [4] [5] The absence of tumor regression in this small cohort does not necessarily preclude potential efficacy in selected tumor types, particularly given the strong preclinical rationale for the combination. The trial was primarily designed to establish safety and dosing rather than demonstrate efficacy, which would require evaluation in larger, histology-specific phase II trials. Unfortunately, further development of this particular combination was terminated due to discontinuation of this compound development by the sponsor, highlighting the challenges of drug development beyond initial phase I testing.

Pharmacokinetic Assessment and Analytical Methods

Bioanalytical Methods for Drug Quantification

Robust and validated bioanalytical methods were developed to support the pharmacokinetic evaluation of both this compound and navitoclax in the phase I trial. For this compound quantification, a rapid liquid chromatography tandem mass spectrometric (LC-MS/MS) method was developed and validated according to FDA guidance for bioanalytical methods. [2] This method utilized protein precipitation of 50 μL of plasma with a curve range of 5–5000 ng/mL, quantitation achievable up to 50,000 ng/mL with a 1:10 dilution, and a 3-minute run time. The assay demonstrated excellent sensitivity with a lower limit of quantitation approximately half of previously described methods, providing a simpler and faster approach for therapeutic drug monitoring.

Similarly, a validated LC-MS/MS method was implemented for navitoclax quantification, supporting the understanding of clinical pharmacokinetics and exposure-response relationships. [4] These highly sensitive and specific bioanalytical techniques were essential for characterizing the pharmacokinetic profiles of both agents in the combination setting, allowing for assessment of potential drug-drug interactions and correlation of drug exposure with both toxicities and potential biomarkers of response.

Pharmacokinetic Profiles and Drug Exposure

Pharmacokinetic analysis revealed that navitoclax and this compound exposures in the combination setting appeared consistent with levels reported in prior studies of each agent administered as monotherapy. [3] [4] [5] This finding suggests the absence of clinically significant pharmacokinetic drug-drug interactions between the two agents, an important consideration for combination targeted therapy development. The established pharmacokinetic profiles provided assurance that adequate drug exposure was achieved at the recommended phase II dose for potential target modulation.

For navitoclax specifically, additional pharmacokinetic studies in patients with hepatic impairment demonstrated that no dose adjustment is required for patients with mild or moderate hepatic impairment, as maximum plasma concentration (Cmax), area under the curve (AUC0-∞), and terminal elimination half-life (t1/2) in these patients were comparable to those with normal hepatic function. [8] This pharmacokinetic characterization in special populations provides important guidance for clinical use in patients with varying degrees of organ function.

Pharmacodynamic Effects and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

The combination of this compound and navitoclax targets two complementary cell survival pathways frequently dysregulated in cancer. This compound, as a dual mTORC1/2 inhibitor, directly targets the catalytic site of both mTOR complexes, unlike rapamycin analogs that only allosterically inhibit mTORC1. [2] This comprehensive mTOR inhibition results in suppression of cap-dependent translation and reduced expression of multiple oncoproteins, including Mcl-1, an antiapoptotic Bcl-2 family member that confers resistance to navitoclax.

Navitoclax is an orally bioavailable BH3-mimetic that inhibits antiapoptotic Bcl-2 family proteins with high affinity to Bcl-xL, Bcl-2, and Bcl-w. [9] [8] By selectively antagonizing these pro-survival proteins, navitoclax promotes apoptosis through direct activation of Bax and Bak, initiating the mitochondrial apoptosis pathway. The combination strategy leverages the observation that mTOR inhibition downregulates Mcl-1 expression, thereby overcoming a key resistance mechanism to Bcl-2/xL inhibition and sensitizing cancer cells to navitoclax-induced apoptosis.

G GrowthSignals Growth Signals (e.g. PI3K/AKT) mTORC1 mTORC1 Complex GrowthSignals->mTORC1 mTORC2 mTORC2 Complex GrowthSignals->mTORC2 Translation Cap-Dependent Translation mTORC1->Translation mTORC2->mTORC1 Feedback This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Mcl1 Mcl-1 Protein (Antiapoptotic) Translation->Mcl1 BaxBak Bax/Bak Activation Mcl1->BaxBak Inhibits Navitoclax Navitoclax Bcl2 Bcl-2/Bcl-xL Navitoclax->Bcl2 Inhibits Bcl2->BaxBak Inhibits Apoptosis Mitochondrial Apoptosis BaxBak->Apoptosis

Diagram 1: Mechanism of Action of this compound and Navitoclax Combination Therapy. This compound inhibits both mTORC1 and mTORC2 complexes, reducing cap-dependent translation and Mcl-1 expression. Navitoclax directly inhibits Bcl-2/Bcl-xL, promoting Bax/Bak activation and apoptosis. The combination overcomes Mcl-1-mediated resistance to Bcl-2/xL inhibition.

Biomarker Considerations and Pharmacodynamic Endpoints

While the primary endpoint of this phase I trial was safety and tolerability, the strong mechanistic rationale for the combination suggests potential pharmacodynamic biomarkers that could be incorporated in future studies. For this compound, potential biomarkers include phosphorylation status of mTOR downstream targets such as S6 kinase and 4E-BP1, as well as AKT phosphorylation status as an indicator of mTORC2 inhibition. [2] For navitoclax, biomarkers could include assessment of Bcl-2 family protein expression and profiling of BH3-only proteins to identify tumors primed for apoptosis.

The development of mechanism-based pharmacokinetic/pharmacodynamic models for navitoclax-induced thrombocytopenia represents an advanced approach to predicting and managing this class-specific toxicity. [7] These semi-physiological models incorporate the unique mechanism of navitoclax-induced platelet loss, which differs from traditional chemotherapy-induced myelosuppression, and can inform optimal dosing schedules to maintain therapeutic intensity while minimizing hematological toxicity.

Detailed Experimental Protocols

Clinical Dosing Protocol and Schedule

The following detailed protocol outlines the administration schedule for the navitoclax and this compound combination based on the phase I trial design: [3] [4] [5]

  • Navitoclax lead-in phase: Administer navitoclax 150 mg orally once daily for 7 days as monotherapy. Monitor platelet counts daily during this period.
  • Combination therapy initiation: After 7 days of navitoclax lead-in, begin this compound at 35 mg orally twice daily while continuing navitoclax at the current dose.
  • Dose modification guidelines:
    • For platelet count 50,000-75,000/μL: Continue current doses with increased monitoring
    • For platelet count 25,000-50,000/μL: Withhold navitoclax until recovery to ≥50,000/μL, then resume at 100 mg daily
    • For platelet count <25,000/μL or bleeding: Withhold both drugs until recovery to ≥50,000/μL, then resume navitoclax at 100 mg daily
    • For grade 3 aminotransferase elevation: Withhold both drugs until resolution to grade 1, then resume at reduced dose (this compound 25 mg twice daily)
  • Treatment cycles: Continue combination therapy in 28-day cycles until disease progression or unacceptable toxicity
Bioanalytical Method for this compound Quantification

The following protocol details the validated LC-MS/MS method for this compound quantification in human plasma: [2]

  • Sample preparation: Perform protein precipitation using 50 μL of heparinized human plasma with 150 μL of acetonitrile containing 100 ng/mL AZD8055 as internal standard
  • Chromatographic conditions:
    • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 1.5 minutes
    • Flow rate: 0.5 mL/minute
    • Run time: 3 minutes
  • Mass spectrometric detection:
    • Ionization: Positive electrospray ionization (ESI+)
    • Multiple reaction monitoring (MRM) transitions:
      • This compound: 509.2 → 109.0 m/z
      • Internal standard (AZD8055): 517.1 → 409.0 m/z
  • Validation parameters:
    • Calibration range: 5-5000 ng/mL
    • Precision: <15% CV
    • Accuracy: 85-115% of nominal values
    • Stability: Established under various storage conditions

G Start Plasma Sample (50 μL) PPT Protein Precipitation (150 μL acetonitrile with IS) Start->PPT Centrifuge Centrifuge 15,000 rpm, 5 min PPT->Centrifuge Inject Inject Supernatant (5 μL) Centrifuge->Inject LC LC Separation C18 Column, 3 min run Inject->LC MS MS Detection MRM: 509.2→109.0 m/z LC->MS Data Data Analysis Calibration: 5-5000 ng/mL MS->Data Sub Internal Standard: AZD8055 MRM: 517.1→409.0 m/z Sub->PPT

Diagram 2: Bioanalytical Workflow for this compound Quantification in Human Plasma. The method involves protein precipitation followed by LC-MS/MS analysis with a total run time of 3 minutes, providing sensitive and specific quantification of this compound concentrations for pharmacokinetic studies.

Application Notes and Further Development

Potential Expansion to Myeloid Malignancies

Preclinical evidence suggests that the combination of mTOR inhibition with Bcl-2/xL inhibition may have particular relevance in myeloid malignancies, where both pathways are frequently dysregulated. [4] The dual inhibition approach may overcome resistance mechanisms that limit the efficacy of single-agent targeted therapies in these malignancies. Specifically, in myelofibrosis, navitoclax has demonstrated clinical activity in combination with ruxolitinib, a JAK2 inhibitor, with a distinct safety profile that includes manageable thrombocytopenia. [8]

The recommended phase II dose established in the solid tumor trial (navitoclax 150 mg daily plus this compound 35 mg twice daily) could serve as a starting point for evaluation in hematological malignancies, though additional dose-finding may be necessary to optimize the balance between efficacy and toxicity in these distinct patient populations. The pharmacokinetic and safety data generated in the solid tumor trial provide valuable foundational knowledge for such expansion into hematologic malignancies.

Considerations for Future Clinical Development

Despite the termination of further development of this specific combination due to discontinuation of this compound, the trial provides important insights for future development of similar targeted therapy combinations: [3] [4] [5]

  • The successful implementation of a navitoclax lead-in strategy to mitigate thrombocytopenia provides a model for managing this class-effect toxicity in future combinations with Bcl-xL inhibitors
  • The absence of clinically significant pharmacokinetic interactions between the two agents supports the feasibility of combining mTOR inhibitors with BH3 mimetics without requiring complex dose adjustments
  • The establishment of a well-tolerated recommended phase II dose provides a reference point for future combinations targeting these pathways with next-generation agents

Future development of similar combinations would benefit from incorporation of robust biomarker strategies to identify patient populations most likely to benefit, potentially focusing on tumors with demonstrated dependence on both PI3K/mTOR and Bcl-2 family survival pathways.

Conclusion

The phase I clinical trial of this compound in combination with navitoclax successfully established a recommended phase II dose of navitoclax 150 mg orally daily plus this compound 35 mg orally twice daily for patients with advanced solid tumors. The trial demonstrated the feasibility of combining dual mTORC1/2 inhibition with Bcl-2/xL inhibition, with a manageable safety profile characterized primarily by reversible hepatotoxicity and manageable thrombocytopenia. The strategic implementation of a navitoclax lead-in phase provided an effective approach to mitigating the known thrombocytopenia associated with Bcl-xL inhibition.

While further development of this specific combination was discontinued, the trial provides valuable insights for future combination targeted therapy development, particularly regarding toxicity management strategies, dosing schedules, and the importance of robust pharmacokinetic and pharmacodynamic assessment. The scientific rationale for simultaneously targeting mTOR and Bcl-2 family proteins remains compelling, suggesting that future combinations with next-generation agents targeting these pathways may yet yield clinically meaningful benefits for selected patient populations.

References

vistusertib UPLC BEH C18 column chromatography conditions

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Analysis: Application Notes

1. Analytical Method and Significance A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in human plasma [1] [2]. This method supports clinical pharmacology studies, enabling the exploration of critical exposure-response relationships and therapeutic drug monitoring in clinical trials [2]. The assay is particularly valuable for supporting combination therapy trials, such as those with navitoclax, by providing precise measurement of drug concentrations [2] [3].

2. Key Advantages of the Method This method offers several improvements over earlier procedures:

  • Simpler Sample Preparation: Uses protein precipitation instead of solid-phase extraction [2] [3].
  • Faster Analysis: A total analytical run time of 3 minutes enhances throughput [1] [2].
  • Sensitivity: Lower limit of quantitation (LLOQ) of 5 ng/mL, using only 50 μL of plasma [2] [3].
  • Wide Dynamic Range: The assay range is 5–5,000 ng/mL, extendable to 50,000 ng/mL with a 1:10 dilution [2] [4].

Detailed Experimental Protocol

1. Equipment and Reagents

  • LC System: Nexera X2 UHPLC system [2].
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1] [2].
  • Mass Spectrometer: SCIEX 4500 triple quadrupole, operated with positive electrospray ionization (ESI+) [2].
  • Internal Standard: AZD8055 [2].
  • Mobile Phase: Acetonitrile-water-formic acid (30:70:0.1, v/v/v) [2].
  • Plasma: Drug-free sodium heparin human plasma [2].

2. Chromatographic Conditions The table below summarizes the core chromatography conditions.

Parameter Specification
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2]
Column Temperature 40 °C [2]
Mobile Phase Acetonitrile : Water : Formic Acid (30:70:0.1, v/v/v) [2]
Elution Mode Isocratic [2]
Flow Rate 0.15 mL/min [2]
Run Time 3 minutes [1] [2]
Injection Volume 5 μL [2]
Autosampler Temp 5 °C [2]

3. Mass Spectrometric Conditions The detection was performed using Multiple Reaction Monitoring (MRM). Key parameters are in the table below.

Parameter This compound Internal Standard (AZD8055)
MRM Transition (m/z) 463.1 → 405.1 [2] 466.1 → 408.2 [2]
Ion Spray Voltage 5500 V (Positive) [2]
Source Temperature 450 °C [2]
Curtain Gas 20 psi [2]
Collision Gas 8 psi [2]
Declustering Potential 146 V [2]
Collision Energy 55 V [2] 53 V [2]

4. Sample Preparation Procedure (Protein Precipitation)

  • Aliquot: Transfer 50 μL of plasma sample into a glass test tube [2].
  • Precipitate: Add 200 μL of acetonitrile containing the internal standard AZD8055 (50 ng/mL) [2].
  • Mix: Vortex-mix the samples thoroughly [2].
  • Centrifuge: Centrifuge at 1200 × g for 10 minutes at ambient temperature [2].
  • Inject: Transfer 200 μL of the supernatant to an autosampler vial for a 5 μL injection [2].

5. Preparation of Calibrants and Quality Controls (QC)

  • Stock Solutions: Prepare at 1 mg/mL in DMSO and store at -20 °C [2].
  • Working Solutions: Dilute in acetonitrile-water (1:1, v/v) [2].
  • Calibration Curve: Prepare fresh daily in plasma at concentrations of 5, 10, 50, 100, 200, 500, 1000, and 5000 ng/mL [2].
  • QC Samples: Prepare at LLOQ (5 ng/mL), Low (15 ng/mL), Medium (400 ng/mL), and High (4000 ng/mL) levels. An additional Above Upper Limit of Quantitation (AULQ) QC at 40,000 ng/mL should be diluted 1:10 (v/v) with blank plasma for analysis [2].

Method Validation Summary

The method has been comprehensively validated according to FDA guidelines [2]. Key performance data are shown in the table.

Validation Parameter Result
Accuracy 98.7% - 105.7% of nominal concentration [1] [2]
Precision (CV) ≤ 10.5% [1] [2]
Assay Range 5 - 5,000 ng/mL [1] [2]
Dilution Integrity 40,000 ng/mL sample diluted 1:10 accurately quantitated [1] [2]
Long-term Stability At least 29 months at -70 °C [1] [2]

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample to result.

PlasmaSample 50 µL Plasma Sample Precipitate Precipitate with 200 µL Acetonitrile (IS) PlasmaSample->Precipitate Centrifuge Centrifuge (1200 × g, 10 min) Precipitate->Centrifuge Inject Inject 5 µL Supernatant Centrifuge->Inject UPLC UPLC Separation Inject->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Data Data Analysis & Quantitation MS->Data

Key Considerations for Researchers

  • Stability is Key: For long-term storage, patient plasma samples containing this compound must be kept at -70 °C to maintain stability for the duration of the study [1] [2].
  • Internal Standard Selection: A stable isotope-labeled internal standard for this compound was not available at the time of method development. The structurally similar AZD8055 was successfully used as a suitable surrogate [2] [3].
  • Method Applicability: This protocol is directly applicable for analyzing patient samples from clinical trials. It has been used to measure plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1] [2].

References

Quantitative Analysis of Vistusertib in Human Plasma using LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vistusertib (AZD2014) is an orally bioavailable, ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes, unlike rapamycin analogs that selectively inhibit mTORC1 [1]. This dual inhibition prevents the paradoxical activation of the AKT pathway that can occur with selective mTORC1 inhibitors, potentially leading to enhanced antitumor effects [2]. The development of reliable bioanalytical methods for quantifying this compound in biological matrices is essential for establishing exposure-response relationships in clinical studies [1]. Liquid chromatography tandem mass spectrometry (LC-MS/MS) has emerged as the technology of choice for such quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis [1] [3]. These application notes provide detailed methodologies for the accurate quantification of this compound in human plasma using LC-MS/MS, with validation parameters according to regulatory guidelines.

Mass Spectrometry Parameters and MRM Transitions

Multiple reaction monitoring (MRM) mass spectrometry is the preferred technique for quantitative bioanalysis due to its exceptional sensitivity and specificity in complex matrices [4]. The specificity of MRM comes from monitoring specific precursor-to-product ion transitions, which significantly reduces chemical noise and enhances the signal-to-noise ratio for accurate quantification.

Instrument Configuration and MRM Transitions

Table 1: Mass Spectrometer Parameters for this compound Analysis

Parameter Specification
Mass Spectrometer SCIEX 4500 triple quadrupole [1]
Ionization Mode Positive electrospray ionization (ESI+) [1]
Ion Spray Voltage 5500 V [1]
Probe Temperature 450°C [1]
Curtain Gas 20 psi [1]
Collision Gas 8 psi [1]
Ion Source Gas 1 30 psi [1]
Ion Source Gas 2 30 psi [1]

Table 2: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V) Exit Potential (V)
This compound 463.1 [1] 405.1 [1] 146 [1] 55 [1] 10 [1]
IS: AZD8055 466.1 [1] 408.2 [1] 146 [1] 53 [1] 10 [1]

The MRM transition of 463.1 → 405.1 for this compound represents the fragmentation of the parent compound with a loss of a mass unit of approximately 58, which corresponds to specific structural elements of the molecule [1]. The internal standard AZD8055, a structural analog, demonstrates a similar fragmentation pattern with its transition of 466.1 → 408.2 [1]. This parallel fragmentation behavior makes it an ideal internal standard for compensating for variability in sample preparation and ionization efficiency.

Experimental Protocols

Chromatographic Conditions

Table 3: Liquid Chromatography Parameters

Parameter Specification
LC System Nexera X2 UHPLC system [1]
Column Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [1]
Column Temperature 40°C [1]
Mobile Phase Acetonitrile-water-formic acid (30:70:0.1, v/v/v) [1]
Elution Mode Isocratic [1]
Flow Rate 0.15 mL/min [1]
Injection Volume 5 µL [1]
Autosampler Temperature 5°C [1]
Run Time 3 minutes [1]
Sample Preparation Protocol

Protein Precipitation Method:

  • Aliquot: Transfer 50 µL of plasma sample into a borosilicate glass test tube [1].
  • Precipitate: Add 200 µL of acetonitrile containing the internal standard AZD8055 (50 ng/mL) [1].
    • For blank samples: Use 200 µL of acetonitrile without internal standard [1].
  • Mix: Vortex-mix the samples thoroughly to ensure complete protein precipitation [1].
  • Centrifuge: Centrifuge at 1200 × g for 10 minutes at ambient temperature [1].
  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial [1].
  • Analyze: Inject 5 µL onto the LC-MS/MS system [1].
Alternative Sample Preparation Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been applied successfully for the extraction of this compound and other mTOR inhibitors from human plasma [3]. This approach involves:

  • Extraction: Using ethyl acetate as the extraction solvent [3].
  • Dispersive SPE: Employing 50 mg C18 sorbent for clean-up [3].
  • Reconstitution: In methanol for LC-MS/MS analysis [3].

The QuEChERS method demonstrates excellent recovery rates and precision while effectively removing phospholipids and other matrix interferences [3].

Method Validation

The validation of the LC-MS/MS method for this compound quantification was performed according to FDA guidelines, with the following key parameters established [1]:

Table 4: Method Validation Summary

Validation Parameter Result
Calibration Range 5–5,000 ng/mL [1]
Accuracy 98.7–105.7% [1]
Precision (CV) ≤10.5% [1]
Lower Limit of Quantification (LLOQ) 5 ng/mL [1]
Dilution Integrity 40,000 ng/mL sample diluted 1:10 accurately quantitated [1]
Stability ≥29 months at -70°C [1]
Sensitivity and Selectivity

The method demonstrated sufficient sensitivity with a lower limit of quantitation (LLOQ) of 5 ng/mL, which is approximately half of the previously published method [1]. Selectivity was established using six different lots of blank heparin plasma, showing no significant interfering peaks at the retention times of this compound or the internal standard [1]. The signal-to-noise ratio at the LLOQ was greater than 10, confirming adequate sensitivity for clinical applications [1].

Stability

This compound demonstrated excellent stability in plasma under various conditions:

  • Long-term frozen stability: At least 29 months when stored at -70°C [1]
  • Freeze-thaw stability: Stable through multiple freeze-thaw cycles [1]
  • Processed sample stability: Stable in the autosampler at 5°C for the duration of the analytical run [1]

Clinical Applications

The validated method has been successfully applied in multiple clinical trials investigating this compound in various cancer types:

Pharmacokinetic Monitoring

The method has been used to measure plasma concentrations in patients with solid tumors receiving 35 mg twice daily oral doses [1]. In pediatric populations, this compound demonstrated a half-life of approximately 2-4 hours, supporting twice-daily dosing regimens [5].

Clinical Trial Experience

This compound has been evaluated in multiple clinical settings:

  • Neurofibromatosis Type 2 (NF2): As monotherapy for progressive meningiomas (125 mg twice daily for 2 consecutive days each week) [2]
  • Pediatric Malignancies: As monotherapy and in combination with topotecan-temozolomide [5]
  • Ovarian Cancer: In combination with paclitaxel (50 mg twice daily 3 days per week) [6]
  • Squamous Non-Small Cell Lung Cancer: Combined with weekly paclitaxel [6]
Interference Monitoring

The AuDIT algorithm provides a valuable tool for automated detection of inaccurate and imprecise transitions in MRM-MS data [4]. This algorithm compares relative product ion intensities of the analyte peptide to those of stable isotope-labeled internal standards and calculates coefficients of variation from replicate samples, significantly reducing the time required for manual data inspection while improving overall accuracy [4].

Signaling Pathways and Rationale for Therapeutic Targeting

The mammalian target of rapamycin (mTOR) is a serine-threonine kinase that functions as a central mediator of cellular growth signaling, metabolism, and immunity [1]. Dysregulation of mTOR signaling is implicated in multiple cancers, including breast, liver, lung, and renal cell carcinomas [1]. mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which have different functions and substrate specificities.

G GrowthSignals Growth Signals & Nutrients mTOR mTOR Kinase GrowthSignals->mTOR mTORC1 mTORC1 Complex mTOR->mTORC1 mTORC2 mTORC2 Complex mTOR->mTORC2 S6K pS6K (S235/236) mTORC1->S6K Resistance Feedback Activation & Resistance mTORC1->Resistance AKT pAKT (S473) mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth AKT->CellGrowth Rapalogs Rapalogs (Everolimus) Selective mTORC1 Inhibition Rapalogs->mTORC1 This compound This compound (AZD2014) Dual mTORC1/2 Inhibition This compound->mTOR Resistance->AKT

Figure 1: mTOR Signaling Pathway and this compound Mechanism of Action

This compound directly inhibits the mTOR kinase activity in both complexes by competitively targeting the ATP-binding site, unlike rapalogs that allosterically inhibit only mTORC1 [1] [2]. This dual inhibition prevents the compensatory activation of mTORC2 and AKT that can occur with selective mTORC1 inhibitors, providing a more comprehensive suppression of oncogenic signaling [2].

Troubleshooting and Technical Considerations

Matrix Effects and Interference

While the protein precipitation method provides adequate clean-up for most applications, researchers should be aware of potential matrix effects:

  • Phospholipid interference: Can cause ion suppression in ESI-MS [4]
  • Cross-talk between transitions: Should be monitored when analyzing multiple compounds simultaneously [3]
  • Hemolyzed or lipemic samples: May require additional clean-up steps or sample dilution [4]

The use of a stable isotope-labeled internal standard (when available) is strongly recommended to compensate for matrix effects and variations in extraction efficiency [4].

Method Transfer and Adaptation

For laboratories implementing this method:

  • Column equivalency: Different C18 columns may require mobile phase optimization
  • Mass spectrometer platforms: Collision energies may need adjustment when transferring between instrument models
  • Sample volume adaptation: The method can be scaled for smaller sample volumes (25-50 µL) if needed [1]

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The use of protein precipitation offers a simple and efficient sample preparation technique, while the rapid 3-minute chromatographic run time enables high-throughput analysis suitable for clinical trial support. The method has been comprehensively validated according to regulatory guidelines and successfully applied in multiple clinical studies, demonstrating its utility in supporting the development of this promising dual mTORC1/2 inhibitor.

References

Introduction to the Vistusertib and AZD8055 Assay

Author: Smolecule Technical Support Team. Date: February 2026

The mammalian target of rapamycin (mTOR) is a central mediator of cellular growth and metabolism, with its dysregulation implicated in numerous cancers. Vistusertib (AZD2014) is an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes, designed to overcome limitations of earlier rapamycin analogs [1] [2].

To support clinical development, a robust and rapid Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method was developed for the quantitative analysis of this compound in human plasma. This method uses AZD8055 as its internal standard (IS). AZD8055 is structurally similar to this compound and is also a potent, selective mTOR inhibitor, making it an ideal candidate for this role as it mirrors the analyte's chemical properties and behavior during sample processing and analysis [1] [2] [3].

This method offers a simpler protein precipitation preparation and a faster run time compared to earlier techniques, and the following sections detail the complete experimental protocol [1].

Experimental Protocol

Here is the detailed methodology for the bioanalytical determination of this compound in human plasma using AZD8055 as the internal standard.

Materials and Reagents
  • Analytes: this compound and AZD8055 (purity >98%) [1] [2].
  • Solvents: HPLC-grade acetonitrile, formic acid (98% v/v) [2].
  • Matrix: Drug-free sodium heparin human plasma [2].
  • Water: Deionized water from a Millipore Milli-Q-UF system [2].
Instrumentation and Chromatography
  • LC System: Nexera X2 UHPLC system with an autosampler maintained at 5°C [2].
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm), maintained at 40°C [1] [2].
  • Mobile Phase: Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2].
  • Elution: Isocratic at a flow rate of 0.15 mL/min [2].
  • Total Run Time: 3 minutes [1] [2].
  • Retention Times: this compound and AZD8055 elute at nearly identical times, around 1.5 minutes [1].
Mass Spectrometric Detection
  • Instrument: SCIEX 4500 triple quadrupole mass spectrometer [2].
  • Ionization Mode: Positive electrospray ionization (ESI+) [2].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [2].
  • Ion Transitions:
    • This compound: m/z 463.1 → 405.1 [2]
    • AZD8055 (IS): m/z 466.1 → 408.2 [2]

The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition:

G This compound LC-MS/MS Analytical Workflow SamplePrep Sample Preparation • Pipette 50 µL plasma • Add 200 µL IS working solution • Vortex and centrifuge Chromatography Chromatographic Separation • Column: C18 (1.7 µm) • Isocratic elution (3 min) SamplePrep->Chromatography MassSpec Mass Spectrometric Detection • ESI+ MRM mode • this compound: 463.1→405.1 • AZD8055 (IS): 466.1→408.2 Chromatography->MassSpec DataAnalysis Data Analysis • Peak area integration • Calculate peak area ratio • Quantitate against calibration curve MassSpec->DataAnalysis

Preparation of Stock Solutions, Calibrants, and Quality Controls
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and AZD8055 in DMSO. Store at -20°C [2].
  • Internal Standard Working Solution: Prepare a working solution of AZD8055 at 50 ng/mL in acetonitrile [2].
  • Calibration Standards: Spike blank human plasma with this compound working solutions to create a calibration curve. The validated range is 5 to 5,000 ng/mL, with calibrators at 5, 10, 50, 100, 200, 500, 1,000, and 5,000 ng/mL [2].
  • Quality Control (QC) Samples: Prepare QCs at least at LLOQ (5 ng/mL), Low (15 ng/mL), Medium (400 ng/mL), and High (4,000 ng/mL) concentrations. An additional Above Upper Limit of Quantitation (AULQ) sample at 40,000 ng/mL can be used for dilution integrity testing [2].
Sample Preparation Protocol

The method uses a simple protein precipitation technique [1] [2]:

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a glass tube.
  • Add 200 µL of the acetonitrile working solution containing the internal standard (AZD8055 at 50 ng/mL).
  • For blank samples, add 200 µL of pure acetonitrile.
  • Vortex-mix the samples thoroughly.
  • Centrifuge at approximately 1200 × g for 10 minutes at ambient temperature.
  • Transfer 200 µL of the supernatant to an autosampler vial.
  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The described LC-MS/MS method has been comprehensively validated according to FDA guidelines. The key performance parameters are summarized in the table below [2].

Validation Parameter Result / Specification
Assay Range 5 – 5,000 ng/mL [2]
Dilution Integrity Accurate quantitation of a 40,000 ng/mL sample after 1:10 dilution with plasma [2]
Intra-day Accuracy 98.7% – 105.7% of nominal concentration [2]
Intra-day Precision Coefficient of Variation (CV) ≤ 10.5% [2]
Lower Limit of Quantification (LLOQ) 5 ng/mL (Signal-to-Noise >10) [2]
Stability (Long-term, -70°C) Stable for at least 29 months [2]

The validation process encompasses several other critical tests, as shown in the workflow below:

G LC-MS/MS Method Validation Workflow Sensitivity Sensitivity LLOQ with S/N > 10 Selectivity Selectivity No interference from 6 different plasma lots Sensitivity->Selectivity PrecisionAccuracy Precision & Accuracy Inter- and intra-day performance (CV ≤ 10.5%) Selectivity->PrecisionAccuracy Stability Stability Tests Freeze-thaw, benchtop, long-term frozen (-70°C) PrecisionAccuracy->Stability Carryover Carryover & Matrix Effects Assessment of carryover and matrix equivalency Stability->Carryover

Application Notes for Researchers

  • Rationale for Internal Standard Selection: A stable isotope-labeled version of this compound was unavailable. Therefore, AZD8055 was selected as the internal standard due to its high structural similarity and comparable chromatographic and mass spectrometric properties, ensuring it mimics the analyte throughout the analytical process [1].
  • Key Advantages of the Method: This protocol is highlighted as being simpler and faster than previously published methods because it employs protein precipitation instead of solid-phase extraction, reducing preparation time and complexity while maintaining a low limit of quantitation [1] [2].
  • Clinical Application: This validated method has been successfully applied to measure plasma concentrations of this compound in patients with solid tumors receiving a 35 mg twice-daily oral dose, demonstrating its utility in clinical pharmacokinetic studies [2].

References

vistusertib cell proliferation assays in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Proliferation Assay Parameters

The table below summarizes key parameters from published studies using this compound in cell proliferation assays.

Parameter Details from Literature
Assay Type • Cell growth inhibition assay [1] • Cell proliferation assay (nuclear staining) [2]
Common Cell Lines Panel of 12 human ovarian cancer cell lines (e.g., A2780, A2780CisR) [1] • Seven genetically diverse ovarian cancer cell lines (e.g., OVCAR3, OVSAHO) [3] • Colorectal cancer lines HCT116 & HT29 [4]
Treatment Duration 72 hours [2] [1]
Reported this compound IC₅₀ / Sensitivity Ranges • Sensitive lines (e.g., HCT116): ~100-200 nM [4] [5] • Resistant lines (e.g., HT29): >1,000 - 5,000 nM [4]
Key Readouts • Cell count normalized to Day 0 [2] • Half-maximal inhibitory concentration (IC₅₀) [4] • Synergy analysis with other agents (e.g., paclitaxel) [1]

Detailed Experimental Protocol

Here is a detailed methodology for a cell proliferation assay using this compound, based on the referenced protocols.

Reagent and Material Preparation
  • This compound (AZD2014) Stock Solution: Prepare a concentrated stock solution in DMSO. Aliquot and store at -20°C or -80°C.
  • Cell Culture Medium: Use appropriate medium for your cancer cell lines (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
  • Cell Seeding Medium: Use medium without antibiotics for the initial seeding step in the assay.
  • Fixative: 3.7% formaldehyde in phosphate-buffered saline (PBS).
  • Staining Solution: Hoechst 33258 dye (e.g., from Invitrogen) diluted in PBS [2].
  • Equipment: 96-well clear-bottom plates, automated cell counter (e.g., CellInsight, Thermo Scientific), multi-channel pipettes, CO₂ incubator.
Cell Seeding and Treatment
  • Step 1: Harvest exponentially growing cancer cells (e.g., ovarian cancer A2780CisR or others from your panel) using standard trypsinization.
  • Step 2: Count cells and dilute to a concentration of 3,000–5,000 cells per well in seeding medium [2]. The optimal density should be determined empirically for each cell line to ensure exponential growth throughout the assay without over-confluence.
  • Step 3: Seed 100 µL of cell suspension into each well of a 96-well plate. Include control wells containing medium only (no cells) for background subtraction.
  • Step 4: Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
  • Step 5: The next day, prepare serial dilutions of this compound in complete culture medium to achieve the desired concentration range (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as in drug treatments).
  • Step 6: Remove the seeding medium from the plate and add 100 µL of the drug-containing or control medium to respective wells. Each concentration and control should be tested in at least triplicate.
Assay Incubation and Processing
  • Step 7: Incub the plate for 72 hours in a 37°C, 5% CO₂ incubator [2] [1].
  • Step 8: After incubation, carefully remove the medium.
  • Step 9: Fix cells by adding 100 µL of 3.7% formaldehyde to each well and incubate for 15-20 minutes at room temperature [2].
  • Step 10: Remove the fixative and wash wells gently with PBS.
  • Step 11: Add 100 µL of Hoechst 33258 staining solution to each well. Incubate in the dark for 15-30 minutes.
  • Step 12: Remove the staining solution and wash wells with PBS.
Data Acquisition and Analysis
  • Step 13: Read the plate on a high-content imaging system or fluorescence plate reader. For Hoechst staining, use excitation/emission wavelengths of ~350/460 nm.
  • Step 14: Normalize cell counts: The number of stained nuclei in treated wells should be normalized to the Day 0 baseline measurement and the vehicle control (set to 100%) [2].
  • Step 15: Calculate GI₅₀: Determine the drug concentration that causes a 50% reduction in cell proliferation compared to the vehicle control using non-linear regression analysis in software like Genedata Screener or GraphPad Prism [2] [1].
  • Step 16 (Optional - Combination Studies): If testing this compound in combination with another agent (e.g., paclitaxel), use a synergy model (e.g., Loewe additivity) to calculate a synergy score and determine if the effect is additive or synergistic [1].

This compound Proliferation Assay Workflow

The following diagram illustrates the key stages of the proliferation assay protocol:

G START Start Assay P1 Plate Cells (3,000-5,000 cells/well) Overnight adhesion START->P1 P2 Treat with This compound Serial Dilutions P1->P2 P3 72-Hour Incubation P2->P3 P4 Fix Cells (3.7% Formaldehyde) P3->P4 P5 Stain Nuclei (Hoechst 33258) P4->P5 P6 Image & Count Stained Nuclei P5->P6 P7 Analyze Data (Normalize to Day 0) Calculate IC₅₀ / GI₅₀ P6->P7 END End P7->END

Key Considerations for Researchers

  • DMSO Control: The final concentration of DMSO should be consistent across all wells and kept low (typically ≤0.1%) to avoid cytotoxicity.
  • Cell Line Validation: The efficacy of this compound is highly cell line-dependent. It is crucial to use cell lines with known sensitivity profiles or perform preliminary range-finding experiments [4] [1].
  • Combination Therapy: this compound is frequently investigated in combination with other agents. When setting up combination studies, a matrix of concentrations for both drugs is required to properly assess synergy [1].
  • Correlative Analysis: To confirm the on-target effect of this compound, consider processing parallel plates for Western blot analysis to check for inhibition of mTORC1 (reduction in p-S6) and mTORC2 (reduction in p-AKT Ser473) signaling [1] [5].

I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on a specific step or analysis, please feel free to ask.


References

vistusertib immunoblotting analysis for pS6 and pAKT

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Rationale

mTOR is a central kinase regulating cell growth, proliferation, and survival. Vistusertib (AZD2014) is a potent dual mTORC1/mTORC2 inhibitor. Its activity can be robustly measured by detecting changes in the phosphorylation states of key downstream effector proteins [1] [2].

  • Phospho-Ribosomal Protein S6 (Ser235/236, Ser240/244): rpS6 is a component of the 40S ribosomal subunit. Its phosphorylation at the C-terminal serine cluster (Ser235/236, Ser240/244) is directly catalyzed by the mTORC1 effector kinases S6K1 and S6K2. This phosphorylation enhances the binding of the ribosome to mRNA, potentiating translation initiation. Detection of phospho-S6 (pS6) is a canonical readout for mTORC1 inhibition by this compound [1].
  • Phospho-Akt (Ser473): Akt is a crucial survival kinase. Full activation of Akt requires phosphorylation at Ser473, a site mediated by mTORC2. Treatment with this compound inhibits mTORC2, leading to a loss of pAkt (Ser473). This reduction serves as a key biomarker for mTORC2 blockade [3] [2].

The signaling relationships and the site of this compound action are summarized in the pathway below:

G GrowthFactors Growth Factors (e.g., Insulin) mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 S6K S6 Kinase mTORC1->S6K p_Akt Akt (Phosphorylated) mTORC2->p_Akt Phosphorylates S473 p_rpS6 rpS6 (Phosphorylated) S6K->p_rpS6 Phosphorylates S235/236, S240/244 rpS6 rpS6 (Unphosphorylated) rpS6->p_rpS6  Outcome Akt Akt (Unphosphorylated) Akt->p_Akt  Outcome This compound This compound (AZD2014) This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Diagram 1. This compound inhibits both mTORC1 and mTORC2, reducing phosphorylation of their respective downstream targets, rpS6 and Akt.

Detailed Experimental Protocol

This protocol provides a method for detecting pS6 and pAkt in cultured mammalian cells treated with this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Use relevant cancer cell lines (e.g., PC3, MCF-7, HeLa).
  • Culture Conditions: Maintain cells in recommended medium with 10% FBS and antibiotics at 37°C with 5% CO₂.
  • Serum Starvation: Plate cells and allow to adhere. For optimal basal signaling, culture cells to 70-80% confluence, then starve in serum-free medium for 18-24 hours.
  • This compound Treatment: Stimulate serum-starved cells with growth factors (e.g., 100 nM Insulin) for 15-30 minutes to activate pathway. Treat with this compound (e.g., 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO). Perform treatment in triplicate [3].
Cell Lysis and Protein Extraction
  • Lysis: Place culture dish on ice, aspirate medium, and rinse cells with ice-cold PBS. Lyse cells directly in RIPA buffer (e.g., 150 µL for a 35 mm dish) supplemented with PhosStop phosphatase inhibitors and complete protease inhibitors.
  • Collection: Scrape lysates, transfer to microcentrifuge tubes, and vortex.
  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer supernatant (cleared lysate) to a new tube.
  • Quantification: Determine protein concentration using a BCA or Bradford assay.
Immunoblotting (Western Blot)
  • Gel Electrophoresis: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run in MOPS or MES SDS running buffer at constant voltage (e.g., 150V) until the dye front reaches the bottom.
  • Protein Transfer: Transfer proteins from gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Blocking: Block membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
    • Wash membrane 3 times for 5 minutes each with TBST.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membrane 3 times for 5 minutes each with TBST.
  • Detection: Develop blots using enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence-compatible imager.

Table 1: Recommended Antibodies and Dilutions for Immunoblotting

Target Protein Phosphorylation Site Antibody Clonality / Species Suggested Dilution Purpose
rpS6 Ser235/236 Rabbit Monoclonal 1:1000 Primary
rpS6 Ser240/244 Rabbit Monoclonal 1:1000 Primary
Total rpS6 N/A Rabbit Monoclonal 1:2000 Loading Control
Akt Ser473 Rabbit Monoclonal 1:1000 Primary
Total Akt N/A Rabbit Monoclonal 1:2000 Loading Control
Anti-Rabbit IgG N/A Goat Polyclonal (HRP) 1:5000 Secondary
Data Analysis
  • Normalization: For each sample, normalize the band intensity of the phospho-protein (e.g., pS6) to the band intensity of its corresponding total protein (e.g., total S6).
  • Quantification: Densitometry analysis can be performed using image analysis software (e.g., ImageJ or Image Lab).
  • Presentation: Express final data relative to the vehicle control (DMSO) set to 1 (or 100%).

Expected Results and Interpretation

Successful mTOR pathway inhibition by this compound will show a strong reduction in the phosphorylation of both S6 and Akt without altering the levels of the total proteins.

Table 2: Expected Immunoblotting Outcomes Following this compound Treatment

Experimental Condition pS6 (S235/236) pS6 (S240/244) pAkt (S473) Total S6 Total Akt
Serum-Starved (Basal) Low / Undetectable Low / Undetectable Low / Undetectable Unchanged Unchanged
Insulin-Stimulated + DMSO High High High Unchanged Unchanged
Insulin-Stimulated + this compound Strongly Reduced Strongly Reduced Strongly Reduced Unchanged Unchanged

Troubleshooting Guide

  • High Background Signal: Ensure sufficient washing after antibody incubations. Titrate antibodies to find optimal concentration and consider using a different blocking reagent (e.g., BSA instead of milk for phospho-specific antibodies).
  • Weak or No Signal for Phospho-Proteins: Confirm that phosphatase inhibitors were fresh and added to the lysis buffer. Increase the amount of loaded protein. Check antibody specificity using a positive control lysate (e.g., from insulin-stimulated cells) and confirm the phosphorylation is inducible [2].
  • High Signal in Negative Controls: This indicates non-specific antibody binding. Ensure the membrane is fully blocked and confirm the secondary antibody does not cross-react with proteins from the cell lysate.
  • Dephosphorylation During Processing: Keep samples on ice at all times during lysis and preparation. Include phosphatase inhibitors in all buffers and consider pre-cooling centrifuges [3].

Alternative and Advanced Methods

  • Simple Western (Capillary Electrophoresis): This automated system uses microfluidic capillaries, requires only 3 µL of sample, and offers superior quantification and sensitivity (up to 100x more sensitive than traditional Western blot) for detecting low-abundance phospho-isoforms [2].
  • Phospho-Specific ELISA: For highly quantitative results, a sandwich ELISA format is excellent. It uses a capture antibody for the target protein and a phospho-specific detection antibody, is more amenable to high-throughput analysis, and provides a calibrated standard for precise concentration measurement [2].
  • Intracellular Flow Cytometry: This technique allows for single-cell analysis of phospho-protein levels within a heterogeneous population, enabling you to study signaling in specific cell types without physical separation [2].

Summary

This protocol provides a reliable framework for assessing the biochemical efficacy of this compound in cellular models. The key to a successful experiment lies in proper cell handling, the use of validated phospho-specific antibodies, and appropriate controls to accurately interpret the inhibition of the mTOR signaling pathway.


References

  • PMC. "Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1." [1]
  • R&D Systems. "Methods for Detecting Protein Phosphorylation." [2]
  • PMC. "Detection of phosphorylated Akt and MAPK in cell culture ...". [3]

References

vistusertib combination index calculation with CalcuSyn software

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Basis of the Combination Index (CI) Method

The Combination Index method, introduced by Chou and Talalay, is a quantitative tool for analyzing drug interactions based on the mass-action law principle [1]. This method is the foundation for software like CalcuSyn and CompuSyn, which automate the calculations and simulations.

The core of the method is the median-effect equation [1], which describes the relationship between drug dose and its effect. For combinations, the CI theorem provides the following quantitative definitions [2] [1]:

  • Synergism: CI < 1
  • Additive Effect: CI = 1
  • Antagonism: CI > 1

The basic formula for calculating the CI for a two-drug combination is given as: CI = (Expected Growth Inhibition Rate) / (Observed Growth Inhibition Rate) [2].

Experimental Design & Workflow

The following diagram outlines the key stages of a CI determination experiment, from initial setup to final analysis.

G Define Combination\n& Ratio Define Combination & Ratio Prepare Drug\nDilutions Prepare Drug Dilutions Define Combination\n& Ratio->Prepare Drug\nDilutions Treat Cells & Assay Treat Cells & Assay Prepare Drug\nDilutions->Treat Cells & Assay Collect Data\n(% Inhibition) Collect Data (% Inhibition) Treat Cells & Assay->Collect Data\n(% Inhibition) Input Data into\nCalcuSyn Input Data into CalcuSyn Collect Data\n(% Inhibition)->Input Data into\nCalcuSyn Generate\nCI Plot & Isobologram Generate CI Plot & Isobologram Input Data into\nCalcuSyn->Generate\nCI Plot & Isobologram Interpret\nResults Interpret Results Generate\nCI Plot & Isobologram->Interpret\nResults

Stage 1: Assay Setup
  • Cell Line Selection: Choose a relevant cancer cell line. For Vistusertib, this might be a breast cancer (e.g., MX-1) or other pertinent model [1].
  • Drug Preparation: Prepare stock solutions of this compound and its combination partner. Dilutions are typically made in culture medium [1].
Stage 2: Treatment and Data Collection

A standard approach involves setting up a 96-well plate with the following conditions [1]:

Treatment Condition Description Key Parameter
Single Agents A range of concentrations for this compound and the other drug alone. IC~50~ value for each drug.
Combination The two drugs combined at a fixed concentration ratio (e.g., based on their IC~50~ values). Fraction affected (Fa) at each combo dose.
Controls Untreated cells (for 100% viability) and blank wells. Baseline for calculation.

After treatment for a set duration, cell growth inhibition is measured. The data collected is the percentage of growth inhibition (% Inhibition) or the fraction affected (Fa) at each dose level [1].

Data Analysis with CalcuSyn Software

Data Input and Software Operation
  • Launch CalcuSyn/CompuSyn: The software provides a user-friendly interface for data entry [1].
  • Input Dose-Effect Data: Enter the doses and their corresponding effect (Fa) for each drug alone and for the combination.
  • Run Simulation: The software automatically performs the calculations based on the median-effect principle and CI theorem [1].
Output Interpretation

CalcuSyn generates several key outputs for interpretation:

Output Type Description How to Interpret
Dose-Effect Plot Shows the dose-response curve for each drug alone and the combination. A leftward shift of the combination curve suggests synergism.
Fa-CI Plot Plots the Combination Index (CI) across different effect levels (Fa). CI < 1 = Synergism at that effect level. CI > 1 = Antagonism [1].
Isobologram A graph plotting the doses of the two drugs that produce a specific effect (e.g., IC~50~). Points falling below the line connecting the IC~50~s of each drug indicate synergism [3].

The relationship between the Fa-CI plot and the isobologram is shown in the following workflow.

G Raw Data\n(Dose & Effect) Raw Data (Dose & Effect) CalcuSyn\nAnalysis CalcuSyn Analysis Raw Data\n(Dose & Effect)->CalcuSyn\nAnalysis Fa-CI Plot Fa-CI Plot CalcuSyn\nAnalysis->Fa-CI Plot Isobologram Isobologram CalcuSyn\nAnalysis->Isobologram Synergism\n(CI<1) Synergism (CI<1) Fa-CI Plot->Synergism\n(CI<1) Antagonism\n(CI>1) Antagonism (CI>1) Fa-CI Plot->Antagonism\n(CI>1) Synergism\n(Point below line) Synergism (Point below line) Isobologram->Synergism\n(Point below line) Antagonism\n(Point above line) Antagonism (Point above line) Isobologram->Antagonism\n(Point above line)

Important Considerations for this compound Studies

  • Mechanism Matters: this compound is an mTORC1/2 inhibitor. When selecting a combination partner, consider drugs with complementary mechanisms, such as those targeting parallel pathways or synthetic lethality [3].
  • Fixed Ratio: The CI method requires that the drugs are combined at a fixed ratio throughout the entire dilution series to ensure accurate analysis [1].
  • Software Note: CalcuSyn (Biosoft) and its more recent version, CompuSyn, are the standard software packages for this analysis [2] [3]. CompuSyn is available for free download with registration [1].

References

Application Note: Validated LC-MS/MS Method for Quantification of Vistusertib in Human Plasma (5-5000 ng/mL)

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Vistusertib (AZD2014) is an orally bioavailable, dual mTORC1/2 inhibitor that has shown promising antitumor activity in various cancer models by simultaneously targeting both mTOR complexes, thereby addressing a key resistance mechanism seen with rapamycin analogs that selectively inhibit only mTORC1. [1] [2] As this compound progresses through clinical development, establishing robust bioanalytical methods for therapeutic drug monitoring and exposure-response analysis becomes paramount. This application note details a fully validated LC-MS/MS method for the quantification of this compound in human plasma over the range of 5-5000 ng/mL, utilizing a simplified sample preparation approach that offers advantages over previously published methodologies. [1] [3]

The method described herein demonstrates superior sensitivity with a lower limit of quantitation (LLOQ) of 5 ng/mL—approximately half that of previously reported methods—while maintaining a rapid 3-minute analytical run time. This method has been successfully applied to measure plasma concentrations in patients with solid tumors receiving 35 mg twice-daily oral doses, providing reliable data for pharmacokinetic-pharmacodynamic relationships investigation. [1] [4]

Materials and Methods

Reagents and Chemicals
  • This compound (purity >98%) and internal standard AZD8055 (purity >98%) were obtained from Selleckchem (Houston, TX, USA). [1]
  • HPLC-grade acetonitrile and formic acid (98% v/v) were purchased from EMD Chemical Inc. (Billerica, MA). [1]
  • Drug-free sodium heparin human plasma was acquired from Biological Specialty Company (Colmar, PA, USA). [1]
  • All other chemicals were of molecular biological grade or higher from Sigma-Aldrich (St. Louis, MO). [1]
  • Deionized water was generated using a Millipore Milli-Q-UF filtration system (Milford, MA). [1]
Instrumentation and Chromatographic Conditions

Table 1: LC-MS/MS Instrumentation Parameters

Component Specifications
LC System Nexera X2 UHPLC system
Analytical Column Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase Acetonitrile-water-formic acid (30:70:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.15 mL/min
Injection Volume 5 µL
Autosampler Temperature 5°C
Needle Wash 800 µL of 50% acetonitrile after each injection
Mass Spectrometer SCIEX 4500 triple quadrupole
Ionization Mode Positive electrospray ionization (ESI+)
Ion Spray Voltage 5500 volts
Probe Temperature 450°C
Mass Spectrometric Detection

Table 2: MRM Transitions and MS Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Declustering Potential Collision Energy
This compound 463.1 405.1 146 55
AZD8055 (IS) 466.1 408.2 146 53

Additional mass spectrometer parameters were as follows: curtain gas 20 psi, collision gas 8 psi, ion source gas 1 30 psi, ion source gas 2 30 psi, exit potential 10, and collision cell exit potential 16. The LC and mass spectrometer were controlled by Analyst software version 1.6.2 or greater. [1]

Preparation of Calibration Standards

The calibration curve preparation followed regulatory guidelines for bioanalytical method validation, with independent preparation of calibrators and quality control samples to prevent magnification of potential spiking errors. [5]

  • Stock Solution Preparation: Stock solutions of this compound and AZD8055 were prepared at 1 mg/mL concentration in DMSO and stored at -20°C. [1]
  • Working Solution Preparation: Working solutions were prepared fresh daily in acetonitrile-water (1:1, v/v). [1]
  • Calibration Standards: Working solutions were spiked into blank human plasma to create eight calibrators at concentrations of 5, 10, 50, 100, 200, 500, 1000, and 5000 ng/mL. [1]
  • Quality Control Samples: QC samples were prepared at five concentrations: LLOQ (5 ng/mL), low (15 ng/mL), medium (400 ng/mL), high (4000 ng/mL), and above upper limit of quantitation (AULQ, 40,000 ng/mL) for dilution integrity assessment. [1]
Sample Preparation Procedure

The sample preparation utilized a straightforward protein precipitation technique:

  • Transfer a 50 µL aliquot of plasma to a borosilicate glass test tube. [1]
  • Add 200 µL of acetonitrile containing the internal standard AZD8055 (50 ng/mL). [1]
  • For blank samples, add 200 µL of acetonitrile without internal standard. [1]
  • Vortex-mix the samples thoroughly. [1]
  • Centrifuge at 1200 × g for 10 minutes at ambient temperature. [1]
  • Transfer 200 µL of the supernatant to an autosampler vial. [1]
  • Inject 5 µL onto the LC-MS/MS system. [1]

G Start Start Sample Preparation P1 Transfer 50 µL plasma to glass test tube Start->P1 P2 Add 200 µL acetonitrile containing IS (AZD8055) P1->P2 P3 Vortex-mix thoroughly P2->P3 P4 Centrifuge at 1200 × g for 10 minutes P3->P4 P5 Transfer 200 µL supernatant to autosampler vial P4->P5 P6 Inject 5 µL onto LC-MS/MS system P5->P6 End Sample Ready for Analysis P6->End

Figure 1: Workflow for sample preparation using protein precipitation technique

Results and Method Validation

Chromatographic Performance

The developed method achieved excellent chromatographic separation with retention times of approximately 1.39 minutes for both this compound and the internal standard AZD8055, utilizing a 3-minute total run time. The isocratic elution with acetonitrile-water-formic acid (30:70:0.1, v/v/v) provided consistent retention times and symmetric peak shapes. Endogenous plasma components did not interfere with the detection of either compound, demonstrating high method selectivity. [1] [6]

Calibration Curve Performance

The calibration curve exhibited excellent linearity over the concentration range of 5-5000 ng/mL. A weighted least squares linear regression model (with a weighting factor of 1/x²) was applied to achieve the best fit across the analytical range. The coefficient of determination (r²) consistently exceeded 0.994, indicating a strong relationship between concentration and detector response. [1] [6]

Table 3: Accuracy and Precision Data

Nominal Concentration (ng/mL) Accuracy (%) Intra-day Precision (CV%) Inter-day Precision (CV%)
5 (LLOQ) 98.7-105.7 ≤10.5 ≤10.5
15 (Low QC) 96.7-110.3 ≤12.8 ≤10.5
400 (Medium QC) 95.3-111.8 ≤12.8 ≤10.5
4000 (High QC) 95.3-111.8 ≤12.8 ≤10.5
Sensitivity and Dilution Integrity

The method demonstrated exceptional sensitivity with a lower limit of quantification (LLOQ) of 5 ng/mL, which is sufficient to detect this compound concentrations in clinical samples following therapeutic dosing. The signal-to-noise ratio at the LLOQ exceeded 10:1, confirming reliable detection at the lowest calibration level. [1]

For samples exceeding the upper limit of quantification, a 1:10 (v/v) dilution with blank plasma was validated. The AULQ QC at 40,000 ng/mL, when diluted 1:10, was accurately quantitated with precision and accuracy within the acceptable limits, extending the effective analytical range to 50,000 ng/mL when applied. [1]

Stability Assessment

Comprehensive stability evaluations were conducted under various conditions:

  • Long-term frozen stability: this compound remained stable in plasma for at least 29 months when stored at -70°C. [1]
  • Freeze-thaw stability: The analyte demonstrated stability through multiple freeze-thaw cycles. [1]
  • Processed sample stability: Extracted samples maintained integrity under autosampler conditions (5°C). [1]
  • Stock solution stability: Stock solutions stored at -20°C remained stable for at least 10 months. [1]

Application to Clinical Samples

The validated method was successfully applied to measure plasma concentrations of this compound in a patient with a solid tumor receiving a 35 mg twice-daily oral dose. The method reliably quantified drug levels across the dosing interval, enabling the characterization of pharmacokinetic parameters and exposure-response relationships. [1]

In a separate study, the method was applied to support the clinical development of a combination regimen of this compound and navitoclax in a Phase I clinical trial (NCT03366103), demonstrating its utility in complex therapeutic combinations. [1] [3]

G cluster_study Clinical Application Oral Oral Administration of this compound Absorption Absorption Oral->Absorption Plasma Plasma Concentration Measurement Absorption->Plasma PK PK Parameter Calculation Plasma->PK Plasma->PK PD PD Biomarker Assessment PK->PD PK->PD Response Therapeutic Response Evaluation PD->Response PD->Response

Figure 2: Clinical application workflow from drug administration to response evaluation

Discussion

Advantages Over Existing Methods

This LC-MS/MS method offers several significant advantages over previously published approaches for this compound quantification:

  • Simplified Sample Preparation: The protein precipitation technique eliminates the need for more tedious and expensive solid-phase extraction used in earlier methods, reducing processing time and cost. [1] [3]
  • Enhanced Sensitivity: With an LLOQ of 5 ng/mL, this method provides approximately twice the sensitivity of the previously published method that reported an LLOQ of 20 ng/mL. [1] [3]
  • Rapid Analysis: The 3-minute run time represents a 25% reduction compared to the previously published 4-minute method, increasing sample throughput for clinical applications. [1] [3]
  • Comprehensive Validation: The method underwent rigorous validation following FDA guidelines, including assessment of selectivity, accuracy, precision, carryover, and stability under various conditions. [1]
Regulatory Compliance

The method validation followed current regulatory expectations outlined in FDA guidance for bioanalytical methods, incorporating:

  • Use of a qualified matrix pool that matches study samples in composition and storage conditions [5]
  • Independent preparation of calibrators and quality controls to prevent systematic errors [5]
  • Assessment of matrix effects using multiple lots of plasma [1] [6]
  • Stability documentation under various storage and processing conditions [1]
  • Demonstration of dilution integrity for samples above the ULOQ [1]

Conclusion

This application note presents a fully validated LC-MS/MS method for the quantification of this compound in human plasma over the range of 5-5000 ng/mL. The method utilizes simple protein precipitation for sample preparation and isocratic chromatography with a total run time of 3 minutes, making it suitable for high-throughput clinical applications. The validation data demonstrate that the method is accurate, precise, sensitive, and specific for the determination of this compound in human plasma.

The method has been successfully applied to measure this compound concentrations in patients enrolled in clinical trials, providing reliable data for pharmacokinetic and pharmacodynamic evaluations. The enhanced sensitivity and simplified sample preparation offer practical advantages over previously published methods, making this approach particularly valuable for supporting the ongoing clinical development of this compound.

References

Vistusertib (AZD2014) Quality Control Sample Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The following data is adapted from a validated rapid liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative analysis of Vistusertib in human plasma [1] [2] [3].

Table 1: Precision and Accuracy of this compound QC Samples

QC Level Nominal Concentration (ng/mL) Accuracy (% Nominal) Intra-day Precision (% CV) Inter-day Precision (% CV)
LLOQ 5 98.7% - 105.7% ≤10.5% Data not explicitly stated
Low 15 98.7% - 105.7% ≤10.5% Data not explicitly stated
Medium 400 98.7% - 105.7% ≤10.5% Data not explicitly stated
High 4,000 98.7% - 105.7% ≤10.5% Data not explicitly stated

Table 2: Stability of this compound QC Samples under Various Conditions

Stability Type Matrix Temperature Duration Conclusion
Long-term Human Plasma -70 °C At least 29 months Stable [1] [3]
Freeze-thaw Human Plasma Not specified Multiple cycles Stable (specific data in source) [1]
Stock Solution DMSO -20 °C At least 10 months Stable [1]

Detailed Experimental Protocol

Here is the detailed methodology for the preparation and analysis of this compound quality control samples.

Chemical and Reagents
  • Analytes: this compound and the internal standard (IS), AZD8055, with purity >98% [1] [2].
  • Solvents: HPLC-grade acetonitrile and formic acid [1].
  • Matrix: Drug-free sodium heparin human plasma [1].
Preparation of Calibration Standards and QC Samples
  • Stock Solutions: Prepared at 1 mg/mL in DMSO and stored at -20°C [1].
  • Working Solutions: Prepared fresh daily in 50% acetonitrile-water (v/v) [1].
  • QC Sample Spiking: Working solutions were spiked into blank human plasma to generate QC samples at LLOQ (5 ng/mL), Low (15 ng/mL), Medium (400 ng/mL), High (4,000 ng/mL), and an Above Upper Limit of Quantitation (AULQ, 40,000 ng/mL) level for dilution integrity assessment [1].
Sample Preparation Procedure

The sample preparation involves protein precipitation, and the workflow is as follows:

workflow start Start with 50 µL plasma aliquot step1 Add 200 µL acetonitrile containing Internal Standard (AZD8055) start->step1 step2 Vortex-mix thoroughly step1->step2 step3 Centrifuge at 1200 × g for 10 minutes (ambient temp.) step2->step3 step4 Transfer 200 µL of supernatant to autosampler vial step3->step4 step5 Inject 5 µL onto LC-MS/MS system step4->step5

Instrumental Analysis: LC-MS/MS Conditions
  • LC System: Nexera X2 UHPLC [1].
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) [1] [2].
  • Column Temperature: 40°C [1].
  • Mobile Phase: Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [1].
  • Elution: Isocratic [1].
  • Flow Rate: 0.15 mL/min [1].
  • Total Run Time: 3 minutes [1] [2].
  • Autosampler Temperature: 5°C [1].
  • Mass Spectrometer: SCIEX 4500 triple quadrupole [1].
  • Ionization Mode: Positive electrospray ionization (ESI+) [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [1].
    • This compound: m/z 463.1 → 405.1 [1]
    • Internal Standard (AZD8055): m/z 466.1 → 408.2 [1]
Validation Protocol Parameters

The method was validated according to FDA guidelines, with the following parameters assessed using the QC samples [1]:

  • Sensitivity: The Lower Limit of Quantitation (LLOQ) was 5 ng/mL, with a signal-to-noise ratio greater than 10 [1] [3].
  • Selectivity: Assessed using six different lots of blank heparin plasma. No significant interfering peaks were allowed at the retention times of the analyte and IS [1].
  • Precision and Accuracy: Determined from intra-day and inter-day runs (n=5 per QC level) across three separate occasions [1].
  • Dilution Integrity: A QC sample prepared at 40,000 ng/mL (AULQ) was accurately quantified after a 1:10 (v/v) dilution with blank plasma [1].
  • Stability: Conducted for stock solutions, working solutions, and QC samples in plasma under various conditions, including long-term storage at -70°C and freeze-thaw cycles [1].

Method Summary and Application

  • Assay Range: 5 - 5,000 ng/mL [1] [3].
  • Dilution Integrity: Quantitation is achievable for samples up to 50,000 ng/mL following a 1:10 dilution with blank plasma [1].
  • Clinical Application: This validated method has been successfully applied to measure plasma concentrations of this compound in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1] [3].

Mechanism of Action and Biological Context

This compound is an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes [4] [5] [6]. It is a highly selective ATP-competitive catalytic inhibitor of mTOR kinase with an IC50 of 2.8 nM [6]. The following diagram illustrates its position in the PAM signaling pathway and its mechanism of action.

pathway GrowthFactors Growth Factors & Receptor Tyrosine Kinases (RTKs) PI3K PI3K Complex (PI3KCA mutations) GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 activates PIP2 PIP2 PIP2->PIP3  converts AKT AKT PIP3->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K p-S6K / p-S6 mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 Complex AKT_feedback p-AKT (S473) mTORC2->AKT_feedback positive feedback CellProcesses Cell Growth, Proliferation, & Survival S6K->CellProcesses EBP1 p-4EBP1 EBP1->CellProcesses AKT_feedback->mTORC1 PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates This compound This compound (AZD2014) Dual mTORC1/mTORC2 Inhibitor This compound->mTORC1 inhibits This compound->mTORC2 inhibits

References

Comprehensive Application Notes and Protocols: Vistusertib Protein Extraction for Western Blot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vistusertib and mTOR Signaling Pathway

This compound (AZD2014) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike first-generation rapalogs that only inhibit mTORC1, this compound provides comprehensive mTOR signaling blockade, preventing the feedback activation of oncogenic pathways such as PI3K/AKT that commonly occur with mTORC1 inhibition alone [1]. This dual inhibition makes this compound particularly valuable for investigating cancers with hyperactive mTOR signaling, including those with STK11/LKB1 deficiencies, where STK11 loss mediates mTORC activation, GLUT1 up-regulation, and increased glycolysis [2]. The therapeutic potential of this compound has been explored in various clinical contexts, including non-small cell lung cancer (NSCLC), ovarian cancer, and endometrial cancer [2] [3] [4].

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. mTOR exists in two distinct complexes: mTORC1, which regulates translation, autophagy, and lipid synthesis through substrates like S6K and 4EBP1; and mTORC2, which controls cytoskeletal organization and cell survival primarily through phosphorylation of AKT at Ser473. This compound's mechanism of action involves competitive binding to the ATP-binding site of mTOR, effectively blocking the kinase activity of both complexes. This results in simultaneous suppression of S6K phosphorylation (a mTORC1 substrate) and AKT phosphorylation at Ser473 (a mTORC2 substrate), providing a more complete suppression of mTOR-driven oncogenic signaling compared to rapalogs [1]. Understanding this pathway is essential for designing appropriate western blot experiments to evaluate this compound's biological effects.

Table 1: Key Characteristics of this compound (AZD2014)

Property Description Research Significance
Target mTOR kinase (ATP-competitive) Dual inhibition of mTORC1 and mTORC2 complexes
Mechanism Binds ATP-binding site of mTOR kinase Prevents feedback activation of AKT seen with rapalogs
Primary Effects Reduces p-S6K, p-4EBP1 (mTORC1) and p-AKT-S473 (mTORC2) Comprehensive mTOR pathway suppression
Research Applications STK11-deficient NSCLC, ovarian cancer, endometrial cancer models Studying mTOR-driven cancers and combination therapies
Clinical Status Investigational in multiple phase II trials Not yet FDA-approved [1]

This compound Treatment Protocol

Cell Culture Preparation

Proper cell culture preparation is fundamental for obtaining reproducible results in this compound treatment experiments. Begin by culturing appropriate cell lines in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Common model systems used in this compound research include A549 lung adenocarcinoma cells (STK11-deficient, KRAS mutant) [2], A2780cis ovarian cancer cells (cisplatin-resistant) [3], and various endometrial cancer cell lines representing hormone receptor-positive disease [4]. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and routinely passaged to ensure logarithmic growth. For experiments, seed cells at an appropriate density in multi-well plates based on the planned treatment duration to ensure 70-80% confluence at the time of drug addition. Allow cells to adhere and recover for 24 hours before this compound treatment.

This compound Treatment Conditions

This compound should be prepared as a stock solution in DMSO at a concentration of 10-50 mM and stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For treatment, prepare fresh working concentrations by diluting the stock in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), and vehicle control treatments should use the same DMSO concentration. Based on clinical and preclinical studies, the recommended concentration range for in vitro experiments is 0.1-10 μM [2] [3]. Treatment duration typically ranges from 1 to 48 hours, with 2-24 hours being most common for phosphorylation studies. Include appropriate controls in every experiment: vehicle control (DMSO only), positive controls for pathway inhibition (e.g., rapamycin for mTORC1), and untreated cells when applicable. For combination studies with other agents like paclitaxel [3] or anastrozole [4], optimize the sequence and timing of combination treatments based on the research objectives.

Protein Extraction Methodology

Extraction Buffer Preparation

Selection of an appropriate extraction buffer is critical for maintaining protein integrity and preserving post-translational modifications such as phosphorylation. RIPA buffer (Radioimmunoprecipitation Assay buffer) is widely used for mTOR pathway studies and is prepared with the following components: 25 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, and 0.1% SDS [5]. This buffer composition effectively extracts cytoplasmic, nuclear, and membrane-bound proteins while inhibiting protease and phosphatase activity. Just before use, supplement the buffer with protease and phosphatase inhibitors at recommended concentrations (typically 1-2% v/v of commercial cocktails). Additional supplementation with 1-2 mM sodium orthovanadate (phosphotyrosine phosphatase inhibitor), 5-10 mM sodium fluoride (serine/threonine phosphatase inhibitor), and 1-5 mM EDTA or EGTA (metalloprotease inhibitor) is advised for phosphorylation studies. Maintain buffers ice-cold throughout the extraction process to minimize protein degradation and maintain phosphorylation states.

Protein Extraction and Quantification

For protein extraction, begin by placing culture plates on ice and removing the treatment media. Rinse cells gently with ice-cold phosphate-buffered saline (PBS) to remove residual media and serum proteins. Add an appropriate volume of prepared extraction buffer (typically 100-200 μL for a 6-well plate) and incubate on ice for 5-10 minutes to allow complete lysis. Use a cell scraper to detach lysed cells and transfer the lysate to a pre-chilled microcentrifuge tube. For complete extraction, sonicate the lysate briefly (3-5 pulses of 5-10 seconds each) or pass through a 25-gauge needle 5-10 times to shear DNA and reduce viscosity. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet insoluble material [5]. Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube, taking care not to disturb the pellet.

For protein quantification, the bicinchoninic acid (BCA) assay is recommended due to its compatibility with most detergent-based lysis buffers [5]. Prepare a series of bovine serum albumin (BSA) standards in the same buffer as your samples to account for buffer effects. Assay all samples against the same standard curve, and ensure the coefficient of determination (R-squared value) is ≥0.99 for accurate determination of protein concentration [5]. Once quantified, adjust protein concentrations as needed and prepare samples for western blotting by adding an appropriate volume of Laemmli sample buffer (typically 4X or 5X concentration) containing β-mercaptoethanol or dithiothreitol (DTT) as reducing agents. Heat samples at 95-98°C for 5 minutes to denature proteins, then quick-cool on ice before loading onto gels or storing at -80°C for future use.

Western Blot Analysis

Electrophoretic Separation

Gel selection and preparation are critical steps for optimal protein separation. For analyzing mTOR pathway components, 4-12% Bis-Tris gradient gels are recommended as they provide excellent resolution across a broad molecular weight range (10-250 kDa) [5]. Gradient gels are particularly suitable when examining multiple proteins of different sizes simultaneously, such as AKT (≈60 kDa), S6K (≈70 kDa), and S6 (≈32 kDa). Prepare MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) running buffer according to manufacturer instructions; MES buffer is preferred for proteins between 3.5-160 kDa, while MOPS provides better resolution for high molecular weight proteins above 200 kDa [5]. Load 10-30 μg of total protein per lane, using precision syringes or gel loading tips for accurate sample deposition. Include a pre-stained protein molecular weight marker in at least one lane to monitor electrophoresis progress and estimate protein sizes. Run gels at constant voltage: 80 V for approximately 20 minutes to allow protein stacking, then increase to 180 V for the remainder of the run (approximately 50 minutes) until the dye front reaches the gel bottom [5]. Avoid excessive voltage to prevent "smiling" artifacts caused by uneven heat distribution across the gel.

Protein Transfer and Blocking

Following electrophoresis, proteins must be efficiently transferred to a membrane for immunodetection. Polyvinylidene difluoride (PVDF) membranes are recommended for mTOR pathway proteins due to their high protein binding capacity and mechanical strength [5] [6]. Prior to use, activate PVDF membrane in 100% methanol for 15-30 seconds, then equilibrate in transfer buffer. The wet transfer method is preferred for mTOR pathway components as it provides more consistent transfer efficiency across different molecular weights, particularly important for large proteins like mTOR itself (≈289 kDa). Assemble the transfer sandwich carefully to avoid air bubbles: cathode (black) → sponge → filter paper → gel → membrane → filter paper → sponge → anode (red). Transfer at constant current (300-400 mA) for 60-90 minutes at 4°C to prevent overheating. For validation of transfer efficiency, use reversible protein stains like Ponceau S [6] before proceeding with immunodetection.

After transfer, block the membrane to prevent nonspecific antibody binding. Use 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [6]. For phospho-specific antibodies, alternative blocking buffers such as 3-5% bovine serum albumin (BSA) in TBST may yield better results by reducing background. Following blocking, rinse the membrane briefly with wash buffer before proceeding to antibody incubation.

Table 2: Primary Antibodies for Detecting mTOR Pathway Components

Target Phosphorylation Site Dilution Expected Size (kDa) Function
p-S6K Thr389 1:1000 70 mTORC1 substrate - translation regulation
p-S6 Ser235/236 1:2000 32 S6K substrate - ribosome biogenesis
p-4EBP1 Thr37/46 1:1000 15-20 mTORC1 substrate - translation initiation
p-AKT Ser473 1:1000 60 mTORC2 substrate - cell survival & growth
Total AKT - 1:2000 60 Loading control for AKT
β-actin - 1:5000 42 Loading control
Antibody Incubation and Detection

For detection of mTOR pathway components, the indirect detection method is recommended using unlabeled primary antibodies followed by labeled secondary antibodies [6]. This approach provides signal amplification and flexibility in detection methods. Dilute primary antibodies in the appropriate blocking buffer (5% BSA for phospho-specific antibodies, 5% non-fat milk for others) according to manufacturer recommendations (typically 1:1000 for phospho-specific antibodies, 1:2000-1:5000 for total proteins). Incubate membranes with primary antibody solution overnight at 4°C with gentle agitation for optimal results, though 1-2 hours at room temperature may suffice for highly expressed targets. Following primary incubation, wash membranes 3-5 times for 5 minutes each with TBST to remove unbound antibody.

Incubate with species-appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) for chemiluminescent detection or fluorescent dyes (e.g., IRDye 680RD, IRDye 800CW) for fluorescent detection. Fluorescent detection offers advantages for quantitative western blotting with a wider linear range than chemiluminescent methods [5]. Use secondary antibodies at recommended dilutions (typically 1:10,000-1:20,000) in blocking buffer for 1 hour at room temperature with gentle agitation. Perform another series of 3-5 washes with TBST before detection. For quantitative fluorescent western blotting (QFWB), use a LI-COR Odyssey or similar imaging system with appropriate laser channels for your fluorescent conjugates [5]. For chemiluminescent detection, incubate membrane with enhanced chemiluminescence (ECL) substrate according to manufacturer instructions and capture signal using a CCD-based imaging system or X-ray film.

Expected Results and Data Analysis

Anticipated Western Blot Outcomes

Following this compound treatment, researchers should observe dose-dependent and time-dependent decreases in phosphorylation of direct mTOR substrates. Typical results include reduced phosphorylation of S6K at Thr389 and 4EBP1 at Thr37/46 (mTORC1 substrates), along with decreased AKT phosphorylation at Ser473 (mTORC2 substrate) [2] [3]. Total protein levels of these targets should remain relatively constant, confirming that the observed effects are due to phosphorylation changes rather than altered protein expression. The maximum inhibition of phosphorylation is typically observed within 2-4 hours of treatment with optimal this compound concentrations, though this may vary by cell type. These phosphorylation changes demonstrate this compound's mechanism of action as a dual mTORC1/2 inhibitor, distinguishing it from rapalogs that inhibit only mTORC1 and may increase AKT phosphorylation due to loss of feedback inhibition.

The signaling dynamics following this compound treatment can be visualized through the following pathway:

G This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits pS6K pS6K mTORC1->pS6K Phosphorylates p4EBP1 p4EBP1 mTORC1->p4EBP1 Phosphorylates pAKT pAKT mTORC2->pAKT Phosphorylates CellGrowth CellGrowth pS6K->CellGrowth Metabolism Metabolism pS6K->Metabolism p4EBP1->CellGrowth CellSurvival CellSurvival pAKT->CellSurvival pAKT->Metabolism

Figure 1: this compound inhibition of mTOR signaling pathway showing key phosphorylation targets for western blot analysis

Data Interpretation and Normalization

Proper data normalization is essential for accurate interpretation of western blot results. Use total protein staining or housekeeping proteins like β-actin, GAPDH, or tubulin as loading controls [5]. For quantitative fluorescent western blotting, ensure signals fall within the linear range of detection by preparing standard curves with serial dilutions of control samples [5]. Calculate the phosphorylation ratio by normalizing phospho-protein signal intensity to total protein signal intensity for each target. This approach controls for variations in total protein levels and provides a more accurate measure of pathway inhibition. Compare these ratios between treatment groups and controls to determine the extent of mTOR pathway suppression.

Representative data from this compound studies show DCB (durable clinical benefit) rates of 24.4% in STK11-deficient/KRAS-mutant NSCLC and significant tumor volume reduction in combination with paclitaxel in ovarian cancer models [2] [3]. In clinical contexts, the VICTORIA trial demonstrated improved progression-free survival when this compound was combined with anastrozole in endometrial cancer (5.2 months vs. 1.9 months with anastrozole alone) [4]. These clinical correlations help validate the molecular findings observed in western blot experiments.

Troubleshooting and Optimization

Common Challenges and Solutions

Several technical challenges may arise when performing western blot analysis for this compound-treated samples. High background noise can often be addressed by optimizing blocking conditions (extending blocking time, trying alternative blocking agents like BSA instead of milk) or increasing the stringency of washes (increasing detergent concentration to 0.1% Tween-20) [6]. Weak or absent signals for phospho-targets may indicate protein degradation or phosphatase activity during extraction – ensure all buffers contain fresh protease and phosphatase inhibitors and keep samples ice-cold throughout processing. Inconsistent results between replicates may stem from uneven transfer – include reversible protein staining to verify consistent transfer efficiency across lanes.

For optimizing detection sensitivity, consider using fluorescent western blotting with IRDye-conjugated secondary antibodies, which provides a wider linear dynamic range compared to chemiluminescence [5]. When detecting both phospho and total forms of the same protein, ensure complete stripping between probings by validating stripping efficiency with a no-primary-antibody control. For multiplexing experiments, select secondary antibodies with non-overlapping fluorescence spectra and confirm minimal cross-talk between channels. Always include positive and negative controls in each experiment: this compound-treated cells for inhibition controls, growth factor-stimulated cells for phosphorylation positive controls, and untreated cells for baseline comparisons.

Validation and Controls

Proper experimental controls are essential for validating this compound's specific effects on mTOR signaling. Include vehicle control (DMSO-treated) samples in every experiment to account for any non-specific effects of the solvent. Use rapamycin-treated samples (10-100 nM for 1-2 hours) as a comparator for selective mTORC1 inhibition, which should show reduced S6K phosphorylation but maintained or increased AKT phosphorylation at Ser473. For a positive control demonstrating complete mTOR pathway inhibition, use This compound at 1 μM for 2 hours, which should suppress both S6K and AKT phosphorylation. Genetic controls such as siRNA-mediated knockdown of mTOR components can further validate antibody specificity and biological effects.

To confirm equal protein loading and transfer, use total protein normalization methods such as staining membranes with reversible protein stains like Ponceau S or commercially available total protein stains [6]. For quantitative comparisons across multiple blots, include inter-blot normalization standards – pooled control samples aliquoted and run on each gel. Finally, document all experimental parameters meticulously including this compound batch numbers, antibody lot numbers, exposure times, and processing software settings to ensure reproducibility and facilitate troubleshooting when necessary.

References

Comprehensive Application Notes and Protocols for Vistusertib Sensitivity Testing in Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vistusertib (AZD2014) and Its Mechanism

This compound (also known as AZD2014) is a novel, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase with an IC50 of 2.8 nM in cell-free assays. Unlike rapamycin analogs that only partially inhibit mTOR complex 1 (mTORC1), this compound potently inhibits both mTORC1 and mTORC2 complexes, leading to more comprehensive suppression of mTOR signaling. This dual inhibition is particularly valuable in cancer research, as mTOR signaling is frequently dysregulated in numerous malignancies. The compound demonstrates high selectivity for mTOR against multiple PI3K isoforms (α/β/γ/δ), showing no or weak binding to the majority of other kinases when tested at 1 μM concentrations. This compound induces multiple cellular responses including proliferation suppression, apoptosis, cell cycle arrest, and autophagy in various cancer cell lines, demonstrating its broad antitumor activity in preclinical models [1] [2].

The therapeutic rationale for targeting both mTOR complexes simultaneously stems from the compensatory signaling that often occurs with selective mTORC1 inhibition. When only mTORC1 is blocked, feedback loops can lead to AKT activation via mTORC2, potentially limiting therapeutic efficacy. By targeting both complexes, this compound provides more complete pathway inhibition, making it a valuable tool for studying mTOR-dependent signaling networks and their role in cancer cell survival and proliferation [1].

Drug Properties and Formulation

Key Biochemical Properties

Table 1: Biochemical characteristics of this compound

Property Specification Experimental Context
Molecular Weight 462.54 g/mol -
CAS Number 1009298-59-2 -
Chemical Formula C₂₅H₃₀N₆O₃ -
mTOR IC₅₀ 2.8 nM Cell-free assay
mTORC1 Cellular IC₅₀ 200 nM pS6 phosphorylation (Ser235/236) in MDA-MB-468 cells
mTORC2 Cellular IC₅₀ 80 nM pAKT phosphorylation (Ser473) in MDA-MB-468 cells
PI3Kα IC₅₀ 3.766 μM Selectivity testing
Solubility in DMSO ≥50 mg/mL (108.10 mM) Hygroscopic DMSO impacts solubility
Appearance Yellow to orange solid -
Stock Solution Preparation and Storage
  • Stock Solution Preparation: Prepare stock solutions in DMSO at concentrations of 10-50 mM. Due to the hygroscopic nature of DMSO that may impact solubility, use freshly opened anhydrous DMSO for optimal results. For a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO [1] [2].

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use portions to minimize freeze-thaw cycles that can compromise stability and potency. Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year. Always use proper amber vials or protect from light, as the compound is light-sensitive [2].

  • Working Solution Preparation: Prepare working solutions by diluting stock solution in culture medium immediately before use. The final DMSO concentration in cell culture should not exceed 0.5% to maintain cell viability and prevent solvent-induced toxicity. For in vivo studies, this compound can be formulated as a homogeneous suspension using 1% CMC-Na solution at concentrations ≥5 mg/mL [1].

Cell Culture Conditions and Sensitivity Testing Protocol

Cell Line Selection and Culture Conditions

The selection of appropriate cell models is critical for this compound sensitivity testing. Research has demonstrated activity across various cancer types, including lymphoma, breast cancer, ovarian cancer, and neuroblastoma models. For diffuse large B-cell lymphoma (DLBCL), both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes have shown sensitivity, particularly in models with constitutive activation of the PI3K/AKT/mTOR pathway [3]. Maintain cells in their recommended medium (RPMI-1640 for lymphoma cells, DMEM for various solid tumors) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase at the time of experimentation, as cell cycle distribution significantly impacts sensitivity to mTOR inhibition [3] [4].

Experimental Workflow for Sensitivity Testing

The following diagram illustrates the complete experimental workflow for this compound sensitivity testing:

G A Cell Preparation (Log-phase growth) B Drug Dilution Series (3-5 fold dilutions) A->B C Plate Seeding (96-well format) B->C D Drug Treatment (72-120 hours) C->D E Viability Assessment (CellTiter-Glo assay) D->E F Data Analysis (IC50 calculation) E->F G Mechanistic Studies (Western blot, apoptosis) F->G

Detailed Testing Protocol
  • Step 1: Cell Plating: Harvest exponentially growing cells by gentle trypsinization (for adherent cells) or direct collection (for suspension cells). Perform a cell count using a hemocytometer or automated cell counter, and assess viability using trypan blue exclusion (should be >95%). Plate cells in 96-well tissue culture plates at optimized densities that ensure 70-90% confluency at the end of the assay period. Typical seeding densities range from 1-5 × 10³ cells/well for adherent cells and 5-20 × 10³ cells/well for suspension cells, but should be determined empirically for each model. Include negative control wells (medium only) and positive control wells (cells with DMSO vehicle) [3] [1].

  • Step 2: Drug Treatment and Incubation: After 24 hours (allowing cell adherence and recovery), treat cells with this compound across a concentration range (typically 1 nM to 10 μM) using a serial dilution scheme. Include appropriate controls: vehicle control (DMSO at same concentration as drug-treated wells), positive control for cytotoxicity (e.g., staurosporine), and blank wells (medium only). Incubate cells with the drug for 72-120 hours, as determined by preliminary kinetics experiments. The extended incubation allows for comprehensive assessment of the cytostatic and cytotoxic effects of mTOR inhibition [3] [4].

  • Step 3: Viability Assessment: Following the treatment period, assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay quantifies ATP levels as a proxy for metabolically active cells. Briefly, add an equal volume of CellTiter-Glo reagent to each well, mix contents for 2 minutes on an orbital shaker to induce cell lysis, allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal, and measure luminescence using a plate reader. Normalize data to vehicle-treated controls to calculate percentage viability [3].

Combination Therapy Protocols

Rationale for Combination Strategies

The mTOR signaling pathway exhibits complex feedback regulation, where inhibition often leads to compensatory activation of upstream and parallel pathways. Combining this compound with other targeted agents can overcome these adaptive resistance mechanisms. Research has demonstrated that mTOR inhibition amplifies the anti-lymphoma effect of PI3Kβ/δ inhibition in DLBCL models, with the combination completely preventing outgrowth of lymphoma cells in vivo in both cell line- and patient-derived xenograft models [3]. Similarly, in ovarian cancer models, combining rigosertib with PI3K or mTOR inhibition prevents feedback activation of survival pathways while inducing tumor regressions [5]. These findings support the evaluation of rational combination strategies to enhance therapeutic efficacy.

Established Combination Protocols

Table 2: Clinically relevant combination strategies for this compound

Combination Partner Cancer Model Dosing Schedule Key Findings Reference
AZD8186 (PI3Kβ/δ inhibitor) DLBCL (ABC and GCB subtypes) Concurrent administration Overcame resistance to PI3Kβ/δ inhibition; prevented tumor outgrowth in vivo [3]

| Paclitaxel | Ovarian cancer (platinum-resistant) | this compound: 50 mg orally twice daily, days 1-3, 8-10, 15-17 Paclitaxel: 80 mg/m² IV, days 1, 8, 15 (28-day cycle) | Safe and feasible but no OS benefit in unselected population | [6] | | PI3K inhibition | Ovarian cancer models | Concurrent administration | Prevented rigosertib-induced survival signaling; induced regressions | [5] |

Sequential Therapy Based on Evolutionary Steering

An alternative to concurrent combination therapy is sequential administration based on the principle of evolutionary steering. This approach exploits the fact that resistance to one drug may confer collateral sensitivity to a second agent. In practice, this involves first applying a drug that selects for a specific resistant population, then using a second drug that specifically targets this resistant population. While this strategy has been demonstrated in lung cancer models with other targeted agents, the same principle can be applied to this compound-based sequences [7]. To implement this approach:

  • Step 1: Establish resistance to an initial targeted agent (e.g., EGFR inhibitor in lung cancer) by maintaining cells in sublethal concentrations with gradual dose escalation over 4-8 weeks.
  • Step 2: Characterize the resistance mechanisms using molecular profiling to identify potential vulnerabilities.
  • Step 3: Screen the resistant population against a panel of drugs including this compound to identify collateral sensitivity patterns.
  • Step 4: Validate the optimal drug sequence in multiple models to ensure generalizability before proceeding to in vivo studies [7].

Data Analysis and Interpretation

Calculation of IC₅₀ Values
  • Dose-Response Modeling: Following viability assessment, generate dose-response curves by plotting percentage viability (normalized to vehicle-treated controls) against log₁₀ of this compound concentration. Fit the data using a four-parameter logistic (4PL) nonlinear regression model: Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X × HillSlope)), where Y is the response, X is the logarithm of concentration, and IC₅₀ is the concentration that produces a response halfway between the top (maximum response) and bottom (minimum response) plateaus. Most graphing software (GraphPad Prism, R) can perform this analysis automatically.

  • Quality Control Measures: Ensure that the fitted curve has an R² value >0.90, the Hill slope is between -2.5 and -0.5 (indicating appropriate steepness), and the top and bottom plateaus are well-defined. Calculate the Z-factor for the assay using the formula: Z' = 1 - (3 × SDₛ + 3 × SDₙ) / |Meanₛ - Meanₙ|, where SDₛ and SDₙ are the standard deviations of the sample and negative controls, and Meanₛ and Meanₙ are their respective means. Assays with Z' > 0.5 are considered excellent for screening purposes [8].

Assessment of Combination Effects
  • Synergy Analysis: When testing this compound in combination with other agents, analyze drug interactions using the Bliss Independence model or Chou-Talalay method. The Bliss Independence model defines expected effect (EBliss) as EBliss = EA + EB - (EA × EB), where EA and EB are the fractional effects of each drug alone. A combination effect greater than EBliss indicates synergy. Alternatively, the Combination Index (CI) from the Chou-Talalay method calculates CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + (D)₁(D)₂/(Dx)₁(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of each drug alone required to produce effect level x, and (D)₁ and (D)₂ are the doses in combination that produce the same effect. CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [3].

Technical Considerations and Troubleshooting

Common Technical Challenges
  • Solubility Issues: If this compound precipitates in aqueous solutions, prepare fresh stock solutions and ensure that the final DMSO concentration does not exceed 0.5%. For in vivo studies, use the recommended CMC-Na suspension method [1].

  • Variable Response Across Models: Different cell lines exhibit varying sensitivity to this compound based on their genetic background. DLBCL models with constitutive PI3K/AKT pathway activation show particular sensitivity, while other models may require combination approaches. Always include a positive control cell line with known sensitivity (e.g., MCF7 for breast cancer) to validate your experimental conditions [3] [2].

  • Feedback Activation: As with many targeted therapies, this compound may induce feedback activation of compensatory pathways. Consider combining with vertical pathway inhibition (e.g., adding PI3K inhibitors) or horizontal pathway inhibition (e.g., adding MEK inhibitors) to overcome this adaptive resistance [5] [3].

Biomarker Assessment
  • Pharmacodynamic Markers: To confirm target engagement, assess phosphorylation status of mTOR pathway components by Western blotting. Key biomarkers include:
    • Reduction in pS6 (Ser235/236) - indicates mTORC1 inhibition
    • Reduction in pAKT (Ser473) - indicates mTORC2 inhibition
    • Reduction in p4EBP1 (Thr37/46) - indicates inhibition of translation initiation complex Collect cell lysates after 2-24 hours of drug exposure for optimal detection of phosphorylation changes [1] [2].

Conclusion

This compound represents a valuable research tool for investigating mTOR-dependent signaling in cancer models and evaluating combination strategies to overcome therapeutic resistance. The protocols outlined herein provide a framework for conducting robust sensitivity testing in cell culture systems, with applications in both basic research and preclinical drug development. As precision medicine approaches continue to evolve, functional testing with agents like this compound in patient-derived models may help identify patient subgroups most likely to benefit from mTOR-targeted therapies [8].

References

Comprehensive Application Notes and Protocols: Vistusertib in Xenograft Models for In Vivo Efficacy Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vistusertib and Its Mechanism of Action

This compound (formerly AZD2014) is an investigational small molecule inhibitor that uniquely targets both mTORC1 and mTORC2 complexes, showing promise in preclinical and clinical studies for various cancer types. Unlike rapalogs that selectively target mTORC1, this compound's dual inhibition strategy addresses the paradoxical AKT activation that can occur with mTORC1 inhibition alone, potentially enhancing antitumor efficacy [1] [2]. The compound has a defined chemical structure (C₂₅H₃₀N₆O₃) with a molecular weight of 462.554 g/mol and exhibits typical small molecule pharmacokinetics, though specific ADMET parameters remain under characterization [2].

The mTOR signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism, with frequent dysregulation observed in multiple cancer types. This compound binds to the ATP-binding site of the mTOR kinase, blocking the activity of both mTOR complexes and their downstream signaling cascades [1]. This comprehensive pathway inhibition has demonstrated particular utility in tumors with PI3K-AKT-mTOR pathway deregulation, including endometrial cancers, neurofibromatosis 2-deficient tumors, and certain breast cancer subtypes [3] [1]. The strategic advantage of dual mTORC1/mTORC2 inhibition lies in preventing the compensatory mechanisms and feedback loops that often limit the efficacy of selective mTORC1 inhibitors, providing a more complete suppression of this critical oncogenic pathway.

Xenograft Model Selection for this compound Studies

Model Type Considerations
  • Cell Line-Derived Xenografts (CDX): CDX models are established through implantation of established human cancer cell lines into immunodeficient mice, typically via subcutaneous injection. These models offer advantages of high reproducibility, rapid tumor growth, and ease of handling, making them suitable for initial drug screening and mechanism-of-action studies [4]. However, CDX models often lack the cellular heterogeneity and stromal components of original tumors, which may limit their predictive value for clinical response.

  • Patient-Derived Xenografts (PDX): PDX models are generated by direct implantation of fresh patient tumor tissue into immunodeficient mice, preserving the histological architecture, genetic profile, and cellular diversity of the original tumor [5] [4]. These models are particularly valuable for this compound studies because they maintain the molecular context of mTOR pathway activation present in human cancers. PDX models have demonstrated superior performance in predicting clinical drug response compared to traditional cell line models, making them essential for translational research and personalized medicine approaches [6] [5]. The maintenance of tumor microenvironment interactions in PDX models provides a more physiologically relevant system for evaluating therapeutic efficacy.

Host Selection Criteria

The choice of immunodeficient mouse strain significantly impacts engraftment success and model utility. Different strains offer varying levels of immunodeficiency, influencing their ability to support human tumor growth:

Table 1: Immunodeficient Mouse Strains for Xenograft Studies

Mouse Strain Immune Deficiencies Engraftment Efficiency Ideal Applications
Athymic Nude T-cell deficient Moderate Subcutaneous CDX models; easy monitoring [6] [4]
NOD-SCID T-cell and B-cell deficient; reduced NK cell activity High PDX models; hematologic malignancies [5]
NSG (NOD-scid IL2Rγnull) T-cell, B-cell, and NK cell deficient; defective innate immunity Very High PDX models; metastatic studies; humanized models [6] [7] [4]
NOG Similar to NSG Very High PDX models; human immune system reconstitution [5]

For this compound studies requiring immunotherapy assessment or evaluation of immune-related mechanisms, humanized mouse models represent an advanced option. These are generated by engrafting NSG or NOG mice with human hematopoietic stem cells or peripheral blood mononuclear cells, creating a chimeric human immune system within the mouse host [5] [7]. While technically challenging and expensive, these next-generation PDX models enable investigation of human immune-tumor interactions and evaluation of this compound in combination with immunotherapeutic agents.

Implantation Site Considerations
  • Subcutaneous Implantation: This approach involves injecting tumor cells or fragments under the skin of the mouse, typically in the flank region. The advantages include technical simplicity, easy monitoring of tumor growth by caliper measurements, and minimal surgical requirements [6] [4]. However, the subcutaneous site often fails to provide the appropriate tissue microenvironment, potentially influencing drug penetration and tumor biology.

  • Orthotopic Implantation: Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer). These models better recapitulate the native tumor microenvironment, including appropriate stromal interactions, vascularization, and metastatic potential [6] [5]. For this compound studies, orthotopic implantation may provide more clinically relevant data on drug efficacy, particularly for evaluating effects on invasion and metastasis. The technical complexity, requirement for specialized surgical skills, and challenges in monitoring tumor growth represent significant limitations of this approach.

Experimental Design and Dosing Strategies

Model Development and Validation

Successful this compound efficacy studies require careful planning of model development and thorough validation. For PDX establishment, tumor tissues should be processed and implanted within 2-4 hours of surgical resection to maintain optimal viability [8]. Specimens are typically trimmed to 1-3 mm³ fragments before implantation, either mixed with basement membrane matrix (e.g., Matrigel) or inserted directly using a trocar syringe [6]. Initial engraftment (F0 generation) may require 3-6 months depending on tumor type, with subsequent passages (F1-F3) exhibiting accelerated growth. Successful engraftment is confirmed through palpable mass formation and subsequent histological validation against the original patient tumor.

Model validation should include histopathological analysis to confirm maintenance of original tumor architecture, molecular characterization (genomic sequencing, protein expression), and assessment of mTOR pathway activation status through immunohistochemical staining for phospho-S6 (mTORC1 readout) and phospho-AKT Ser473 (mTORC2 readout) [1]. These validation steps are particularly important for this compound studies to ensure that the targeted pathway remains intact in the model system. Molecular characterization should focus on PI3K-AKT-mTOR pathway components, including PTEN, PIK3CA, and AKT mutations, which may influence response to this compound [3].

This compound Dosing Protocols

Table 2: this compound Dosing Regimens from Preclinical and Clinical Studies

| Study Type | Dosing Regimen | Route | Key Findings | Reference | |----------------|---------------------|-----------|------------------|---------------| | NF2 meningioma phase II trial | 125 mg twice daily, 2 consecutive days per week | Oral | High rate of tumor stabilization (94%); poor tolerability with 78% grade 3/4 adverse events [1] | | Endometrial cancer phase I/II trial (VICTORIA) | 125 mg twice daily, 2 consecutive days per week + anastrozole 1 mg daily | Oral | Improved PFS (5.2 vs. 1.9 months) and 8-week progression-free rate (67.3% vs. 39.1%) [3] | | Preclinical in vivo models | 10-15 mg/kg daily or intermittent schedules | Oral | Effective mTOR pathway suppression; schedule-dependent efficacy and toxicity [1] | | Alternative dosing | 50-75 mg twice daily or continuous once-daily dosing | Oral | Improved tolerability while maintaining target inhibition [1] |

Based on clinical and preclinical experience, the intermittent dosing schedule (125 mg twice daily for 2 consecutive days per week) has been most extensively evaluated but presents tolerability challenges. Alternative regimens including continuous lower-dose administration or modified intermittent schedules may improve the therapeutic window while maintaining efficacy [1]. In xenograft studies, typical dosing ranges from 10-15 mg/kg administered via oral gavage, with treatment duration varying based on experimental endpoints and tumor growth kinetics.

Endpoint Selection and Monitoring

For this compound efficacy studies, both standard and specialized endpoints should be considered:

  • Standard Efficacy Endpoints: These include tumor volume measurements (using digital calipers), progression-free survival, time to tumor doubling, and gross tumor response rates (based on RECIST criteria) [6] [1]. Tumor volumes are typically calculated using the formula: Volume = (Length × Width²) / 2, with measurements taken 2-3 times weekly.

  • Molecular Pharmacodynamic Endpoints: Assessment of mTOR pathway modulation is critical for confirming target engagement and understanding mechanism of action. This includes evaluation of phospho-S6 (S235/236 and S240/244) as markers of mTORC1 activity and phospho-AKT (S473) as a marker of mTORC2 activity in tumor tissues collected at endpoint or through serial biopsies [1]. Additional markers may include phospho-4E-BP1 and phospho-NDRG1.

  • Advanced Imaging Endpoints: For orthotopic models or metastasis studies, in vivo imaging techniques including bioluminescence (for luciferase-expressing cells), magnetic resonance imaging (MRI), and ultrasound provide non-invasive assessment of tumor growth and dissemination [6]. These methods are particularly valuable for monitoring deep-seated tumors not accessible by caliper measurements.

Efficacy Assessment and Biomarker Strategies

Tumor Response Evaluation

Evaluation of this compound efficacy in xenograft models should incorporate multiple complementary assessment methods. Objective response criteria typically follow standardized approaches such as RECIST guidelines (modified for preclinical studies) or REiNS criteria for neurofibromatosis-related tumors [1]. Treatment responses are categorized as:

  • Complete Response (CR): Total disappearance of measurable tumor
  • Partial Response (PR): ≥30% decrease in tumor volume (or ≥20% in some specialized criteria)
  • Stable Disease (SD): Neither sufficient shrinkage to qualify as PR nor sufficient increase to qualify as PD
  • Progressive Disease (PD): ≥20% increase in tumor volume or appearance of new lesions

In the VICTORIA trial for endometrial cancer, this compound combination therapy demonstrated a 67.3% 8-week progression-free rate compared to 39.1% with anastrozole alone, with an objective response rate of 24.5% versus 17.4% in the control arm [3]. Similarly, in NF2-associated meningiomas, this compound treatment resulted primarily in disease stabilization (94% of target tumors) rather than regression, highlighting the cytostatic nature of mTOR inhibition in certain contexts [1]. These clinical observations should inform endpoint selection and response interpretation in preclinical studies.

Biomarker Development

Identification of predictive biomarkers is essential for optimizing this compound efficacy and patient selection. Promising biomarker approaches include:

  • Pathway Activation Markers: Assessment of basal mTOR pathway activity through immunohistochemical staining for phospho-S6 and phospho-AKT in archival tumor tissue may help identify tumors dependent on mTOR signaling [1]. In the NF2 meningioma trial, baseline levels of these markers were evaluated, though no definitive predictive relationship was established due to limited sample size.

  • Genetic Alterations: Tumors with specific genetic profiles may demonstrate enhanced sensitivity to this compound. These include PTEN loss, PIK3CA mutations, and NF2 mutations, all of which can lead to constitutive mTOR pathway activation [3] [1]. Comprehensive genomic characterization of xenograft models enables correlation of genetic features with treatment response.

  • Pharmacodynamic Markers: Evaluation of pathway inhibition in post-treatment tumor samples confirms target modulation and can guide dosing optimization. Reductions in phospho-S6 and phospho-AKT levels should correlate with this compound exposure and antitumor activity [1].

The following diagram illustrates the mTOR signaling pathway and this compound's mechanism of action within the context of these biomarker strategies:

mTOR_pathway GrowthFactors Growth Factors mTORC1 mTORC1 Complex GrowthFactors->mTORC1 Activates mTORC2 mTORC2 Complex GrowthFactors->mTORC2 Activates PIK3CA PIK3CA Mutation PIK3CA->mTORC1 Activates PIK3CA->mTORC2 Activates PTEN PTEN Loss PTEN->mTORC1 Activates PTEN->mTORC2 Activates NF2 NF2 Mutation NF2->mTORC1 Activates NF2->mTORC2 Activates pS6 p-S6 ( mTORC1 Readout) mTORC1->pS6 Phosphorylates pAKT p-AKT S473 ( mTORC2 Readout) mTORC2->pAKT Phosphorylates CellGrowth Cell Growth & Proliferation pS6->CellGrowth Promotes Survival Cell Survival pAKT->Survival Promotes Angiogenesis Angiogenesis pAKT->Angiogenesis Promotes This compound This compound Inhibition This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Figure 1: this compound Inhibition of mTOR Signaling Pathway - This diagram illustrates this compound's dual inhibition of mTORC1 and mTORC2 complexes, key regulatory nodes in cancer cell proliferation and survival. Genetic alterations (red) can activate mTOR signaling, while this compound blocks both complexes, modulating downstream biomarkers (green) and affecting critical cancer phenotypes.

Detailed Experimental Protocols

Patient-Derived Xenograft Establishment

Materials and Reagents:

  • Fresh patient tumor tissue (≥1 cm³ for surgical specimens, 2-3 cores for biopsies)
  • NSG or NOD-SCID mice (4-7 weeks old, female)
  • Transport medium: DMEM or RPMI-1640 with 10% FBS and antibiotics [8]
  • Implantation medium: HBSS or PBS
  • Basement membrane matrix (e.g., Matrigel)
  • Surgical instruments: trocar syringe, forceps, scissors
  • Anesthesia: isoflurane system with induction chamber

Procedure:

  • Tissue Acquisition and Transport: Collect tumor tissue under sterile conditions during surgical resection or biopsy. Immediately place tissue in pre-warmed transport medium and process within 2 hours of collection [8].
  • Tissue Processing: Transfer tissue to sterile Petri dish and remove necrotic, adipose, and connective components. Rinse 3-5 times with PBS or HBSS. Mince remaining viable tissue into 1-3 mm³ fragments using sterile scalpels.
  • Preparation for Implantation: Mix tumor fragments with basement membrane matrix (optional but enhances engraftment). Load fragments into trocar syringe or implantation needle.
  • Mouse Preparation: Anesthetize mouse using isoflurane (2-4% in oxygen). Apply ophthalmic ointment to prevent corneal drying. Position mouse on warming pad.
  • Implantation:
    • Subcutaneous: Create small skin incision on flank, form pocket using forceps, implant single fragment, close wound with clips or glue.
    • Orthotopic (e.g., mammary fat pad): Make skin incision, expose mammary gland, implant fragment directly into fat pad, close wound.
  • Post-operative Care: Administer analgesics (e.g., ketoprofen) and monitor until full recovery. House mice individually for 48-72 hours post-surgery.

Quality Control: Document fragment size, implantation location, and mouse identifier. Track tumor growth by caliper measurements 2-3 times weekly. Successful engraftment typically appears within 4-12 weeks as palpable mass. Confirm tumor formation by histology comparing to original patient sample [6] [8].

This compound Administration and Monitoring

Materials and Reagents:

  • This compound (powder form, store at -20°C)
  • Vehicle: 10% DMSO, 30% PEG300, 60% Phosal 50 PG
  • Oral gavage needles (22 gauge, 1-inch with ball tip)
  • Insulin syringes (for ketoprofen)
  • Digital calipers
  • Scale for mouse weighing

Drug Preparation:

  • Prepare This compound suspension fresh for each administration.
  • Add vehicle to this compound powder to achieve desired concentration (typically 5-10 mg/mL).
  • Mix thoroughly by vortexing and sonicate if necessary to achieve uniform suspension.

Dosing Procedure:

  • Weigh mice immediately before dosing to calculate accurate volume (typically 10 mL/kg).
  • Load appropriate volume of drug suspension into gavage syringe, ensuring no air bubbles.
  • Restrain mouse securely and pass gavage needle gently into esophagus.
  • Administer suspension slowly (over 2-3 seconds) to prevent aspiration.
  • Observe mouse for several minutes post-dosing to ensure no regurgitation.

Monitoring and Data Collection:

  • Tumor Measurements: Use digital calipers to measure tumor length (L) and width (W) 2-3 times weekly. Calculate volume as V = (L × W²) / 2.
  • Body Weight: Record weights 2-3 times weekly as indicator of overall health and toxicity.
  • Clinical Observations: Monitor for signs of toxicity including lethargy, hunched posture, ruffled fur, or abnormal breathing.
  • Endpoint Criteria: Euthanize mice when tumors reach 1500-2000 mm³ or show ulceration, or if mice show >20% body weight loss or other humane endpoints.

Sample Collection at Study End:

  • Euthanize mice according to approved protocols.
  • Collect tumors and weigh; photograph if needed.
  • Divide tumor tissue for:
    • Snap-freezing in liquid nitrogen for molecular analyses
    • Fixation in 10% neutral buffered formalin for histology
    • Snap-freezing for pharmacokinetic studies if applicable
  • Collect blood for plasma drug concentration analysis if needed [6] [1].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Poor Engraftment Rates: Low success rates in PDX establishment represent a significant challenge, particularly for certain tumor types. To improve engraftment:

    • Ensure rapid processing of tumor samples (<2 hours from resection to implantation)
    • Use highly immunodeficient strains (NSG/NOG) for difficult-to-engraft tumors
    • Consider co-implantation with basement membrane matrix to enhance vascularization
    • Implant multiple fragments (3-5) per mouse to increase success probability
  • Variable Growth Rates: Heterogeneous growth patterns, even within the same model, can complicate study timelines and interpretation. Strategies to address this include:

    • Using later passage models (F2-F3) that typically exhibit more consistent growth
    • Implementing tumor size matching at randomization to ensure balanced groups
    • Increasing group sizes to account for variability in intervention studies
  • Toxicity Management: this compound, particularly at higher doses, can cause adverse effects including fatigue, lymphopenia, hyperglycemia, and diarrhea [3] [1]. To mitigate these issues:

    • Implement dose reduction protocols (from 125 mg to 100 mg or 75 mg) for significant toxicity
    • Consider alternative dosing schedules (e.g., 3 days on/4 days off) to improve tolerability
    • Monitor blood glucose levels and provide supportive care as needed
Limitations and Alternative Models

While xenograft models provide valuable preclinical data, several limitations must be considered:

  • Stromal Replacement: Human tumor stroma is gradually replaced by mouse stromal components during serial passaging, potentially altering tumor biology and drug response [5]. This limitation can be partially addressed by using early-passage models (F1-F3) for critical studies.

  • Absence of Intact Immune System: Conventional xenograft models lack functional human immune systems, limiting their utility for evaluating immunomodulatory effects. Humanized PDX models generated by co-engrafting human hematopoietic stem cells address this limitation but are technically challenging and expensive [5] [7].

  • Species-Specific Metabolic Differences: Mouse and human metabolic differences can affect drug pharmacokinetics and metabolism, potentially altering drug exposure and metabolite formation. Careful pharmacokinetic studies should accompany efficacy evaluations to ensure relevant drug exposure.

For researchers requiring higher-throughput screening approaches, zebrafish PDX (zPDX) models offer an alternative platform. These models enable rapid assessment of drug efficacy using limited tumor material, with results potentially available within 1-2 weeks compared to months for mouse PDX models [9]. However, zPDX models have limitations including differences in drug metabolism and inability to evaluate certain toxicities.

Conclusion

This compound represents a promising therapeutic approach for tumors dependent on mTOR signaling, with xenograft models providing critical preclinical evidence to guide clinical development. Successful implementation requires careful model selection, appropriate dosing strategies, and comprehensive endpoint analysis. The dual mTORC1/mTORC2 inhibition offered by this compound addresses limitations of first-generation mTOR inhibitors, potentially yielding enhanced antitumor activity across multiple cancer types.

Future directions for this compound research include combination strategies with other targeted agents, development of predictive biomarker panels for patient selection, and optimization of dosing schedules to improve the therapeutic index. Additionally, the generation of specialized PDX models from treatment-resistant tumors may provide insights into resistance mechanisms and guide sequential therapy approaches. As the field advances, continued refinement of xenograft methodologies and integration with complementary models will enhance the predictive value of preclinical studies and accelerate clinical translation.

References

Comprehensive Application Notes & Protocols: Detection of Cleaved PARP and Other Biomarkers in Vistusertib Combination Therapy Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Context

The PI3K/mTOR signaling pathway represents a critical therapeutic target in oncology, particularly in cancers demonstrating resistance to conventional chemotherapy. Ovarian cancer models have shown that activation of this pathway correlates strongly with chemotherapy resistance, creating an urgent need for targeted combination approaches [1] [2]. The dual mTORC1/2 inhibitor vistusertib (AZD2014) has emerged as a promising therapeutic agent that addresses limitations of first-generation mTOR inhibitors by simultaneously targeting both mTOR complexes, thereby preventing feedback reactivation of AKT that often undermines treatment efficacy [2] [3].

The detection of apoptosis represents a crucial endpoint in evaluating the efficacy of combination therapies involving targeted agents like this compound. Cleaved PARP (poly (ADP-ribose) polymerase) serves as a well-established biomarker of apoptosis that reflects the activation of executioner caspases, particularly caspase-3 and caspase-7 [4] [5]. During apoptosis, PARP-1 is cleaved at aspartate 214, generating an 89 kDa fragment that can be specifically detected using monoclonal antibodies [4]. This cleavage event separates the DNA-binding domain from the catalytic domain, effectively inactivating DNA repair capacity and facilitating cellular disassembly [5]. The assessment of cleaved PARP via immunohistochemistry provides spatial information about apoptosis within tumor tissues, making it an invaluable tool for evaluating treatment response in preclinical models and clinical trials.

Detailed IHC Protocol for Cleaved PARP Detection

Reagent Preparation
  • Primary Antibody: Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody (#5625) diluted at 1:50 in appropriate antibody diluent [4]
  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) [6]
  • Blocking Solution: 150 μl Normal horse serum in 10 ml TPBS (PBS with 0.1% Triton X-100) [6]
  • Detection System: VECTASTAIN Elite ABC Kit (Mouse IgG) with biotinylated secondary antibody [6]
  • Visualization: DAB Peroxidase Substrate prepared with nickel enhancement for signal intensification [6]
Staining Procedure

The immunohistochemistry protocol for cleaved PARP detection follows a standardized approach with specific modifications optimized for this compound combination therapy studies:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections cut at 4-5μm thickness [6]
  • Deparaffinization: Three changes of xylene (5 minutes each) followed by hydration through graded ethanol series (100%, 95%) and final rinse in distilled water [6]
  • Antigen Retrieval: Heat-induced epitope retrieval using 10 mM Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes [6]
  • Peroxidase Quenching: Incubation with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity [6]
  • Blocking: Application of blocking solution for 1 hour at room temperature to reduce non-specific binding [6]
  • Primary Antibody Incubation: Overnight incubation at 4°C with cleaved PARP antibody at 1:50 dilution [4]
  • Secondary Antibody Application: Incubation with biotinylated horse anti-mouse IgG for 1 hour at room temperature [6]
  • Signal Amplification: VECTASTAIN ABC Reagent application for 30 minutes [6]
  • Chromogenic Development: DAB peroxidase substrate application with nickel enhancement for 2-5 minutes [6]
  • Counterstaining: Hematoxylin or Nuclear Fast Red for nuclear context [6]
  • Dehydration & Mounting: Gradual dehydration through ethanol and xylene series followed by permanent mounting [6]
Analysis & Interpretation
  • Quantification Method: Automated or manual counting of cleaved PARP-positive cells per high-power field (400X) [1]
  • Statistical Analysis: Unpaired t-test for comparison between treatment groups (significance defined as p < 0.05) [1]
  • Validation: Comparison with adjacent sections stained for activated caspase-3 to confirm apoptotic induction [7]

Table 1: Key Reagents for Cleaved PARP Immunohistochemistry

Reagent Specification Source/Product Number
Primary Antibody Cleaved PARP (Asp214) (D64E10) Rabbit mAb Cell Signaling Technology #5625
Antigen Retrieval Buffer 10 mM Sodium Citrate, pH 6.0 N/A (prepare in lab)
Detection System VECTASTAIN Elite ABC Kit (Mouse IgG) Vector Laboratories
Chromogen DAB Peroxidase Substrate Kit with Nickel Vector Laboratories
Blocking Serum Normal Horse Serum Vector Laboratories

Experimental Results from Ovarian Cancer Models

In Vivo Efficacy of this compound-Paclitaxel Combination

Preclinical evaluation of this compound in combination with paclitaxel demonstrated significant therapeutic efficacy in cisplatin-resistant ovarian cancer models:

  • Tumor Growth Inhibition: The combination treatment resulted in statistically significant reduction in tumor volumes compared to vehicle control (p = 0.03), while neither agent alone produced significant effects [1] [2]
  • Apoptotic Induction: Cleaved PARP immunohistochemistry revealed a significant increase in apoptosis in the combination treatment group compared to vehicle control (p = 0.0003) [1]
  • Metabolic Alterations: Magnetic resonance spectroscopy showed significant decreases in phosphocholine (p = 0.01) and ATP (p = 0.04) in tumors treated with the combination therapy, indicating disruption of tumor metabolism [1] [2]

Table 2: Quantitative Results from A2780Cis Xenograft Model After Two Weeks of Treatment

Treatment Group Tumor Volume (% of baseline) Cleaved PARP-positive Cells p-AKT Reduction p-S6 Reduction
Vehicle Control 480% (IQR: 420-660) 0.34 No No
This compound Alone 250% (IQR: 160-640) Not reported Yes Yes
Paclitaxel Alone 490% (IQR: 300-940) Not reported No No
This compound + Paclitaxel 220% (IQR: 100-370) 0.83 (p = 0.0003) Yes Yes
Signaling Pathway Modulation

The molecular mechanisms underlying the enhanced efficacy of the this compound-paclitaxel combination involve coordinated modulation of key signaling pathways:

  • mTOR Pathway Inhibition: this compound treatment resulted in robust inhibition of both mTORC1 and mTORC2 signaling, evidenced by reduced phosphorylation of S6 (mTORC1 target) and AKT (mTORC2 target) [1] [2]
  • PDCD4 Induction: Treatment with this compound alone or in combination with paclitaxel induced expression of the tumor suppressor protein PDCD4, which is negatively regulated by S6K, confirming effective mTORC1 inhibition [2]
  • Apoptotic Pathway Activation: The significant increase in cleaved PARP-positive cells in the combination group demonstrates activation of the apoptotic execution phase [1]

The following diagram illustrates the key signaling pathways affected by this compound and paclitaxel combination therapy and the experimental workflow for their detection:

G cluster_pathway This compound Mechanism & Apoptotic Signaling cluster_detection Detection Methods PIK3CA PI3K Activation AKT1 AKT Phosphorylation PIK3CA->AKT1 MTORC1 mTORC1 (p-S6, p-S6K) AKT1->MTORC1 MTORC2 mTORC2 (p-AKT) AKT1->MTORC2 Caspases Caspase-3/7 Activation MTORC1->Caspases Resistance Mechanism MTORC2->Caspases Resistance Mechanism This compound This compound (AZD2014) This compound->MTORC1 Inhibits This compound->MTORC2 Inhibits PARP PARP-1 Cleavage (89 kDa fragment) Caspases->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Caspases Induces IHC IHC: Cleaved PARP (Antibody #5625) Western Western Blot: p-S6, p-AKT MRS MRS: Metabolic Changes IF Immunofluorescence: Colocalization

Additional Apoptotic & Signaling Assays

Complementary Apoptosis Detection Methods

While cleaved PARP immunohistochemistry provides valuable spatial information in tissue contexts, comprehensive apoptosis assessment requires complementary techniques:

  • Activated Caspase-3 Immunohistochemistry: Recommended as a parallel detection method to confirm cleaved PARP results, though noting that caspase-7 may also contribute to PARP cleavage in some contexts [7]
  • TUNEL Assay: Provides detection of DNA fragmentation, a late-stage apoptotic event [5]
  • Western Blot Analysis: Enables confirmation of PARP cleavage through detection of the characteristic 89 kDa fragment while also assessing full-length PARP (116 kDa) [4]
mTOR Signaling Assessment

Evaluation of mTOR pathway inhibition represents a critical component of this compound mechanism studies:

  • Phospho-S6 (S240/244) Immunohistochemistry: Assesses mTORC1 inhibition in tumor tissues [1] [2]
  • Phospho-AKT (S473) Immunohistochemistry: Evaluates mTORC2 inhibition [1] [2]
  • PDCD4 Detection: Serves as an indirect marker of S6K inhibition [2]

Table 3: Additional Antibodies for Signaling Assessment in this compound Studies

Target Phosphorylation Site Biological Significance Assay Application
S6 S240/244 mTORC1 activity readout IHC, Western Blot
AKT S473 mTORC2 activity readout IHC, Western Blot
Caspase-3 Cleaved form Apoptosis executioner IHC, Western Blot
PDCD4 N/A S6K activity indicator Western Blot

Technical Implementation & Considerations

Protocol Optimization Recommendations

Successful implementation of these protocols requires attention to several critical technical considerations:

  • Tissue Fixation: Limit formalin fixation to 24-48 hours maximum to prevent epitope masking while ensuring complete tissue preservation [6]
  • Antigen Retrieval Optimization: Test both citrate (pH 6.0) and Tris-EDTA (pH 9.0) buffers for optimal cleaved PARP epitope retrieval in specific tissue types [6]
  • Antibody Validation: Include positive controls (apoptotic cell pellets or known positive tissues) with each staining run to ensure reagent performance [7] [4]
  • Quantification Standardization: Establish consistent counting methodology (e.g., number of high-power fields, threshold for positivity) across all experimental groups [1]
Troubleshooting Guidance
  • High Background: Increase Triton X-100 concentration in wash buffer to 0.3-0.5% and optimize blocking serum concentration [6]
  • Weak Signal: Extend primary antibody incubation time to overnight at 4°C and consider nickel-enhanced DAB for signal amplification [6]
  • Inconsistent Staining: Ensure consistent tissue thickness across sections and standardized fixation times [6]
  • Specificity Verification: Include samples treated with caspase inhibitors as negative controls to confirm apoptosis-specific staining [7]

The experimental workflow below outlines the comprehensive approach for evaluating this compound combination therapy:

G cluster_workflow Experimental Workflow for this compound Combination Studies Cell In Vitro Studies (Ovarian Cancer Cell Lines) Treatment Treatment Groups: • Vehicle • this compound • Paclitaxel • Combination Cell->Treatment Xenograft In Vivo Model (A2780Cis Xenografts) Xenograft->Treatment Harvest Tissue Harvest & Processing Treatment->Harvest IHC IHC Analysis: • Cleaved PARP • p-S6 • p-AKT Harvest->IHC Western Western Blot: • PARP cleavage • Pathway analysis Harvest->Western MRS Metabolic Analysis: • MRS • ATP/Phosphocholine Harvest->MRS Data Data Integration & Statistical Analysis IHC->Data Western->Data MRS->Data

Conclusion

These detailed application notes establish robust methodologies for assessing the efficacy of this compound in combination with paclitaxel through cleaved PARP detection and complementary signaling analyses. The protocols presented here have been validated in preclinical ovarian cancer models and demonstrated sufficient sensitivity to detect significant increases in apoptosis following combination therapy. The comprehensive approach outlined—encompassing immunohistochemistry, western blotting, and metabolic assessment—provides a framework for mechanistic evaluation of mTOR inhibitors in combination regimens.

The strong correlation between cleaved PARP detection and tumor growth inhibition supports its use as a pharmacodynamic biomarker in clinical trials evaluating this compound combinations. Researchers should implement these standardized protocols to ensure consistent assessment of treatment response across studies and enable meaningful comparisons between different therapeutic combinations targeting the PI3K/mTOR pathway.

References

vistusertib real-time quantitative PCR for biomarker analysis

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib (AZD2014) Overview and Mechanism

This compound (AZD2014) is an ATP-competitive inhibitor that simultaneously targets both mTORC1 and mTORC2 complexes, unlike rapalogs which only inhibit mTORC1. It has an IC₅₀ of 2.81 nM against the isolated recombinant mTOR enzyme [1] [2].

In cellular models, such as MDA-MB-468 cells, this compound reduces phosphorylation of:

  • The mTORC1 substrate ribosomal protein S6 (Ser235/236) with a mean IC₅₀ of 210 nM
  • The mTORC2 substrate AKT (Ser473) with a mean IC₅₀ of 78 nM [1]

This dual inhibition is crucial because targeting only mTORC1 can lead to feedback loops that reactivate AKT via mTORC2. The dual action of this compound provides a more comprehensive blockade of this pathway, which has shown efficacy in various cancer models, including endometrial cancer, breast cancer, and NF2-related meningiomas [3] [4].

Validated Biomarkers for this compound Response

Research from the VICTORIA trial (NCT02730923) has identified ribosome biogenesis (RiBi) factors as promising predictive biomarkers for response to this compound, particularly when combined with endocrine therapy [5].

Table 1: Ribosome Biogenesis-Based Predictive Biomarkers in Endometrial Cancer
Biomarker Function Expression in Non-Responders vs. Responders Statistical Significance Potential Clinical Utility
NHP2 Ribonucleoprotein, part of H/ACA ribonucleoprotein complex Significantly higher P = 0.0002 Predicts resistance to this compound + Anastrozole combination therapy
NOP10 Ribonucleoprotein, part of H/ACA ribonucleoprotein complex Significantly higher P = 0.0194 Predicts resistance to this compound + Anastrozole combination therapy
FBL (Fibrillarin) Ribosomal RNA methyltransferase Evaluated via IHC and circulating peptides Under investigation Potential circulating biomarker via ELISA
NCL (Nucleolin) Regulates rRNA transcription and ribosome assembly Evaluated via IHC Under investigation Potential tissue-based biomarker

The core finding is that NOP10 and NHP2 mRNA levels were significantly higher in non-responders compared to responders in the this compound + Anastrozole arm, using 8-week progression-free survival as an endpoint [5]. This suggests that RiBi hyperactivation, which is common in cancers, may represent a key mechanism of resistance that can be measured with these biomarkers.

RT-qPCR Experimental Protocol for Biomarker Analysis

RNA Extraction and Quality Control
  • Source Material: Use FFPE tumour biopsies or fresh frozen tissue. For FFPE, have sections reviewed by an anatomopathologist to estimate tumor cell content prior to RNA purification [5].
  • Extraction Method: Use the Allprep DNA/RNA kit (Qiagen) or similar.
  • Quality Assessment: Analyze RNA concentration and absorbance with a NanoDrop spectrophotometer. Assess RNA integrity (RIN) on a Tapestation or Bioanalyzer [5].
Reverse Transcription
  • Perform reverse transcription (RT) on 200 ng of total RNA using the PrimeScript RT Reagent Kit (Takara) [5].
  • Always include negative controls (no reverse transcriptase) to detect genomic DNA contamination.
qPCR Assay Setup

The VICTORIA trial researchers used a medium-throughput RT-qPCR approach on the Biomark HD system (Fluidigm) to quantify 20 RiBi genes [5].

  • Technology: TaqMan Assays are considered the "gold standard" for qPCR due to high specificity, reproducibility, and sensitivity [6]. These can be run on various platforms, including the QuantStudio 12K Flex for higher throughput [6].
  • Reaction Setup: After multiplex pre-amplification and Exonuclease I treatment, perform qPCR on a 96.96 Dynamic Array IFC (Fluidigm) using Master Mix 2X EvaGreen (Biorad) [5]. Alternatively, use standard 96- or 384-well plates.
  • Replication: Perform two independent RT reactions per sample, with each RT quantified in triplicate by qPCR [5].
Critical Consideration: Reference Gene Selection

A paramount factor when using mTOR inhibitors like this compound is the choice of reference genes for normalization. A 2025 study demonstrated that mTOR inhibition dramatically rewires cellular functions, destabilizing commonly used reference genes [7] [8].

Unstable reference genes in mTOR-inhibited cells include:

  • ACTB (cytoskeleton)
  • RPS23, RPS18, RPL13A (ribosomal proteins) [7] [8]

Recommended stable reference genes (cell line-dependent):

  • A549 cells (lung adenocarcinoma): B2M and YWHAZ
  • T98G cells (glioblastoma): TUBA1A and GAPDH [7] [8]

Always validate reference gene stability in your specific experimental model using algorithms like geNorm or NormFinder.

Data Analysis
  • Quantification Method: Use the ΔΔCt method for relative quantification when comparing treatment groups [9].
  • Normalization: Normalize target gene Ct values to the median of multiple validated reference genes [5].
  • Endpoint: In clinical trials, biomarker levels are often correlated with 8-week progression-free survival to define responders vs. non-responders [5].

Workflow Diagram

Below is the experimental workflow for biomarker analysis using RT-qPCR in this compound studies:

workflow cluster_note Critical Step: Validate Reference Genes Start Patient Tumor Sample (FFPE or Fresh Frozen) RNA RNA Extraction & Quality Control Start->RNA RT Reverse Transcription (200 ng total RNA) RNA->RT Assay qPCR Assay Setup RT->Assay RefVal Avoid ACTB, RPS23, RPS18, RPL13A Validate B2M, YWHAZ, TUBA1A, GAPDH RT->RefVal Analysis Data Analysis Assay->Analysis Result Biomarker Result Analysis->Result

Key Applications and Synergistic Combinations

  • Overcoming Endocrine Resistance: In ER+ breast cancer models, this compound combined with fulvestrant showed synergistic effects, re-sensitizing tumors to endocrine therapy and delaying progression [3].
  • Biomarker-Driven Patient Selection: The RiBi-based markers (NOP10, NHP2) could enable better selection of endometrial cancer patients most likely to benefit from this compound + Anastrozole combination [5].
  • Circulating Biomarkers: Explore circulating FBL peptides and anti-FBL autoantibodies in serum using ELISA as potential non-invasive biomarkers [5].

Troubleshooting and Technical Considerations

  • False Results from Improper Normalization: Using unstable reference genes like ACTB or ribosomal proteins in mTOR-inhibited cells significantly distorts gene expression profiles [7] [8].
  • FFPE Sample Challenges: Prioritize sample quality and use appropriate RNA extraction methods for FFPE material, which may be partially degraded [5].
  • Assay Specificity: Use TaqMan probes rather than intercalating dyes if high specificity is required, especially for distinguishing homologous genes [6] [9].

Conclusion

The integration of RT-qPCR-based biomarker analysis in this compound research provides a powerful approach for predicting treatment response and understanding resistance mechanisms. The key to success lies in rigorous experimental design, particularly the validation of reference genes stable under mTOR inhibition, and a focus on ribosome biogenesis pathways as a rich source of predictive biomarkers.

References

vistusertib patient-derived xenograft models for efficacy testing

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib and PDX Models: Introduction

  • This compound (AZD2014) is a second-generation mTOR inhibitor that potently and selectively inhibits the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) by acting as an ATP-competitive inhibitor [1].
  • Patient-Derived Xenograft (PDX) Models are created by directly implanting fresh human tumor tissue into immunodeficient mice. These models are superior to traditional cell line models because they better preserve the original tumor's heterogeneity, stromal architecture, and molecular characteristics, providing a highly clinically predictive platform for evaluating drug efficacy and resistance mechanisms [2] [3].

Mechanism of Action of this compound

The following diagram illustrates the mTOR signaling pathway and this compound's mechanism of action.

G GF Growth Factor Signals PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activates S6K_S6 p-S6K / p-S6 (Protein Synthesis) mTORC1->S6K_S6 AKT_fb p-AKT (S473) (Cell Survival) mTORC2->AKT_fb CellGrowth Promotes Cell Growth & Survival S6K_S6->CellGrowth AKT_fb->CellGrowth Vist This compound (AZD2014) Vist->mTORC1 Inhibits Vist->mTORC2 Inhibits Inhibition Inhibits Cancer Cell Proliferation Vist->Inhibition CellGrowth->Inhibition

This compound simultaneously inhibits mTORC1 and mTORC2, leading to:

  • Reduced phosphorylation of mTORC1 downstream targets (S6K, S6) and mTORC2 target (AKT at Ser473) [4] [5].
  • Disruption of critical pro-survival and growth signals in cancer cells.
  • Avoidance of the AKT feedback activation commonly seen with first-generation mTORC1-only inhibitors (rapalogs), potentially leading to superior antitumor activity and effectiveness in overcoming resistance [4] [1].

Efficacy of this compound in PDX Models: Key Data

The table below summarizes quantitative efficacy data from published studies utilizing PDX or xenograft models.

Cancer Type PDX Model Treatment Arms Key Efficacy Outcome Biomarker Changes
ER+ Breast Cancer (Endocrine-Resistant) Fulvestrant-Resistant PDX [4] This compound + Fulvestrant vs. Monotherapies Combination: Delayed tumor progression post-treatment cessation; Re-sensitized tumors to fulvestrant. Robust reduction in p-S6 and p-AKT; synergy observed.
Ovarian Cancer (Cisplatin-Resistant) A2780Cis Xenograft [5] This compound + Paclitaxel vs. Monotherapies Combination: Significant tumor volume reduction (p=0.03) vs. control; Additive effect in cell line panel. Significant increase in apoptosis (cleaved caspase 3, p=0.0003); Reduction in p-S6, p-AKT.

Protocol: In Vivo Efficacy Testing of this compound in PDX Models

PDX Model Generation and Tumor Propagation
  • Tumor Implantation: Implant freshly collected human colorectal cancer (CRC) tumor fragments (~1-2 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice) [2].
  • Passaging: Allow the initial engraftment (F0) to grow. Once the tumor volume reaches ~1000-1500 mm³, harvest, fragment, and re-implant into new mice to expand the cohort (F1-F3 generations). Use models at low passages (F2-F5) for drug studies to maintain original tumor fidelity [2] [3].
In Vivo Drug Efficacy Study Design
  • Randomization: When tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups (n=6-8 per group) [5].
  • Dosing Regimen:
    • This compound: 15-30 mg/kg, prepared in a suitable vehicle (e.g., 10% DMSO, 5% Tween-80), administered orally, twice daily [4] [5].
    • Combination Agent (e.g., Fulvestrant for BC, Paclitaxel for OC): Dose per established protocols.
    • Control Group: Vehicle only.
  • Treatment Duration: Treat mice for 2-4 weeks, monitoring tumor volumes and body weight 2-3 times weekly [4] [5].

Protocol: Biomarker Analysis for Efficacy and Mechanism

Immunohistochemistry (IHC) on PDX Tumor Tissues
  • Post-study, harvest tumors and fix in formalin for paraffin embedding and sectioning.
  • Stain sections with validated antibodies for:
    • Pharmacodynamic (PD) Markers: p-S6 (S240/244), p-AKT (S473) to confirm mTOR pathway inhibition [4] [5].
    • Proliferation Marker: Ki67 to assess anti-proliferative effect.
    • Apoptosis Marker: Cleaved Caspase-3 to quantify cell death induction [5].
  • Quantification: Use digital pathology or semi-quantitative scoring (H-score) by a pathologist.
Immunoblotting Analysis
  • Snap-fresh tumor tissue in liquid nitrogen and homogenize for protein extraction.
  • Perform standard Western blotting to detect levels of:
    • Phospho-proteins: p-S6K (T389), p-S6 (S235/236), p-AKT (S473), p-4EBP1.
    • Total proteins: Total S6, total AKT (loading controls).
  • Expected Outcome: Significant reduction in phosphorylation of S6K, S6, and AKT in this compound-treated groups compared to control [4] [5].

Advanced Applications and Workflow

The following diagram outlines the integrated workflow for deploying PDX models in this compound drug development.

G Patient Patient Tumor Biopsy PDX_Gen PDX Model Generation (F0) Patient->PDX_Gen PDX_Expand Model Expansion & Banking (F1-F3) PDX_Gen->PDX_Expand Study In Vivo Efficacy Study PDX_Expand->Study Analysis Omics & Biomarker Analysis Study->Analysis Data Data Integration & Co-Clinical Trial Analysis->Data

  • Co-Clinical Trials: PDX models can be used in parallel with ongoing clinical trials, allowing for real-time biomarker discovery and assessment of resistance mechanisms [2].
  • Biomarker Discovery: Molecular profiling of responsive versus non-responsive PDX models can identify genetic predictors of sensitivity to this compound (e.g., PIK3CA mutations, PTEN loss) [4] [3].
  • Combination Therapy Screening: The platform is ideal for high-throughput screening of rational drug combinations, such as with endocrine therapy, chemotherapy, or other targeted agents, to overcome resistance [4] [6] [3].

Conclusion

The integration of this compound with PDX models provides a powerful, clinically relevant platform for evaluating the efficacy of this dual mTORC1/2 inhibitor. The detailed protocols for in vivo testing and biomarker analysis provide a robust framework for research and development professionals. This approach facilitates the transition from preclinical discovery to rational clinical trial design, ultimately helping to advance new therapeutic strategies for resistant cancers.

References

Experimental Protocol for Vistusertib Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

This methodology is adapted from the validated LC-MS/MS method for quantifying vistusertib in human plasma [1] [2].

  • Chemical and Reagents: this compound and the internal standard (AZD8055) should have a purity >98%. Use HPLC-grade acetonitrile and formic acid. Drug-free sodium heparin human plasma is required for preparing calibration standards and quality control (QC) samples [1].
  • Sample Preparation:
    • Aliquot 50 μL of plasma sample into a glass tube.
    • Add 200 μL of acetonitrile containing the internal standard (50 ng/mL of AZD8055) to precipitate proteins.
    • Vortex-mix the samples, then centrifuge at approximately 1200 × g for 10 minutes at ambient temperature.
    • Transfer 200 μL of the supernatant to an autosampler vial for analysis [1].
  • Chromatography:
    • Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm).
    • Mobile Phase: Acetonitrile-water-formic acid (30:70:0.1, v/v/v).
    • Elution: Isocratic.
    • Flow Rate: 0.15 mL/min.
    • Total Run Time: 3 minutes [1] [2].
  • Mass Spectrometry Detection:
    • Instrument: SCIEX 4500 triple quadrupole mass spectrometer.
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound: m/z 463.1 → 405.1
      • Internal Standard (AZD8055): m/z 466.1 → 408.2 [1].
  • Stability Study Design: To determine long-term stability, prepare QC samples at low, medium, and high concentrations in plasma. Aliquot and store these at -70°C. Analyze the samples against a freshly prepared calibration curve after the intended storage period (e.g., 29 months). Stability is confirmed if the mean concentration of the stored QCs is within the pre-defined acceptance criteria (e.g., 85-115% of the nominal concentration) [1].

The following diagram illustrates the workflow for sample processing and analysis:

start Plasma Sample (50 µL) step1 Protein Precipitation Add 200 µL Acetonitrile with Internal Standard start->step1 step2 Vortex-mix and Centrifuge 1200 × g, 10 min step1->step2 step3 Transfer Supernatant (200 µL) to Vial step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Chromatography UPLC BEH C18 Column 3 min Run Time step4->step5 step6 Mass Spectrometry MRM: m/z 463.1 → 405.1 step5->step6 result Quantification Result step6->result

Summary of Validated Method Performance and Stability Data

This table summarizes the key parameters and findings of the validated method, which provides the evidence for long-term stability [1].

Parameter Specification / Result
Analytical Range 5 - 5,000 ng/mL
Dilution Integrity Accurate quantification of a 40,000 ng/mL sample diluted 1:10 (v/v) with plasma
Accuracy 98.7 - 105.7%
Precision (CV) ≤ 10.5%
Long-Term Stability Stable for at least 29 months at -70°C
Sample Volume 50 µL of plasma
Internal Standard AZD8055

FAQs on this compound Plasma Stability

Q1: What is the proven long-term stability of this compound in plasma at -70°C? this compound has been experimentally demonstrated to remain stable in human plasma for at least 29 months when stored at -70°C [1] [3].

Q2: What are the critical parameters for the LC-MS/MS method to ensure accurate this compound quantification? Key parameters include using the specified MRM transition (m/z 463.1 → 405.1), a C18 UPLC column with an isocratic mobile phase, and protein precipitation as the sample preparation method. The method must be validated for precision and accuracy within the 5-5000 ng/mL range [1].

Q3: How should stability samples be processed and handled to avoid pre-analytical degradation? While the cited study confirms long-term frozen stability, follow general best practices for stability-sensitive compounds:

  • Aliquot plasma samples to avoid repeated freeze-thaw cycles.
  • Process samples promptly after collection.
  • Use polypropylene tubes with secure caps (as used in the stability study) to prevent evaporation and sample integrity loss [1] [4].

Troubleshooting Common Issues

  • Issue: Inaccurate quantification after long-term storage.
    • Solution: Verify that the storage temperature has been consistently maintained at -70°C or below without significant fluctuations. Ensure samples have not been subjected to multiple freeze-thaw cycles by storing them in single-use aliquots [1] [5].
  • Issue: Poor chromatography or signal in the mass spectrometer.
    • Solution: Check the mobile phase for freshness and proper composition. Ensure the UPLC column is not degraded and is conditioned properly. Confirm the tuning and calibration of the mass spectrometer, and verify the MRM transition parameters [1].

References

Core Methodology: Vistusertib Protein Precipitation & LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for the sample preparation and analysis of Vistusertib as validated in the literature [1].

Parameter Specification
Sample Volume 50 µL of plasma [1]
Precipitation Reagent 200 µL of acetonitrile (containing internal standard) [1]
Internal Standard AZD8055 (50 ng/mL in acetonitrile) [1]
Vortex & Centrifuge Vortex-mixed, then centrifuged at 1200 × g for 10 min [1]
Supernatant Volume 200 µL transferred to autosampler vial [1]
Injection Volume 5 µL [1]
LC Column Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [1]
Mobile Phase Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1]
Elution Mode Isocratic [1]
Flow Rate 0.15 mL/min [1]
Run Time 3 minutes [1]
MS System SCIEX 4500 triple quadrupole [1]
Ionization Mode Positive Electrospray Ionization (ESI+) [1]

| MRM Transition | This compound: 463.1 → 405.1 ISTD (AZD8055): 466.1 → 408.2 [1] |

This workflow can be visualized in the following diagram:

workflow Plasma 50 µL Plasma Sample Precipitate Add 200 µL Acetonitrile (containing IS AZD8055) Plasma->Precipitate Vortex Vortex-mix Precipitate->Vortex Centrifuge Centrifuge (1200 × g, 10 min) Vortex->Centrifuge Transfer Transfer 200 µL Supernatant Centrifuge->Transfer Inject Inject 5 µL for LC-MS/MS Transfer->Inject

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during method development and application.

1. How can I improve poor protein precipitation recovery?

  • Problem: Low or inconsistent recovery of this compound, leading to inaccurate quantification.
  • Solutions:
    • Verify Precipitation Reagent Volume: Ensure a consistent 4:1 ratio of acetonitrile to plasma (200 µL reagent to 50 µL plasma). Inaccurate pipetting is a common source of error [1].
    • Ensure Complete Mixing: After adding acetonitrile, vortex-mix the samples thoroughly to ensure complete contact between the organic solvent and plasma proteins [1].
    • Check Centrifugation Parameters: Confirm that the centrifuge reaches the specified speed (1200 × g) and time (10 minutes) to form a compact protein pellet without disturbing it [1].

2. What should I do if my sample concentration is above the calibration curve?

  • Problem: The analyte concentration exceeds the Upper Limit of Quantification (ULOQ) of 5,000 ng/mL.
  • Solution:
    • Apply a Validated Dilution: The method has been validated to accurately quantitate a sample at 40,000 ng/mL by performing a 1:10 (v/v) dilution with blank (drug-free) human plasma before proceeding with the protein precipitation steps [1].

3. How can I address ion suppression or enhancement in the mass spectrometer?

  • Problem: Signal suppression or enhancement caused by co-eluting matrix components.
  • Solutions:
    • Use a Stable Isotope-Labeled Internal Standard: This method uses AZD8055 as the Internal Standard (IS). Any ionization effects impacting the analyte will similarly impact the IS, correcting for the variability [1].
    • Ensure Adequate Chromatographic Separation: The described method uses a UPLC C18 column with isocratic elution to separate this compound from other plasma components, which helps minimize matrix effects [1].

4. What are the critical points for ensuring method precision and accuracy?

  • Problem: High variability or bias in quality control (QC) samples.
  • Solutions:
    • Fresh Preparation: Prepare calibration standards and QC samples fresh daily from independent stock solutions to ensure accuracy [1].
    • Process in Batches: Include a full calibration curve and QC samples at low, medium, and high concentrations in each batch to monitor performance [1].
    • Monitor Internal Standard Response: A significant drift in the IS response across a batch can indicate problems with sample preparation or instrument performance.

Key Principles of Protein Precipitation

Understanding the core concepts can help with troubleshooting and method adaptation [2]:

  • Mechanism: Protein precipitation works by adding an organic solvent (like acetonitrile) which disrupts the solvation layer around proteins, reducing their solubility and causing them to aggregate and precipitate out of solution [2].
  • Supernatant Value: After precipitation, your analyte of interest (this compound) is in the supernatant. This liquid is transferred for analysis, leaving the protein pellet behind [1] [2].

References

vistusertib matrix effect evaluation in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

How to Evaluate Matrix Effects for Vistusertib

Matrix effects (ME) occur when compounds co-eluting with your analyte interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This is a critical parameter to validate for reliable quantitative results [1] [2] [3].

The following table summarizes the core experimental parameters from a validated method for this compound, which you can use as a reference for your own setup [4] [5].

Parameter Specification
Analytical Column Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [4] [5]
Mobile Phase Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [4] [5]
Elution Mode Isocratic [4] [5]
Flow Rate 0.15 mL/min [4] [5]
Retention Time ~1.7 minutes (within a 3-minute total run time) [4] [5]
Internal Standard (IS) AZD8055 (structurally similar mTOR inhibitor) [4] [5]
Sample Prep Protein precipitation with acetonitrile [4] [5]
MRM Transition 463.1 → 405.1 [4] [5]

Protocols for Matrix Effect Assessment

You can use the following standard methodologies to quantitatively assess matrix effects in your this compound assay. These are accepted practices in bioanalytical method validation.

Post-Extraction Spiking Method

This method provides a quantitative measure of the matrix factor (MF) [2] [3] [6]. The workflow below illustrates the process:

G A Prepare three sets of samples B Set A: Neat standard solution (Analyte in mobile phase) A->B C Set B: Blank matrix extracted, then spiked with analyte (Post-extracted spike) A->C D Set C: Blank matrix spiked with analyte, then extracted (Pre-extracted spike) A->D E Analyze all sets by LC-MS/MS B->E C->E D->E F Calculate Matrix Factor (MF) and Process Efficiency (PE) E->F

  • Procedure: Prepare and analyze three sets of samples [2] [3]:
    • Set A (Neat standard): this compound in pure mobile phase.
    • Set B (Post-extracted spike): Blank biological matrix (e.g., plasma) is carried through the entire sample preparation process. After extraction, this compound is added to the clean extract.
    • Set C (Pre-extracted spike): this compound is added to the blank biological matrix, which is then carried through the full sample preparation process.
  • Calculations:
    • Matrix Factor (MF) = Peak area in Set B / Peak area in Set A.
      • MF = 1: No matrix effect.
      • MF < 1: Ion suppression.
      • MF > 1: Ion enhancement.
    • Process Efficiency (PE) = Peak area in Set C / Peak area in Set A. This combines the impact of both matrix effects and recovery from sample preparation [2].
Slope Ratio Analysis

This method is useful for evaluating matrix effects across the calibration range [3].

  • Procedure: Prepare two calibration curves.
    • Curve 1: this compound in neat solvent.
    • Curve 2: this compound spiked into various lots of blank matrix after extraction (matrix-matched standards).
  • Calculation: Calculate the ratio of the slopes of the two calibration curves (matrix-matched / neat solvent). A significant deviation from 1.0 indicates a matrix effect [3].

Strategies to Minimize Matrix Effects

If you find significant matrix effects for this compound, consider these strategies to mitigate them:

  • Optimize Sample Clean-up: The validated method for this compound uses simple protein precipitation [4] [5]. If matrix effects are high, consider alternative techniques like Solid-Phase Extraction (SPE) or QuEChERS [7] [3] which can remove more phospholipids - a common source of ion suppression in ESI+.
  • Improve Chromatographic Separation: Adjust the LC method to shift the retention time of this compound away from the region where most matrix interferences elute, typically at the solvent front [1] [3].
  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. The SIL-IS experiences nearly identical ionization suppression/enhancement as the analyte, allowing for accurate correction. A structurally similar analog like AZD8055 can also be used if a SIL-IS is unavailable [4] [1] [3].
  • Dilute the Sample: If the method sensitivity allows, diluting the final sample extract can reduce the concentration of interfering compounds [1] [3].

References

Method for Assessing Selectivity Against Endogenous Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The key to testing selectivity is to demonstrate that the analytical method can accurately measure vistusertib without interference from other substances in the sample matrix (e.g., human plasma) [1].

The following method, developed and validated according to FDA guidelines, provides a reliable protocol for this purpose [1].

Validation Aspect Experimental Detail Acceptance Criterion
Sample Preparation Protein precipitation of 50 μL plasma with 200 μL acetonitrile containing internal standard (AZD8055) [1]. N/A
Chromatography Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 μm); isocratic elution with acetonitrile-water-formic acid (30:70:0.1); 3 min runtime [1]. N/A
Mass Spectrometry SCIEX 4500 triple quadrupole; ESI+ mode; MRM transition: m/z 463.1 → 405.1 [1]. N/A
Selectivity Testing Analysis of six different lots of blank heparin human plasma [1]. Interfering peak area < 20% of LLOQ analyte peak [1].
Sensitivity (LLOQ) 5 ng/mL [1]. Signal-to-noise ratio > 10 [1].
Accuracy 98.7% to 105.7% across the validated range [1]. Within acceptable validation limits
Precision (CV) ≤10.5% [1]. Within acceptable validation limits

Experimental Protocol: Selectivity Testing

Here is a detailed step-by-step guide for conducting the selectivity experiment as outlined in the search results [1].

  • Preparation of Blank Matrix: Procure at least six different lots of drug-free human plasma (e.g., sodium heparin human plasma) from individual donors [1].
  • Preparation of LLOQ Samples: Spike this compound into a separate aliquot of control plasma to create samples at the Lower Limit of Quantification (LLOQ, 5 ng/mL) [1].
  • Sample Processing: Process all blank and LLOQ samples according to the sample preparation method outlined in the table above.
  • LC-MS/MS Analysis: Inject the processed samples and analyze them using the chromatographic and mass spectrometric conditions detailed in the table.
  • Data Analysis and Acceptance:
    • Examine the chromatograms of the six blank plasma samples for the presence of any interfering peaks at the same retention time as this compound and its internal standard.
    • Measure the peak area of any interference in the blank samples.
    • Measure the peak area of this compound in the LLOQ samples.
    • For the method to be considered selective, the peak area of any interference in the blank plasma must be less than 20% of the this compound peak area in the LLOQ samples [1].

Troubleshooting Guide & FAQs

Q1: What should I do if I detect significant interference in one lot of plasma? A1: The method was validated using six individual lots. If interference is found in one lot, it may be an outlier. Investigate if the interference is consistent and co-elutes with the analyte. You may need to modify the chromatographic conditions (e.g., adjusting the mobile phase or gradient) to achieve better separation from the interfering compound.

Q2: Are there any other mTOR inhibitors that could cross-react in this assay? A2: The specific method above uses MRM for high specificity. However, a separate study developed a method for five mTOR inhibitors (everolimus, AZD8055, this compound, pictilisib, temsirolimus) simultaneously. If your lab works with multiple mTOR inhibitors, you must verify that they do not interfere, as they may have similar physicochemical properties [2].

Q3: How long can processed samples be stored? A3: The provided validation data confirms the long-term stability of this compound in frozen plasma at -70°C for at least 29 months [1]. Stability under specific conditions should be re-verified in your own laboratory.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the selectivity testing experiment, from sample preparation to data analysis.

Start Start Experiment Prep Sample Preparation Start->Prep SP1 Prepare 6+ lots of blank human plasma SP2 Prepare LLOQ samples (5 ng/mL) in control plasma SP1->SP2 SP3 Add 200 µL acetonitrile with internal standard (AZD8055) SP2->SP3 SP4 Vortex-mix and centrifuge (1200 ×g, 10 min) SP3->SP4 SP5 Transfer 200 µL supernatant to autosampler vial SP4->SP5 LC1 Inject 5 µL onto UPLC-MS/MS system SP5->LC1 Prep->SP1 LC LC-MS/MS Analysis LC->LC1 LC2 Chromatography: C18 column, 3 min run LC1->LC2 LC3 Mass Detection: MRM m/z 463.1 → 405.1 LC2->LC3 DA Data Analysis LC3->DA DA1 Check blank chromatograms for interfering peaks DA->DA1 DA2 Measure peak area of interference (blank) and this compound (LLOQ) DA1->DA2 DA3 Calculate: (Interference Area / LLOQ Area) * 100% DA2->DA3 DA4 Result < 20%? Method is Selective DA3->DA4 DA5 Investigate and Troubleshoot Method DA4->DA5 No End Selectivity Verified DA4->End Yes

References

vistusertib autosampler stability and needle wash conditions

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Bioanalytical Method & Stability Profile

The table below summarizes the key parameters from a validated method for quantifying this compound in human plasma [1].

Parameter Specification / Result
Analytical Technique LC-MS/MS (SCIEX 4500 triple quadrupole)
Chromatography Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 µm)
Mobile Phase Isocratic: Acetonitrile-water-formic acid (30:70:0.1, v/v/v)
Flow Rate 0.15 mL/min
Run Time 3 minutes
Autosampler Temperature 5°C
Sample Injection Volume 5 µL
Sample Matrix Human plasma (50 µL)
Sample Preparation Protein precipitation with 200 µL acetonitrile (containing IS)
LLOQ 5 ng/mL
Stability: Long-Term Frozen At least 29 months at -70°C
Stability: Freeze/Thaw Stable for cycles (specific number not stated in provided excerpt)
Stability: Autosampler Not explicitly stated in the provided text

Needle Wash Conditions & Carryover Troubleshooting

The this compound method uses a specific needle wash procedure: the autosampler needle is washed with 800 μL of 50% acetonitrile after each injection [1]. If you are experiencing carryover despite this, the following guide outlines a systematic troubleshooting approach.

cluster_solubility Solubility & Solution cluster_hardware Hardware Inspection cluster_wash Wash Optimization Start Experiencing Autosampler Carryover Solubility Check Analyte Solubility Start->Solubility Hardware Inspect Hardware Start->Hardware WashParams Optimize Wash Parameters Start->WashParams S1 Ensure sample solvent is compatible with mobile phase Solubility->S1 Ensures analyte stays in solution H1 Check injection valve (rotor seal, stator) Hardware->H1 Scratches or wear can trap analyte W1 Use strong organic wash first (e.g., IPA:MeOH 50:50) WashParams->W1 Stronger solvent may be needed S2 e.g., Sample in ACN injected into low-organic start can crash S1->S2 H2 Install in-line filter before injector H1->H2 W2 Final wash with solvent matching initial mobile phase W1->W2

Detailed Troubleshooting Steps
  • Analyte Solubility and Sample Solution: A common cause of carryover is the analyte precipitating in the flow path. If your sample is in a strong solvent like pure acetonitrile but your initial mobile phase is aqueous (e.g., 30% methanol), the analyte can crash out in the loop or injection valve [2]. Solution: Try to reconstitute or dilute your processed sample in a solvent that closely matches the initial mobile phase composition to maintain solubility throughout the injection process.

  • Autosampler Hardware: Physical damage or contamination in the injection system can be a source of persistent carryover. Solution: Consult with a service engineer to inspect and potentially replace the injection valve's rotor seal and stator [2]. Installing an in-line filter before the injector can also prevent particulates from damaging these components.

  • Needle Wash Solvent and Protocol: The default wash solvent might not be strong enough for "sticky" analytes. Solution: If your autosampler has a multi-wash function, implement a protocol where the needle is first rinsed with a stronger solvent (e.g., Isopropanol (IPA) and Methanol mixtures, like 50:50 IPA:MeOH) to dissolve the analyte, followed by a final wash with a solvent that matches your initial mobile phase to ensure compatibility [2]. If multi-wash is not available, you may need to find a single, more effective wash solvent through experimentation.

Key Experimental Protocol for Reference

For context, here is the core sample preparation and chromatography protocol from the validated method [1]:

  • Preparation: Pipette 50 µL of plasma sample into a glass tube.
  • Precipitation: Add 200 µL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL). For a blank, use acetonitrile without the IS.
  • Mixing and Centrifugation: Vortex-mix the samples, then centrifuge at 1200 ×g for 10 minutes at room temperature.
  • Injection: Transfer 200 µL of the supernatant to an autosampler vial maintained at 5°C. Inject 5 µL onto the LC-MS/MS system.

Critical Information Gap and Recommended Action

A key parameter for method robustness—autosampler stability (how long the prepared this compound sample remains stable in the autosampler tray)—was not explicitly covered in the provided search results [1].

  • Prepare a set of Quality Control (QC) samples at low, medium, and high concentrations.
  • Inject them immediately after preparation (T=0).
  • Place the vials in the autosampler at the designated temperature (e.g., 5°C) and re-inject them at predefined intervals (e.g., 6, 12, 24, 48 hours).
  • The analyte is considered stable if the measured concentrations at each interval are within ±15% of the nominal concentration and the T=0 results.

References

vistusertib stock solution preparation and storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The table below summarizes key parameters for preparing and storing vistusertib stock solutions based on supplier data and research protocols.

Parameter Specification Source / Context
Recommended Solvent DMSO [1] [2] [3]
Typical Stock Concentration 10 mM - 100 mM [2] [3]
Solubility in DMSO 36 mg/mL (77.83 mM) - 92 mg/mL (198.9 mM) [2] [3]
Storage Temperature -20°C or -80°C [1] [2]
Reported Storage Period 6 months to 1 year (at -20°C or below) [1] [2]
Aliquoting Recommendation Yes, to avoid freeze-thaw cycles and moisture [4]
Container Tightly sealed, low-headspace vials Implied by general best practices [4]

Experimental Protocols from Literature

For context, here is how this compound solutions are handled in documented experiments.

In Vitro Cell Culture Treatment

A common protocol for cell-based assays is outlined below.

Start Prepare 10 mM stock solution in DMSO Step1 Aliquot and store at -20°C or -80°C Start->Step1 Step2 Dilute in culture media immediately before use Step1->Step2 Step3 Final DMSO concentration ≤ 0.1% Step2->Step3 Step4 Apply to cells Step3->Step4

This workflow is standard practice, ensuring that the final concentration of DMSO in cell culture is non-toxic, typically not exceeding 0.1% [3].

Bioanalytical Method for Plasma Quantification

A validated LC-MS/MS method for quantifying this compound in plasma provides insights into handling:

  • Internal Standard: AZD8055 [5]
  • Sample Prep: Protein precipitation with acetonitrile [5]
  • Stability Note: this compound in plasma demonstrated long-term stability for at least 29 months when stored at -70°C [5]. This indicates the compound's inherent stability under deep-frozen conditions, supporting the recommended storage temperatures for stock solutions.

FAQs and Troubleshooting

Q1: Why is my this compound precipitating out of solution? DMSO is hygroscopic and absorbs water from the atmosphere, which can cause dissolved compounds to precipitate. To prevent this:

  • Use fresh, anhydrous DMSO from a newly opened bottle.
  • Allow the DMSO vial to warm to room temperature before opening to prevent condensation inside.
  • Purge the vial with an inert gas like nitrogen or argon after use [4].

Q2: How can I ensure my stock solution remains stable and accurate?

  • Aliquot: Upon preparation, divide the stock solution into small, single-use aliquots in tightly sealed vials. This minimizes freeze-thaw cycles and exposure to air and moisture [4].
  • Label Clearly: Record the preparation date, concentration, batch number, and storage conditions on each vial.
  • Avoid Light: Although not explicitly stated for this compound, storing solutions in amber vials or wrapping them in foil protects light-sensitive compounds, which is a general best practice in the lab [4].

Q3: The search results lack concrete long-term stability data for DMSO stock. What should I do? This is a common challenge. In the absence of vendor-provided stability data:

  • Empirical Testing: For critical, long-term experiments, consider checking the integrity of an old stock solution by comparing its performance in a bioassay (e.g., an IC50 determination) against a freshly prepared batch.
  • Monitor Physically: Inspect solutions for any signs of precipitation or color change before use.

Key Technical Notes

  • Moisture is the Enemy: The primary risk to DMSO stock solution stability is water absorption, which can lead to hydrolysis of the analyte or precipitation [4].
  • In Vivo Formulations: For animal studies, this compound is often formulated as a homogeneous suspension using vehicles like 0.5% methylcellulose or as a solution in mixtures like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] [3]. These are distinct from the DMSO stock solutions used for in vitro work.

References

vistusertib carryover assessment in LC-MS/MS system

Author: Smolecule Technical Support Team. Date: February 2026

How to Assess Carryover in LC-MS/MS Methods

Carryover occurs when a sample is contaminated by a residual analyte from a previous injection. The table below summarizes the core concepts and recommendations based on current scientific literature.

Aspect Description & Purpose Key Recommendations
General Principle [1] Evaluate if analyte residue from a high-concentration sample artificially increases the result of a subsequent sample. Move beyond simple pass/fail to a risk-based assessment. Establish a risk threshold; identify "at risk" samples for re-analysis.
Assessment Method [2] [3] Inject a blank sample immediately after a high-concentration standard (e.g., the Upper Limit of Quantification, ULOQ). Use a blank plasma sample or a miscible solvent (e.g., acetonitrile-water mixture).
Acceptance Criterion [1] [3] The response in the blank should not interfere with the accuracy of the Lower Limit of Quantification (LLOQ). Peak area in blank ≤ 20% of the LLOQ peak area. In some methods, no carryover should be detectable [3].
Troubleshooting If carryover is above the threshold, the source must be identified and reduced. Common fixes: improve autosampler washing procedure, use a different injection needle, modify mobile phase, or passivate the LC system.

The following workflow visualizes the process for investigating and resolving carryover in an analytical run:

CarryoverInvestigation Start Start Carryover Assessment InjectHigh Inject High Concentration Sample (e.g., ULOQ) Start->InjectHigh InjectBlank Inject Blank Solvent or Matrix InjectHigh->InjectBlank Measure Measure Analyte Response in Blank InjectBlank->Measure Decision Is Response ≤20% of LLOQ? Measure->Decision Pass Carryover Acceptable Proceed with Analysis Decision->Pass Yes Fail Carryover Unacceptable Initiate Troubleshooting Decision->Fail No Identify Identify Source of Carryover Fail->Identify Remediate Implement Remediation Identify->Remediate Reassess Re-assess Carryover Remediate->Reassess Reassess->Start

Vistusertib-Specific Experimental Protocol

For the specific LC-MS/MS method quantifying this compound in human plasma, here are the key experimental details and the reported carryover assessment.

Chromatography & Mass Spectrometry Conditions [2]:

  • Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm)
  • Mobile Phase: Acetonitrile-water-formic acid (30:70:0.1, v/v/v)
  • Elution: Isocratic
  • Flow Rate: 0.15 mL/min
  • Run Time: 3 minutes
  • Mass Spectrometer: SCIEX 4500 triple quadrupole
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • MRM Transition: m/z 463.1 → 405.1

Sample Preparation [2]:

  • Use a 50 µL aliquot of plasma.
  • Precipitate proteins by adding 200 µL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL).
  • Vortex-mix the sample.
  • Centrifuge at 1200 × g for 10 minutes at ambient temperature.
  • Transfer 200 µL of the supernatant to an autosampler vial for injection.

Carryover Assessment in the Validated Method [2]: The method validation specifically included carryover as a parameter. The authors reported that the autosampler needle was washed with 800 µL of 50% acetonitrile after each injection to minimize residue. Following this protocol, the validated method for this compound demonstrated that no significant carryover was observed [2].

Troubleshooting FAQs for Your Support Center

Q1: The carryover in my this compound method is above 20% of the LLOQ. What should I do?

  • First, replicate the established protocol: Ensure you are using the post-injection needle wash as specified: 800 µL of 50% acetonitrile [2].
  • If carryover persists, investigate the autosampler. Check for potential issues with the injection syringe, needle seat, or the loop. A more aggressive needle wash solvent (e.g., a higher ratio of organic solvent) can be tested.
  • Passivate the LC system: Soaking the autosampler parts and replacing standard stainless-steel tubing with PEEK tubing can reduce adsorption for some analytes.

Q2: How can I manage carryover if I cannot eliminate it completely? A practical approach is to implement a risk-based sample run order.

  • Sequence samples strategically: Avoid placing a low-concentration sample (or a blank) immediately after a very high-concentration sample.
  • Use QC samples to monitor: Inject a blank after your highest calibration standard and high-level Quality Control (QC) sample during your validation and routine runs to continuously monitor carryover.
  • Flag "at-risk" values: As suggested in the literature, you can establish a threshold. Any sample result that is flagged as potentially affected by the high concentration of its predecessor can be re-injected to confirm its accuracy [1].

References

vistusertib ion suppression enhancement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

What is Ion Suppression and Why is it a Problem?

Ion suppression is a matrix effect in LC-MS where co-eluting substances from the sample interfere with the ionization of your target analyte, leading to reduced signal intensity [1] [2].

  • Impact on Analysis: It can cause reduced sensitivity, poor precision, inaccurate quantification, and even false negatives [1]. These effects can vary between samples, making results unreliable.
  • Common Causes in Biological Samples: Endogenous compounds like phospholipids, salts, proteins, and peptides are major contributors. Phospholipids, in particular, are a well-known cause of significant and persistent ion suppression [2].

How Can I Detect and Diagnose Ion Suppression in My Method?

It's crucial to test for ion suppression during method development. The most informative technique is the post-column infusion experiment [1] [2].

The diagram below illustrates the setup and typical outcome of this diagnostic experiment.

cluster_Result Resulting Signal LC_Pump LC Pump (Mobile Phase) Injector Injector LC_Pump->Injector Analytical_Column Analytical Column Injector->Analytical_Column Tee Mixing Tee Analytical_Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump (Continuous Infusion of Vistusertib Standard) Syringe_Pump->Tee Blank_Injection Injection of... Blank_Solvent Blank Solvent Blank_Injection->Blank_Solvent Sample_Matrix Prepared Blank Sample Matrix Blank_Injection->Sample_Matrix Signal_Plot            Stable Baseline(No Suppression)Signal Dips(Ion Suppression Regions)        

Diagram: Setup for a post-column infusion experiment to visualize ion suppression.

In this experiment, you inject a blank, processed sample (e.g., drug-free plasma extract) while continuously infusing your analyte. The dips in the baseline signal, as seen in the red areas above, directly show the retention times where ion-suppressing compounds are eluting. If your analyte elutes in one of these dips, its quantification will be compromised [1] [2].

Troubleshooting Guide: Mitigating Ion Suppression for this compound

The table below summarizes the primary strategies to overcome ion suppression.

Strategy Core Principle Specific Examples from this compound Methods

| Optimize Sample Preparation | Remove interfering matrix components before injection. | Two published methods for this compound use: • Protein Precipitation with acetone and acetonitrile [3] [4]. • Solid-Phase Extraction (SPE) [4]. | | Refine Chromatography | Separate the analyte from ion-suppressing compounds. | Using a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity BEH C18) to achieve good retention and separation of this compound [3] [4]. | | Leverage Internal Standards | Correct for variability in ionization efficiency. | Using a structurally similar internal standard (AZD8055) to normalize for signal variations, including those caused by suppression [4]. | | Explore Advanced Techniques | Use specialized protocols for comprehensive correction. | Using a stable isotope-labeled internal standard (IROA-IS) and a companion algorithm to measure and correct for ion suppression across all detected metabolites [5]. |

Key Experimental Protocols from this compound Studies

Here are summaries of successfully applied methodologies for this compound quantification in biological matrices.

1. This compound Quantification in Rat Plasma via UHPLC-MS/MS [3]

  • Sample Preparation: Protein precipitation using a 1:1 mixture of acetone and acetonitrile.
  • Chromatography: Agilent Poroshell 120 EC-C18 column (2.1 x 50 mm, 2.7 µm). The mobile phase was a gradient of water and acetonitrile, both containing 0.1% formic acid.
  • Mass Spectrometry: Positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) on a SCIEX QTRAP 4500 system.
  • Performance: The method was linear from 1.0–3000 ng/mL and successfully applied to a pharmacokinetic study in rats.

2. This compound Quantification in Human Plasma via LC-MS/MS [4]

  • Sample Preparation: Protein precipitation of 50 µL of human heparin plasma.
  • Chromatography: Waters Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm). The total run time was 3 minutes.
  • Internal Standard: AZD8055 (a structurally similar mTOR inhibitor).
  • Performance: The method was validated over a range of 5–5000 ng/mL and used to support clinical trials.

Advanced Workflow: Ion Suppression Correction for Untargeted Analyses

For highly complex samples or non-targeted studies, a robust workflow involving a stable isotope-labeled internal standard (IROA-IS) can be implemented. The following chart outlines this advanced process.

Start Spike IROA Internal Standard (IROA-IS) into Sample MS_Analysis LC-MS Analysis Start->MS_Analysis Pattern_Detection Detect IROA Signature (Paired 12C and 13C Isotopolog Ladders) MS_Analysis->Pattern_Detection Calculate_Suppression Calculate Ion Suppression for Each Metabolite (Using 13C IROA-IS Signal Loss) Pattern_Detection->Calculate_Suppression Apply_Correction Apply Correction Algorithm to 12C Endogenous Signal Calculate_Suppression->Apply_Correction Normalized_Data Suppression-Corrected and Normalized Data Apply_Correction->Normalized_Data Note This workflow corrects for suppression even in highly concentrated samples. Apply_Correction->Note

Diagram: Workflow for advanced ion suppression correction using IROA standards.

This method works because the spiked-in IROA-IS experiences the same ion suppression as the endogenous analytes. By measuring the signal loss of the IROA-IS, the suppression factor for each metabolite can be calculated and used to correct the final data, significantly improving quantitative accuracy [5].

References

vistusertib chromatography peak shape improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Vistusertib Chromatography

The table below outlines common HPLC/UHPLC issues and solutions relevant to this compound analysis, compiled from chromatography support guides [1] [2].

Symptom Possible Cause Solution
Abnormal Peak Shape (Tailing, Fronting) Dead volume in capillary connections Inspect and properly reconnect fittings to eliminate dead volume.
Column degradation or voiding Replace the column. Avoid pressure shocks and aggressive pH conditions.
Sample solvent stronger than mobile phase Dissolve or dilute the sample in the starting mobile phase composition.
Interaction of basic analyte with silanol groups Use high-purity silica columns or polar-embedded phases.
Peak Tailing Blocked column frit or particles on column head Replace the pre-column frit. Identify and eliminate source of particles.
Column overload Reduce the amount of sample injected.
Variation in Retention Times Unstable mobile phase flow rate Check the pump for normal operation and ensure stable flow.
Mobile phase composition change Check the mobile phase for consistency and evaporation.
Column temperature fluctuation Use a column oven to maintain a stable temperature.
Worn injector needle seal Replace the needle seal.
Ghost Peaks Contamination in flow path (needle, sample loop) Rinse the entire system with strong solvents like 17% phosphoric acid, followed by purified water and mobile phase.
Contaminated rinse liquid Ensure the rinse port is clean and use fresh, high-quality solvents.
Broad Peaks Detector flow cell volume too large Use a flow cell with a volume not exceeding 1/10 of the smallest peak volume.
Extra-column volume too large Use short capillaries with narrow internal diameters.
Detector response time set too long Set the detector response time to less than 1/4 of the narrowest peak's width.

Detailed Experimental Protocols for this compound Analysis

Here are the specifics from validated methods for quantifying this compound in biological matrices, which can serve as a reference for optimal conditions.

1. UHPLC-MS/MS Method for this compound in Human Plasma This method uses a straightforward protein precipitation technique [3].

  • Sample Preparation: Protein Precipitation of 50 µL of human heparin plasma.
  • Chromatography Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase:
    • A: 0.1% Formic acid in water.
    • B: 0.1% Formic acid in methanol.
  • Gradient: A linear gradient was used, increasing the organic phase (B) from 10% to 90% over 1.5 minutes.
  • Flow Rate: 0.5 mL/min.
  • Run Time: 3 minutes.
  • Retention Time: this compound eluted at approximately 1.20 minutes.
  • Internal Standard: AZD8055 (structurally similar mTOR inhibitor).
  • Calibration Range: 5 - 5000 ng/mL.

2. QuEChERS-UHPLC-MS/MS Method for Multiple mTOR Inhibitors This method uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach for sample clean-up, which can improve peak shape by reducing matrix effects [4].

  • Sample Preparation: QuEChERS extraction. Plasma samples were mixed with acetonitrile and a salts mixture (MgSO₄, NaCl, Na₂HPO₄, and Na₂Citrate•2H₂O) for purification.
  • Chromatography Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
  • Mobile Phase:
    • A: 2 mmol/L Ammonium acetate and 0.1% formic acid in water.
    • B: Methanol.
  • Gradient: A 10-minute run was used, with mobile phase B increasing from 40% to 90%.
  • Flow Rate: 0.3 mL/min.
  • Performance: The method demonstrated a good peak shape and a low matrix effect for all analytes, including this compound.

Key Workflow for Method Development

The following diagram summarizes the logical workflow for diagnosing and resolving peak shape issues, based on the troubleshooting principles above:

Start Poor Peak Shape Step1 Check Sample Preparation • Dilute in mobile phase • Use PPT/QuEChERS for clean-up Start->Step1 Step2 Inspect Instrument & Connections • Eliminate dead volume • Check for clogged lines • Replace worn seals Step1->Step2 Step3 Evaluate Column Condition • Flush with strong solvent • Replace if degraded Step2->Step3 Step4 Optimize Mobile Phase & Column • Adjust pH/buffer strength • Use high-purity silica column • Test column oven temperature Step3->Step4 Step5 Verify Detector Settings • Ensure flow cell volume is appropriate • Check detector response time Step4->Step5 Resolved Good Peak Shape Step5->Resolved

References

vistusertib internal standard selection and optimization

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Bioanalytical Methods at a Glance

The following table compares two validated LC-MS/MS methods for quantifying this compound, highlighting their different approaches to internal standard selection.

Method Aspect Method 1: Structural Analog IS Method 2: Stable Isotope-Labeled IS
Analyte This compound (AZD2014) [1] [2] Tuvusertib (M1774) [3]
Internal Standard (IS) AZD8055 (structurally similar mTOR inhibitor) [1] [4] Tuvusertib-IS (13C,15N-labeled Tuvusertib) [3]
IS Type Structurally Related Analog Stable Isotope-Labeled (SIL)
Rationale for IS Selection A stable labeled IS was unavailable for this compound [5]. Use of a stable isotopic internal standard to meet FDA guidance [3].

| Key Advantages | - Compensates for extraction efficiency and instrument variability.

  • More readily available than a custom SIL-IS. | - Nearly identical chemical & physical properties to the analyte.
  • Ideal compensation for matrix effects and ionization efficiency. | | Assay Range | 5 - 5,000 ng/mL [1] [2] | 5 - 5,000 ng/mL [3] | | Runtime | 3 minutes [1] [2] | 5 minutes [3] |

The decision-making process for selecting and troubleshooting an internal standard is outlined in the diagram below.

Start Start: Internal Standard Selection for this compound Decision1 Is a Stable Isotope-Labeled (SIL) Internal Standard Commercially Available or Feasible? Start->Decision1 SIL_Path Select SIL-IS Decision1->SIL_Path Yes Analog_Path Select Structurally Similar Analog IS Decision1->Analog_Path No SIL_Pros Advantages: • Co-elutes with analyte • Nearly identical recovery  and ionization • Gold Standard SIL_Path->SIL_Pros Analog_Pros Advantages: • More readily available • Can be cost-effective Analog_Path->Analog_Pros Optimization Optimize IS Concentration • Avoid detector saturation • Ensure robust signal at  expected analyte levels SIL_Pros->Optimization Analog_Cons Challenges & Checks: • Similar but not identical  chromatography? • Comparable extraction  efficiency? • Similar matrix effects? → Requires rigorous testing Analog_Pros->Analog_Cons Analog_Cons->Optimization Validation Prove IS Performance During Method Validation • Consistent response • No interfering peaks • Good accuracy & precision Optimization->Validation

Detailed Experimental Protocol Using AZD8055 as IS

Here is the detailed methodology for the this compound assay using AZD8055 as the internal standard, as validated in the research [1] [5] [2].

  • Chromatography

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: Acetonitrile - water - formic acid (30:70:0.1, v/v/v)
    • Elution: Isocratic
    • Flow Rate: 0.15 mL/min
    • Run Time: 3 minutes
    • Column Temperature: 40°C
    • Autosampler Temperature: 5°C
  • Mass Spectrometry

    • Instrument: SCIEX 4500 triple quadrupole mass spectrometer
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transitions:
      • This compound: m/z 463.1 → 405.1
      • AZD8055 (IS): m/z 466.1 → 408.2
  • Sample Preparation (Protein Precipitation)

    • Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a glass tube.
    • Add 200 μL of acetonitrile containing the internal standard AZD8055 at 50 ng/mL.
    • Vortex-mix thoroughly.
    • Centrifuge at 1200 × g for 10 minutes at ambient temperature.
    • Transfer 200 μL of the supernatant to an autosampler vial.
    • Inject 5 μL onto the LC-MS/MS system.

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in this compound bioanalysis.

  • Poor or Inconsistent IS Response

    • Cause: Degradation of the AZD8055 working solution.
    • Solution: Prepare fresh stock and working solutions in acetonitrile-water (1:1, v/v). For long-term storage, keep stock solutions at -20°C and regularly check integrity [1].
  • Signal Suppression or Enhancement

    • Cause: Matrix effects from different plasma lots, which an IS should compensate for.
    • Solution: Assess matrix effects during validation using six different lots of blank heparin plasma [1]. If using a structural analog IS, ensure its behavior in the matrix is similar to this compound. A stable isotope-labeled IS is preferred for optimal compensation [6].
  • Inaccurate Quantification at High Concentrations

    • Cause: Sample concentration above the upper limit of quantification (ULOQ).
    • Solution: The method has been validated to accurately quantify samples up to 40,000 ng/mL by performing a 1:10 (v/v) dilution with blank pooled plasma before sample preparation [1] [2].
  • Peak Tailing or Poor Chromatography

    • Cause: Column degradation or mobile phase issues.
    • Solution: Use the specified Waters Acquity UPLC BEH C18 column. The isocratic mobile phase of acetonitrile-water-formic acid (30:70:0.1) provides a retention time of about 1.5 minutes for this compound. Ensure mobile phase is fresh and properly prepared [1] [5].

References

vistusertib sample extraction efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Validated Sample Extraction Protocol

The following table outlines the core parameters of a validated LC-MS/MS method for quantifying vistusertib in human plasma [1].

Parameter Specification
Sample Type Human heparin plasma [1]
Internal Standard AZD8055 (structurally similar compound) [1]
Extraction Method Protein Precipitation [1]
Sample Volume 50 µL [1]
Precipitation Solvent Acetonitrile (containing the internal standard) [1]
Solvent-to-Sample Ratio 3:1 (150 µL acetonitrile to 50 µL plasma) [1]
Chromatography Column Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm [1]
Run Time 3 minutes [1]
Calibration Curve Range 5–5000 ng/mL [1]

Detailed Step-by-Step Procedure [1]:

  • Preparation: Spike the internal standard (AZD8055) into the acetonitrile solvent prior to the precipitation step.
  • Protein Precipitation: Add 150 µL of acetonitrile (containing the internal standard) to a 50 µL aliquot of human heparin plasma sample.
  • Mixing and Centrifugation: Vigorously vortex the mixture to ensure complete precipitation of proteins, then centrifuge the samples.
  • Analysis: Inject the resulting supernatant directly into the LC-MS/MS system for analysis.

The workflow for this optimized protocol is as follows:

Start Start: Plasma Sample PP Protein Precipitation Start->PP 50 µL plasma + 150 µL Acetonitrile (with IS) LC LC-MS/MS Analysis PP->LC Inject supernatant Result Result: Quantification LC->Result

Troubleshooting Common Extraction Issues

The following table addresses potential problems and solutions related to the sample preparation process.

Problem Potential Cause Recommended Solution
Low recovery/weak signal Incomplete protein precipitation; analyte loss Ensure vigorous vortexing after adding acetonitrile. Confirm solvent-to-sample ratio is precisely 3:1 [1].
Inconsistent results Pipetting errors; incomplete mixing Calibrate pipettes regularly. Ensure samples are vortexed thoroughly and consistently [1].
High chromatographic background Insufficient centrifugation; column contamination Centrifuge samples adequately post-precipitation to remove all precipitated material. Follow column cleaning and maintenance protocols [1].

Key Optimization Insights

To further optimize your protocol, consider these insights derived from the published method:

  • Simplicity is Key: The authors highlight that their protein precipitation method is "much simpler and faster" than a previously published solid-phase extraction (SPE) method, while also achieving a lower limit of quantitation [1]. This suggests that PPT is a highly efficient and optimal choice for this compound.
  • Handling High Concentrations: The method is validated to handle samples with concentrations above the upper limit of quantitation (up to 50,000 ng/mL) by performing a 1:10 dilution with the control matrix [1].
  • Internal Standard Selection: The use of AZD8055, a structurally analogous compound, as the internal standard is crucial for correcting for analyte loss during sample preparation and variations in MS/MS detection [1].

References

Optimized Mass Spectrometer Parameters for Vistusertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from validated methods for detecting vistusertib in plasma using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode [1] [2] [3].

Parameter Value from Scott et al. [1] [2] [3] Value from Wang et al. [4]
Instrument SCIEX 4500 Not specified in detail
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization
Q1/Q3 Resolution Unit resolution Unit resolution
MRM Transition (this compound) 463.1 → 405.1 463.1 → 405.1
MRM Transition (IS: AZD8055) 466.1 → 408.2 466.1 → 177.1
Declustering Potential (DP) 146 V -
Collision Energy (CE) 55 V -
Ion Spray Voltage 5500 V -
Source Temperature 450°C -
Curtain Gas 20 psi -
Collision Gas 8 psi -
Ion Source Gas 1 30 psi -
Ion Source Gas 2 30 psi -

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when developing or running a this compound assay.

Issue Possible Causes Troubleshooting Steps

| Low Sensitivity / Poor Signal | - Suboptimal compound-specific parameters (CE, DP)

  • Ion source contamination
  • Mobile phase or gas flow issues | - Re-optimize CE and DP via direct infusion [5]
  • Clean ion source and sample introduction system
  • Use fresh, high-purity mobile phases; verify gas pressures | | Poor Chromatography / Peak Shape | - Column degradation or incompatibility
  • Inappropriate mobile phase pH or composition
  • Sample matrix effects | - Use a Waters Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) column [1] [2]
  • Employ an isocratic mobile phase of acetonitrile-water-formic acid (30:70:0.1, v/v/v) [1]
  • Ensure robust sample cleanup (e.g., protein precipitation with acetonitrile) [1] | | Loss of Sensitivity in Matrix | - Ion suppression from plasma components
  • Inefficient protein precipitation | - Use a stable isotope-labeled internal standard if available; the method uses AZD8055 as a structural analog IS [1] [2]
  • Ensure precise 1:4 sample-to-precipitant ratio (50 µL plasma + 200 µL acetonitrile) and thorough vortexing/centrifugation [1] |

Detailed Experimental Protocol

This protocol is adapted from the validated method by Scott et al. [1].

  • Sample Preparation (Protein Precipitation)

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a glass tube.
    • Add 200 µL of acetonitrile containing the internal standard AZD8055 (50 ng/mL).
    • Vortex-mix the samples thoroughly.
    • Centrifuge at approximately 1200 × g for 10 minutes at ambient temperature.
    • Transfer 200 µL of the clean supernatant to an autosampler vial for injection [1].
  • Liquid Chromatography

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) [1] [2].
    • Mobile Phase: Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1].
    • Elution: Isocratic.
    • Flow Rate: 0.15 mL/min [1].
    • Run Time: 3 minutes [1] [2].
    • Injection Volume: 5 µL [1].
    • Autosampler Temperature: 5°C [1].
  • Mass Spectrometry

    • Use the optimized parameters from the table above.
    • The typical retention time for this compound and the internal standard under these conditions is consistent and allows for baseline separation [1] [2].

Experimental Workflow Diagram

The following diagram illustrates the complete this compound analysis workflow.

start Start Analysis prep Sample Preparation • Pipette 50 µL plasma • Add 200 µL acetonitrile (with IS) • Vortex and centrifuge • Transfer supernatant start->prep lc Liquid Chromatography • Column: BEH C18 • Mobile Phase: Isocratic ACN/H₂O/Formic Acid (30:70:0.1) • Flow: 0.15 mL/min prep->lc ms Mass Spectrometry • Ionization: ESI+ • MRM: 463.1 → 405.1 • Detection & Quantitation lc->ms end Data Analysis ms->end

References

Established Mobile Phase Compositions for Vistusertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core mobile phase parameters from two peer-reviewed methods. Both use a Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 µm) and operate in reversed-phase mode [1] [2].

Parameter Method 1: Rapid LC-MS/MS Analysis Method 2: Multi-Analyte mTOR Inhibitor Panel
Mobile Phase Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1] [2] Methanol and Water (both containing 0.1% formic acid and 2 mmol/L ammonium acetate) [3]
Elution Mode Isocratic [1] [2] Gradient (specific profile detailed in [3])
Flow Rate 0.15 mL/min [1] [2] Information not specified in abstract
Column Temperature 40°C [1] [2] 40°C [3]
Run Time 3 minutes [1] [2] 10 minutes [3]
Detection SCIEX 4500 triple quadrupole MS [1] [2] UHPLC-MS/MS [3]

Troubleshooting Guide: Common Mobile Phase Issues

Mobile phase-related problems can significantly impact assay performance. Here are common issues and their solutions, synthesized from general HPLC best practices and the specific vistusertib methods.

| Issue & Signs | Potential Causes | Corrective Actions | | :--- | :--- | :--- | | Poor Peak Shape (Tailing or Broadening) |

  • Incompatible mobile phase pH affecting analyte ionization [4].
  • Silanol interactions with basic analytes on C18 column.
  • Column contamination from plasma matrix [1].
|
  • Ensure consistent mobile phase pH; measure pH before adding organic solvent [4].
  • Use high-purity, fresh mobile phases and filters.
  • Perform regular column flushing and maintenance [5].
| | Retention Time Drift |
  • Inconsistent mobile phase composition or pH [4].
  • Inadequate mobile phase equilibration, especially after gradient runs [3].
  • Column temperature fluctuations [6].
|
  • Prepare mobile phase accurately and use it fresh; avoid storage for long periods [4].
  • Allow sufficient time for column re-equilibration between runs.
  • Ensure column oven temperature is stable [1].
| | High Backpressure |
  • Particulate matter in mobile phase or sample [4].
  • Microbial growth in aqueous mobile phase components.
  • Blocking of system frits or column [5].
|
  • Filter all mobile phases through a 0.45 µm membrane filter [4].
  • Clean the column according to the manufacturer's instructions.
  • Filter sample extracts after protein precipitation [1].
| | Low Sensitivity or Signal in MS |
  • Ion suppression from co-eluting matrix components [3].
  • Use of non-volatile buffers or high salt concentrations incompatible with MS [4].
|
  • Optimize sample cleanup (e.g., QuEChERS can improve matrix effect vs. protein precipitation [3]).
  • Use MS-compatible, volatile additives like formic acid or ammonium acetate [1] [3].
|

Experimental Protocol: this compound LC-MS/MS Analysis

This workflow details the specific method for quantifying this compound in human plasma using protein precipitation and isocratic elution [1] [2].

G Start Method Start Method Prepare Mobile Phase\n(ACN:Water:Formic Acid 30:70:0.1) Prepare Mobile Phase (ACN:Water:Formic Acid 30:70:0.1) Start Method->Prepare Mobile Phase\n(ACN:Water:Formic Acid 30:70:0.1) Plasma Sample (50 µL) Plasma Sample (50 µL) Add 200 µL ACN with IS Add 200 µL ACN with IS Plasma Sample (50 µL)->Add 200 µL ACN with IS Vortex & Centrifuge Vortex & Centrifuge Add 200 µL ACN with IS->Vortex & Centrifuge Transfer 200 µL Supernatant Transfer 200 µL Supernatant Vortex & Centrifuge->Transfer 200 µL Supernatant Inject 5 µL Inject 5 µL Isocratic Elution\n(3 min runtime) Isocratic Elution (3 min runtime) Inject 5 µL->Isocratic Elution\n(3 min runtime) Data Analysis Data Analysis Condition System & Column\n(40°C, 0.15 mL/min) Condition System & Column (40°C, 0.15 mL/min) Prepare Mobile Phase\n(ACN:Water:Formic Acid 30:70:0.1)->Condition System & Column\n(40°C, 0.15 mL/min) Condition System & Column\n(40°C, 0.15 mL/min)->Plasma Sample (50 µL) Transfer 200 µL Supernatant->Inject 5 µL MS Detection\n(MRM: 463.1→405.1) MS Detection (MRM: 463.1→405.1) Isocratic Elution\n(3 min runtime)->MS Detection\n(MRM: 463.1→405.1) MS Detection\n(MRM: 463.1→405.1)->Data Analysis

Key Materials and Steps
  • Materials:
    • Mobile Phase: Acetonitrile, water, and formic acid (30:70:0.1, v/v/v). Always measure pH before adding acetonitrile [4].
    • Internal Standard (IS): AZD8055 (50 ng/mL in acetonitrile) [1].
    • Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [1].
  • Sample Preparation:
    • Pipette 50 µL of plasma sample into a tube.
    • Add 200 µL of acetonitrile containing the internal standard.
    • Vortex-mix vigorously, then centrifuge at 1200 ×g for 10 minutes.
    • Transfer 200 µL of the clear supernatant to an autosampler vial for injection [1].
  • LC-MS/MS Conditions:
    • Injection Volume: 5 µL
    • Flow Rate: 0.15 mL/min
    • Column Temperature: 40°C
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • MRM Transition: 463.1 → 405.1 [1]

Frequently Asked Questions (FAQs)

Q1: Can I use methanol instead of acetonitrile in the mobile phase for this compound? While the cited methods use acetonitrile, methanol can be a viable substitute. A study analyzing five mTOR inhibitors found that methanol provided slightly higher analyte response values compared to acetonitrile [3]. However, changing the organic solvent will alter the chromatographic selectivity and retention times, so a re-validation of the method is necessary.

Q2: Why is my retention time unstable even when using the correct mobile phase ratio? This is often caused by improper mobile phase preparation [4]. Ensure that the pH of the aqueous component is adjusted before mixing it with the organic solvent, as pH meters are calibrated for aqueous solutions. Also, prepare mobile phases fresh daily and use consistent, standardized mixing procedures to ensure reproducibility.

Q3: The method uses 0.1% formic acid. When should I consider using a buffer instead? For analytes whose ionization state is highly sensitive to pH, a buffer provides more robust control. If you experience poor peak shape or retention time drift with formic acid alone, switching to a volatile buffer like 5-10 mM ammonium acetate can help stabilize the pH and improve reproducibility [5] [4]. Always ensure additives are MS-compatible.

References

vistusertib analytical run time reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies for Run Time Reduction

Strategy Key Parameter(s) to Adjust Primary Effect Key Considerations
Shorten Column Length [1] Column dimensions (e.g., 30 m to 15 m) Directly reduces runtime by halving the separation path. Potential loss of resolution; may require adjustment of other parameters (e.g., temperature program) to compensate [1].
Optimize Temperature Program [1] Ramp rate, final temperature, hold times Increases the speed of analyte elution. Faster ramps and higher temperatures can reduce resolution; careful balancing is needed [1].
Increase Carrier Gas Flow Rate [1] Helium or Hydrogen flow rate Speeds up analyte travel through the column. Can lower chromatographic resolution; must operate within the system's pressure limits [1].
Use Targeted MS Methods [1] [2] Dwell times, monitored ion transitions (MRM) Reduces cycle time, increases data points per peak, allowing for faster chromatography without losing data quality [1] [2]. Requires prior knowledge of the analyte's mass spectrometric behavior [1].
Implement (U)HPLC [2] Column particle size (<2 µm), higher pressure Provides superior separation efficiency, allowing for shorter columns and faster flow rates without significant resolution loss. Requires instrumentation capable of handling high back-pressures.

Detailed Experimental Protocols

Developing a Targeted GC-MS Method

This protocol is adapted from a study on synthetic cathinones, which successfully reduced runtime by 3.83 minutes while improving separation [1].

  • Initial Scouting: Begin with a generic, longer method to establish a baseline for your compound, Vistusertib.
  • Column Selection: Investigate different capillary GC columns (e.g., varying stationary phases). Shorter columns (e.g., 15-30 meters) are a primary tool for runtime reduction [1].
  • Temperature Program Optimization:
    • Start by increasing the temperature ramp rate.
    • Raise the final temperature of the program and potentially shorten the hold time at the end [1].
  • Flow Rate Adjustment: Systematically increase the carrier gas flow rate within the pressure limits of your system [1].
  • MS Parameter Tuning: For a targeted assay, optimize the mass spectrometer. Using a triple quadrupole (QQQ) in MRM mode is the standard for sensitive and specific quantification. Adjust source temperature and tune type for maximum sensitivity [1] [2].
  • Validation: Compare the new, faster method against the original to ensure that the loss of resolution is acceptable and that sensitivity is maintained or improved [1].
Implementing a Targeted LC-MS/MS Method

This approach uses a tandem mass spectrometer as a filter to achieve selectivity, allowing for rapid chromatography [2].

  • Compound Tuning: Directly infuse a this compound standard to identify the precursor ion and optimize collision energies to generate dominant product ions.
  • MRM Method Development: Create a method that monitors 2-3 specific precursor-product ion transitions for this compound.
  • Chromatography Acceleration:
    • Use a short UHPLC column (e.g., 50 mm x 2.1 mm, packed with sub-2 µm particles).
    • Employ a fast, steep gradient (e.g., 5-95% organic modifier in 1-3 minutes).
    • Use a high flow rate (e.g., 0.4-0.8 mL/min) compatible with the column and system pressure limits.
  • Data Acquisition: Set short dwell times for each MRM transition to ensure a sufficient number of data points (e.g., 10-15) across the narrow peaks produced by fast UHPLC.

Troubleshooting FAQs

  • What is the first parameter I should change to reduce run time? The most direct approach is to shorten the chromatographic column. Halving the column length can approximately halve the run time, though this must be balanced against potential reductions in resolving power [1].

  • I have shortened my column, but now two peaks co-elute. What should I do? Co-elution after shortening the column indicates that the faster analysis has compromised resolution. You should re-optimize the method's selectivity by making the temperature gradient (for GC) or the mobile phase gradient (for LC) shallower around the retention time of the co-eluting peaks. If the peaks are known, a targeted MS/MS method can distinguish them even without full chromatographic resolution [1] [2].

  • How can a mass spectrometer help me run my assays faster? A mass spectrometer, especially when operated in a targeted mode (like MRM on a QQQ), acts as a highly selective filter. This allows you to focus only on the specific ions for this compound, reducing background noise. This selectivity gives you the freedom to use faster, "dirtier" chromatography because the MS can differentiate the analyte from co-eluting matrix components, thereby enabling significant run time reductions [2] [1].

Experimental Workflow for Run Time Reduction

This workflow diagram outlines a logical, step-by-step path for optimizing your analytical method.

start Start: Existing Long Method step1 Shorten Column & Adjust Flow start->step1 step2 Optimize Temp/Gradient Program step1->step2 step3 Evaluate Resolution & Sensitivity step2->step3 step4 Implement Targeted MS Detection (MRM) step3->step4 Resolution OK? loop Further Fine-Tune Parameters step3->loop Needs Improvement success Success: Fast, Robust Method step4->success loop->step2

References

vistusertib compared to rapamycin analogs mechanism differences

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Profile

The most fundamental difference lies in how these inhibitors interact with the mTOR protein and the resulting scope of their inhibition.

Feature Vistusertib (AZD2014) Rapamycin Analogs (Rapalogs)
Inhibitor Type ATP-competitive mTOR kinase inhibitor [1] [2] [3] Allosteric mTORC1 inhibitor [4] [5]
Target Complexes Dual inhibitor of both mTORC1 and mTORC2 [1] [6] [2] Primarily mTORC1 only [1] [4] [5]
Feedback Loops Suppresses feedback activation of AKT by inhibiting mTORC2 [1] [7] Can induce AKT activation via loss of mTORC1-dependent negative feedback [7] [2]
Downstream Signaling Potently inhibits phosphorylation of S6K1, 4E-BP1 (mTORC1), and AKT Ser473 (mTORC2) [1] Potently inhibits S6K1 phosphorylation; weaker inhibitor of 4E-BP1 phosphorylation [1]

The following diagram illustrates the mTOR signaling pathway and the distinct points of inhibition for these two drug classes.

mTOR_Pathway mTOR Signaling Pathway and Drug Inhibition Sites Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR Complexes AKT->mTOR mTORC2 mTORC2 AKT->mTORC2 mTORC1 mTORC1 mTOR->mTORC1 mTOR->mTORC2 S6K1 S6K1 mTORC1->S6K1 4 4 mTORC1->4 AKT_mTORC2 AKT (Ser473) mTORC2->AKT_mTORC2 Cell_Growth Cell Growth, Proliferation, Survival S6K1->Cell_Growth EBP1 4E-BP1 EBP1->Cell_Growth AKT_mTORC2->Cell_Growth  Full Activation Rapalogs Rapalogs (Allosteric mTORC1 inhibitor) Rapalogs->mTORC1 Inhibits This compound This compound (ATP-competitive mTOR kinase inhibitor) This compound->mTOR Inhibits

Experimental and Clinical Data Comparison

The different mechanisms of action translate into distinct biological and clinical outcomes, as evidenced in preclinical and clinical studies.

Aspect This compound (AZD2014) Rapamycin Analogs (Rapalogs)

| Preclinical Anti-tumor & Immunomodulatory Effects | - Synergizes with immune checkpoint blockade (anti-CTLA-4, anti-PD-1) in syngeneic models [1].

  • Reduces exhausted phenotype (PD-1+) of tumor-infiltrating CD8+ T-cells [1]. | - Used as immunosuppressants in organ transplantation [1].
  • Can inhibit effector T-cell expansion [1]. | | Clinical Trial Context & Efficacy | - Investigated in stratified medicine trials (e.g., STK11-deficient NSCLC) [6].
  • Shows modest efficacy as monotherapy; combinations are a key focus [6] [2]. | - Have demonstrated clinical utility in certain cancers (e.g., renal cell carcinoma).
  • Modest efficacy in some trials due to AKT feedback and incomplete pathway inhibition [7] [2]. | | Example Clinical Trial Results | - National Lung Matrix Trial (Arm B): In STK11-deficient NSCLC, the objective response rate was 9.8% and durable clinical benefit rate was 24.4% [6].
  • AcSé-ESMART (Pediatric): Well tolerated in children at adult-equivalent dosing; limited single-agent activity [2]. | - Not the primary focus of the provided search results, but their established profile forms the basis for developing newer inhibitors like this compound. |

Key Experimental Protocols

To help you contextualize the data, here are the methodologies used in some of the key studies cited.

  • In Vitro T-cell Activation and Signaling (from [1])

    • Cell Source: Isolate primary human or mouse CD8+ T-cells from peripheral blood or spleen.
    • Activation: Activate cells in vitro using anti-CD3/CD28 antibodies or mitogens.
    • Drug Treatment: Treat cells with a dose range of this compound, rapamycin, or a DMSO vehicle control.
    • Analysis: After a set incubation period (e.g., 24-72 hours), analyze pathway inhibition by Western Blot using antibodies against phospho-S6 (Ser240/244) for mTORC1 activity and phospho-Akt (Ser473) for mTORC2 activity. Compare the inhibition potency (IC50) between the drugs.
  • In Vivo Syngeneic Tumor Models & Combination Therapy (from [1])

    • Model Establishment: Implant mouse tumor cells (e.g., MC-38 or CT-26) into immunocompetent mice.
    • Treatment Groups: Once tumors are palpable, randomize mice into groups: vehicle control, this compound alone, immune checkpoint inhibitor (e.g., αCTLA-4) alone, and the combination.
    • Dosing Regimen: Administer this compound orally (e.g., twice daily) and checkpoint inhibitors via intraperitoneal injection.
    • Endpoint Analysis: Monitor tumor volume and survival. At the end of the study, analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for activation (CD25, Granzyme B) and exhaustion (PD-1) markers.

Key Takeaways for Researchers

  • Choose this compound when the goal is complete mTOR pathway shutdown. This is particularly relevant in contexts where mTORC2-mediated AKT survival signaling or resistance to rapalogs is a concern. Its immunomodulatory potential also makes it a strong candidate for combination with immunotherapy.
  • Rapalogs remain valuable tools for studying mTORC1-specific biology and have proven clinical utility. However, their incomplete inhibition of the pathway and potential to activate pro-survival feedback loops can limit their efficacy.

References

vistusertib dual inhibition versus mTORC1 selective inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

The distinct mechanisms of these inhibitors lead to different downstream signaling consequences and therapeutic rationales.

G GrowthFactors Growth Factor Signals PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p-S6K / p-S6 mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT  Activates Cell Growth Cell Growth & Proliferation S6K->Cell Growth AKT Feedback Feedback Activation S6K->AKT Feedback 4E-BP1->Cell Growth AKT Feedback->AKT Rapalog mTORC1-Selective Inhibitor (e.g., Everolimus) Rapalog->mTORC1 DualInhibitor Dual mTORC1/2 Inhibitor (e.g., Vistusertib) DualInhibitor->mTORC1 DualInhibitor->mTORC2

The diagram above shows the core signaling pathway. The key difference lies in how the two inhibitor types affect the AKT feedback loop:

  • mTORC1-Selective Inhibitors (Rapalogs): Inhibiting mTORC1 alone relieves a natural negative feedback loop, leading to paradoxical hyperactivation of AKT via PI3K and mTORC2. This can compromise their antitumor efficacy and potentially promote cancer cell survival [1] [2].
  • Dual mTORC1/2 Inhibitors (this compound): By simultaneously inhibiting mTORC2, this compound blocks this feedback activation at its source, leading to sustained suppression of both mTORC1 signaling (p-S6K, p-S6) and mTORC2 signaling (p-AKT S473) [1] [3] [4]. This more comprehensive pathway blockade is the primary rationale for its development.

Combination Therapy Protocols and Data

The synergistic potential of this compound with other agents is a major focus of clinical research.

Combination with Chemotherapy

Experimental Protocol (Preclinical in vivo)

  • Model: A2780cisR (cisplatin-resistant ovarian cancer) xenograft mice [4].
  • Dosing: this compound (p.o.) and paclitaxel (i.p.) administered in combination [4].
  • Endpoints: Tumor volume measurement, immunohistochemistry for p-AKT (S473), p-S6 (S240/244), and cleaved caspase-3 (apoptosis), magnetic resonance spectroscopy for metabolite analysis [4].

Key Findings:

  • The combination caused significant tumor reduction compared to control or single agents [4].
  • It demonstrated a significant increase in apoptosis (cleaved caspase-3) and necrosis [4].
  • The combination led to significant changes in phospholipid and bioenergetic metabolites (decreases in phosphocholine and ATP), indicating disruption of tumor metabolism [4].
Combination with Immunotherapy

Experimental Protocol (Preclinical in vivo)

  • Model: Syngeneic mouse models (MC-38 and CT-26 colorectal tumors) [5].
  • Dosing: this compound (p.o.) combined with anti-CTLA-4, anti-PD-1, or anti-PD-L1 antibodies [5].
  • Endpoints: Tumor growth inhibition, survival, flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) [5].

Key Findings:

  • This compound potentiated the effects of immune checkpoint blockade, leading to superior tumor growth inhibition and improved survival compared to monotherapies [5].
  • Mechanistically, the combination reduced T-cells with an "exhausted" phenotype (PD-1+) and increased the frequency of activated, Th1-polarized T-cells within the tumor [5].
  • This compound directly enhanced T-cell activation and survival in a dose-dependent manner in vitro [5].

Key Experimental Readouts for Comparison

When evaluating these inhibitors in a research or clinical trial context, the following pharmacodynamic biomarkers are critical for confirming target engagement and mechanistic differentiation.

Assessment Key Biomarkers Interpretation & Significance

| Target Engagement & Pathway Modulation | Reduction in p-S6K (T389) / p-S6 (S235/236 / S240/244): Indicates successful mTORC1 inhibition [6] [4]. Reduction in p-AKT (S473): Confirms successful mTORC2 inhibition and distinguishes dual inhibitors from rapalogs, which may increase p-AKT [4] [7]. | Essential for verifying the drug is hitting its intended target and achieving the desired comprehensive pathway suppression. | | Tumor Response & Cell Fate | Tumor Volume / RECIST Response: Standard efficacy measure [6]. Cleaved Caspase-3 / Cleaved PARP: Measures induction of apoptosis [4]. | Demonstrates the functional consequence of pathway inhibition on tumor survival and growth. | | Immune Contexture (for IO combos) | T-cell Exhaustion Markers (PD-1, TIM-3): Reduction suggests reversal of T-cell exhaustion [5]. T-cell Activation Markers (CD25, ICOS, Granzyme B): Increase indicates enhanced effector function [5]. Cytokines (IFN-γ): Measures a key Th1 anti-tumor cytokine [5]. | Critical for understanding the immunomodulatory effects of mTOR inhibition in the tumor microenvironment. |

Conclusion for Research and Development

  • This compound (Dual mTORC1/2 inhibitor) represents a mechanistically advanced option for achieving more complete PI3K/AKT/mTOR pathway suppression. The strongest evidence supports its use to reverse chemo-resistance (e.g., with paclitaxel in ovarian cancer) and in rational combinations with immunotherapy, where it can modulate the tumor microenvironment favorably [6] [4] [5]. The primary challenge is managing the associated toxicity profile.
  • mTORC1-Selective Inhibitors (Rapalogs) have a well-established role in specific cancer types where their efficacy is proven, and their safety profile is more familiar [1]. However, their use may be limited by the feedback activation of AKT.

Future clinical research should focus on identifying robust biomarkers to select patients most likely to benefit from dual inhibition and on optimizing combination regimens to maximize efficacy and manage toxicity.

References

vistusertib combination therapy versus monotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Clinical Trial Data Summary

Trial / Identifier Cancer Type Regimen Phase Efficacy Findings Notes
AcSé-ESMART (Arm E) [1] Paediatric Advanced Malignancies This compound Monotherapy I/II Best Response: Stable disease (SD) in 2/4 patients (50%) [1]. Intermittent dosing (2 days on/5 days off). Limited clinical response as a single agent [1].

| AcSé-ESMART (Arm F) [1] | Paediatric Advanced Malignancies | this compound + Topotecan-Temozolomide (TOTEM) | I/II | • Objective Response Rate (ORR): 20% (2/10 patients, 1 CR, 1 PR) [1]. • Clinical Benefit: 4/10 patients (40%) [1]. | Combination showed antitumor activity but with significant hematologic toxicity [1]. | | BISCAY (Module E) [2] | Muscle Invasive Bladder Cancer (MIBC) | this compound + Durvalumab | Ib | Results not yet published. | A biomarker-directed, multi-arm study to assess safety and efficacy. Recruitment complete [2]. |


Experimental Protocols & Methodologies

The design of these trials is critical for interpreting the results. Here are the key methodological details.

  • AcSé-ESMART Trial (Arms E & F) [1]: This was a phase I/II, open-label, multi-centre study in children with relapsed or refractory malignancies.

    • Patient Selection: Patients were enrolled based on advanced molecular profiling of their tumors, with a focus on those exhibiting alterations in the PI3K/AKT/mTOR pathway [1].
    • Dosing Schedule: this compound was administered orally twice daily on an intermittent schedule (2 days on, 5 days off) in both monotherapy and combination arms. In Arm F, it was combined with the chemotherapy regimen TOTEM [1].
    • Primary Endpoints: The primary endpoints for the trial arms were to determine the recommended phase II dose (RP2D) and to assess the anti-tumor activity of the regimens [1].
  • BISCAY Trial (Module E) [2]: This was an open-label, randomised, multi-drug, biomarker-directed, multi-centre Phase 1b study in patients with Muscle Invasive Bladder Cancer (MIBC).

    • Study Design: The trial used a modular design where patients were allocated to different biomarker-directed treatment arms. In Module E, patients received this compound in combination with the PD-L1 inhibitor durvalumab [2].
    • Dosing: this compound was given orally twice daily on an intermittent schedule (2 days on, 5 days off), while durvalumab was administered via IV infusion once every 4 weeks [2].

Mechanistic Rationale for this compound and Combinations

This compound is a dual mTORC1/2 inhibitor. Its mechanism of action and the rationale for combination strategies can be visualized as follows:

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Activates AKT AKT (inactive) PI3K->AKT PIP2 → PIP3 AKT_active AKT (active) AKT->AKT_active mTORC2 Activates mTORC1 mTORC1 AKT->mTORC1 AKT_active->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImmuneEvasion Immunosuppressive TME mTORC1->ImmuneEvasion mTORC2 mTORC2 This compound This compound This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition Durvalumab Anti-PD-1/L1 Durvalumab->ImmuneEvasion Reactivates Immunity Chemo Chemotherapy Chemo->CellGrowth Direct Killing

This diagram illustrates the key pathways and mechanisms:

  • Direct Anti-Tumor Action: Unlike first-generation inhibitors that only block mTORC1, this compound's dual inhibition of mTORC1 and mTORC2 more completely suppresses the PI3K/AKT/mTOR pathway, a key driver of cell growth and survival in many cancers. By inhibiting mTORC2, it also prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1] [3].
  • Rationale for Combination with Chemotherapy: Combining this compound with cytotoxic drugs like topotecan and temozolomide aims to enhance tumor cell killing by simultaneously disrupting survival signals (mTOR) and damaging DNA (chemotherapy). Preclinical data suggested this could be synergistic and reverse chemoresistance [1].
  • Rationale for Combination with Immunotherapy: The mTOR pathway helps create an immunosuppressive tumor microenvironment (TME). Inhibiting it with this compound can make the TME more favorable for immune attack, thereby potentially enhancing the efficacy of immune checkpoint inhibitors like durvalumab [3].

Interpretation and Future Directions

The available evidence, though preliminary, indicates that this compound's clinical utility is more promising in combination regimens than as a monotherapy. The monotherapy data showed limited efficacy, primarily achieving disease stabilization [1], whereas the combination with chemotherapy demonstrated a measurable objective response rate in a refractory pediatric population [1].

The combination with immunotherapy represents a biologically rational but still unvalidated approach, pending results from trials like BISCAY [2]. This aligns with broader research efforts exploring mTOR inhibitors to overcome resistance to cancer immunotherapy [3].

References

vistusertib sensitivity in PTEN PIK3CA mutated cell lines

Author: Smolecule Technical Support Team. Date: February 2026

The Key Determinant of mTOR Inhibitor Sensitivity

A pivotal study investigated the molecular determinants of response to mTOR inhibitors, including allosteric inhibitors similar to Vistusertib, across a panel of 31 breast cancer cell lines. The findings provide a critical distinction between two common PI3K pathway alterations [1]:

  • PIK3CA mutations: Breast cancer cells harboring PIK3CA mutations are selectively sensitive to both allosteric and kinase mTOR inhibitors.
  • PTEN loss of function: In contrast, cells with PTEN loss are not sensitive to these drugs, suggesting that the functional consequences of these two activation mechanisms are distinct.

This indicates that for a drug like this compound, the presence of a PIK3CA mutation is a potential positive predictor of sensitivity, while PTEN loss is not.

Experimental Evidence Summary

The following table summarizes the core findings from the research, which used methodologies relevant to your work [1].

Genetic Alteration Sensitivity to mTOR Inhibitors (e.g., this compound) Key Experimental Findings
PIK3CA Mutation Sensitive Selective sensitivity to mTOR allosteric and kinase inhibitors was demonstrated.
PTEN Loss Not Sensitive Loss of PTEN function did not confer sensitivity to these drugs.

The experimental protocols involved pharmacological inhibition of mTOR using the allosteric mTORC1 inhibitor everolimus (as a proxy for drugs like this compound) and the active-site mTORC1/mTORC2 kinase inhibitor PP242. Sensitivity was assessed through cell viability and proliferation assays. These findings were further confirmed in three-dimensional cell culture models, which are more physiologically relevant than standard 2D cultures [1].

Pathway Context for mTOR Inhibitor Sensitivity

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights how the different genetic alterations affect the signaling node targeted by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 (this compound Target) AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PIK3CA_mut PIK3CA Mutation (Gain-of-function) PIK3CA_mut->PI3K Hyperactivates PTEN_loss PTEN Loss (Loss-of-function) PTEN_loss->PIP2 Loss of Regulation Invis

The research suggests that while both PIK3CA mutations and PTEN loss hyperactivate the PI3K/AKT/mTOR pathway, they lead to different dependencies on the mTOR signaling node [1]. This explains why PIK3CA-mutant cells are sensitive to this compound, while PTEN-deficient cells are not.

Interpretation for Research and Development

For your comparison guide, the key takeaway is that PIK3CA mutation status, not PTEN loss, is the primary genetic determinant for sensitivity to mTOR inhibitors like this compound.

  • For PIK3CA-mutant models: this compound is a relevant candidate for testing.
  • For PTEN-loss models: this compound is likely ineffective as a monotherapy; alternative pathway inhibitors (such as PI3Kβ inhibitors in the context of PTEN loss) may be more appropriate [2].

References

vistusertib pharmacokinetic comparison with AZD8055

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature AZD8055 Vistusertib (AZD2014)
Primary Target mTOR kinase (dual mTORC1/2 inhibitor) [1] [2] mTOR kinase (dual mTORC1/2 inhibitor) [1]
Reported mTOR IC₅₀ 0.8 nM [1] 2.8 nM [1]
Key Preclinical & Clinical Findings Demonstrated antitumor activity in preclinical models [3] [4]; induced dose-limiting liver toxicity in a Phase I clinical trial [2]. Derived from AZD8055 with an aim to reduce the rate of metabolism [5] [1]; advanced into Phase II clinical studies [1].
Key Pharmacokinetic (PK) Limitation Caused transaminase increases (liver toxicity) in a Phase I study [1] [2]. Designed to have a reduced rate of metabolism in human hepatocyte incubations compared to AZD8055 [5] [1].
Clinical Status Phase I (development discontinued) [1] [2] Advanced to Phase II trials (development later terminated) [1]

Experimental Data and Protocols

The available data primarily come from preclinical studies and early-phase clinical trials. Here are the methodologies behind some key findings:

  • In Vitro Kinase Assays: The potency (IC₅₀) of AZD8055 and AZD2014 against mTOR was determined using enzymatic assays that measure the compound's ability to inhibit the phosphorylation of mTOR substrates [1].
  • Preclinical Efficacy Models: The antitumor activity of AZD8055 was evaluated in human tumor xenograft models established in immunodeficient mice. Tumor volume was measured regularly, and growth inhibition was assessed by comparing the differences in tumor volume between control and treated groups [3] [4].
  • Clinical Safety and PK Profiling: The safety, tolerability, and pharmacokinetics of AZD8055 in humans were assessed in a Phase I, open-label, dose-escalation study in patients with advanced solid tumors or lymphomas. Plasma samples were taken at specified time points after dosing and analyzed using techniques like HPLC/MS to determine key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (tmax), and area under the plasma concentration-time curve (AUC) [2].

Mechanistic and Structural Background

The following diagram illustrates the shared mechanism of action and key developmental improvements from AZD8055 to this compound.

Compound ATP-competitive Inhibitor (e.g., AZD8055, this compound) mTORC1 mTORC1 Complex Compound->mTORC1  Inhibits mTORC2 mTORC2 Complex Compound->mTORC2  Inhibits S6K1 p-S6K1 mTORC1->S6K1  ↓ Activation BP1 p-4E-BP1 mTORC1->BP1  ↓ Phosphorylation Akt p-Akt (Ser473) mTORC2->Akt  ↓ Phosphorylation Outcome Inhibition of cell growth & proliferation S6K1->Outcome BP1->Outcome Akt->Outcome

As the diagram shows, both AZD8055 and this compound are ATP-competitive inhibitors that target the catalytic site of the mTOR kinase, thereby simultaneously inhibiting both mTORC1 and mTORC2 complexes [1] [2]. This dual inhibition leads to a more comprehensive suppression of the oncogenic signaling pathway compared to first-generation rapalogs that only partially inhibit mTORC1.

A key structural difference is that this compound was chemically engineered from AZD8055; the methoxy group on its benzene ring was removed and the hydroxymethyl group was replaced by a methylcarbamyl group. This redesign was specifically aimed at reducing the rate of metabolism in human hepatocytes, which was intended to address the liver toxicity (transaminase increases) observed with AZD8055 [5] [1].

References

vistusertib method validation FDA guidelines compliance

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Vistusertib

The table below summarizes the key parameters of a rapid and sensitive Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) method developed for the quantitative analysis of this compound in human plasma. This method was validated as per FDA guidance for bioanalytical methods [1].

Parameter Description
Analytical Technique Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human heparin plasma
Sample Volume 50 µL
Sample Preparation Protein precipitation
Analytical Column Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Run Time 3 minutes
Calibration Curve Range 5 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy & Precision Intra-day and inter-day accuracy within ±11.5%; precision ≤ 9.6%
Internal Standard (IS) AZD8055 (structurally similar compound)

This method is noted for being simpler and faster, with a lower limit of quantitation, compared to a previously published clinical trial method [1].

This compound's Target: The mTOR Signaling Pathway

This compound is a highly-selective, ATP-competitive dual inhibitor of the mTORC1 and mTORC2 complexes [2] [1]. The following diagram illustrates the simplified mTOR signaling pathway and the mechanism of this compound.

G GrowthFactors Growth Factors PIK3CA PI3K GrowthFactors->PIK3CA AKT1 AKT PIK3CA->AKT1 mTORC1 mTORC1 Complex AKT1->mTORC1 mTORC2 mTORC2 Complex AKT1->mTORC2 CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses mTORC2->AKT1  feedback activation mTORC2->CellProcesses This compound This compound (AZD2014) This compound->mTORC1 This compound->mTORC2

Diagram Title: this compound inhibits both mTORC1 and mTORC2

This mechanism of dual inhibition is distinct from earlier rapamycin analogs (like everolimus) that only inhibit mTORC1. By blocking both complexes, this compound more completely suppresses the mTOR signaling pathway, which is often deregulated in cancers, and can overcome one mechanism of resistance to mTORC1-only inhibitors [2] [1].

References

vistusertib cross-validation with previous LC-MS/MS methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison & Performance Data

The table below summarizes the key differences in performance and methodology between the novel and previously published LC-MS/MS methods for quantifying Vistusertib in human plasma [1].

Parameter Novel LC-MS/MS Method Previous LC-MS/MS Method
Assay Range 5–5,000 ng/mL 20–20,000 ng/mL
LLOQ 5 ng/mL 20 ng/mL
Sample Volume 50 μL 25 μL
Sample Prep Protein Precipitation Solid-Phase Extraction
Analysis Runtime 3 minutes 4 minutes
Accuracy 98.7–105.7% (Not specified in available excerpts)
Precision (CV) ≤10.5% (Not specified in available excerpts)
Dilution Integrity Accurate quantitation of 40,000 ng/mL sample after 1:10 dilution (Not specified in available excerpts)

Experimental Protocols

The following workflows detail the key experimental steps for the novel this compound LC-MS/MS method.

Sample Preparation & Analysis Workflow

The sample preparation for the novel method uses a simpler protein precipitation technique compared to the solid-phase extraction used in the prior method [1].

Sample Preparation Workflow start Start: 50 μL Plasma Aliquot step1 Add 200 μL Acetonitrile with Internal Standard (AZD8055) start->step1 step2 Vortex-Mix and Centrifuge (1200 ×g, 10 min, ambient temp) step1->step2 step3 Transfer 200 μL Supernatant to Autosampler Vial step2->step3 step4 Inject 5 μL onto LC-MS/MS System step3->step4 end Analysis Complete step4->end

Liquid Chromatography Conditions

This diagram visualizes the chromatographic separation process, which uses an isocratic elution for a faster run time [1].

Liquid Chromatography Setup a Mobile Phase: Acetonitrile-Water-Formic Acid (30:70:0.1, v/v/v) c Elution: Isocratic a->c b Column: Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 μm) b->c d Flow Rate: 0.15 mL/min c->d e Total Run Time: 3 minutes d->e f Column Temperature: 40°C f->e g Autosampler: 5°C g->e

Mass Spectrometry Parameters

The mass spectrometric detection was carried out using a SCIEX 4500 triple quadrupole mass spectrometer [1].

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Ion Transitions:
    • This compound: m/z 463.1 → 405.1
    • Internal Standard (AZD8055): m/z 466.1 → 408.2
  • Source/Gas Parameters:
    • Ion Spray Voltage: 5500 V
    • Source Temperature: 450°C
    • Curtain Gas: 20 psi
    • Collision Gas: 8 psi
    • Ion Source Gas 1 & 2: 30 psi

Key Cross-Validation Insights

The novel method was validated according to FDA guidelines, demonstrating reliability for clinical use [1]. Key findings include:

  • Simplicity and Speed: The method simplifies sample preparation by using protein precipitation instead of solid-phase extraction and reduces the analytical run time.
  • Enhanced Sensitivity: The lower limit of quantitation (LLOQ) of 5 ng/mL is approximately half that of the previous method, improving the ability to measure low drug concentrations.
  • Robust Stability: this compound in plasma demonstrated long-term stability for at least 29 months when stored at -70°C, which is critical for managing samples in large clinical trials.

References

vistusertib biomarker modulation compared to other mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Modulation Profile

Biomarker Vistusertib (Dual mTORC1/2 inhibitor) Everolimus (mTORC1 inhibitor / Rapalog) Experimental Context & Key Findings
pS6 (Ser240/244) ↓ Inhibition [1] ↓ Inhibition [1] In vitro on primary CD8+ T-cells. This compound shows dose-dependent inhibition, while rapamycin is extremely potent at sub-pM concentrations [1].
p4E-BP1 (Thr36/45) ↓ Inhibition [1] Less sensitive to inhibition [1] In vitro on primary CD8+ T-cells. This compound achieves greater inhibition of this mTORC1 target compared to rapamycin [1].
pAKT (Ser473) ↓ Inhibition [2] [1] ↑ Feedback activation [2] Clinical (MANTA trial) & Preclinical. Everolimus-induced mTORC1 inhibition triggers a feedback loop that activates AKT via mTORC2. This compound's mTORC2 inhibition blocks this phosphorylation [2] [1].
T-cell Exhaustion Markers (e.g., PD-1) ↓ Reduced frequency [1] Information Not Available In vivo in CT-26 syngeneic mouse models. This compound + αCTLA-4 combination reduces exhausted phenotype CD8+ T-cells vs. αCTLA-4 alone [1].
Activated/Effector T-cell Markers (CD25, GzmB) ↑ Increased frequency [1] Information Not Available In vivo in CT-26 syngeneic mouse models. This compound + αCTLA-4 combination increases activated and cytotoxic T-cells [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited.

MANTA Trial (Clinical - Breast Cancer) [2]
  • Objective: To evaluate the safety and efficacy of fulvestrant plus this compound versus fulvestrant alone or fulvestrant plus everolimus in postmenopausal women with ER-positive advanced breast cancer.
  • Design: Open-label, phase 2 randomized clinical trial.
  • Participants: 333 patients randomized to receive fulvestrant, fulvestrant + daily this compound, fulvestrant + intermittent this compound, or fulvestrant + everolimus.
  • Interventions:
    • This compound: 50 mg orally twice daily (continuous) or 50 mg twice daily on days 1-2 of every week (intermittent).
    • Everolimus: 10 mg orally once daily.
  • Primary Endpoint: Progression-free survival (PFS).
  • Biomarker Implication: The trial demonstrated that despite this compound's superior suppression of the mTORC2-AKT feedback loop (pAKT Ser473), the fulvestrant-everolimus combination resulted in significantly longer PFS (12.3 months) than fulvestrant-vistusertib (7.6-8.0 months) [2].
Preclinical Study on Immune Modulation [1]
  • Objective: To investigate the impact of the dual mTORC1/2 inhibitor this compound on anti-tumour immunity in combination with immune checkpoint blockade.
  • In Vitro T-cell Analysis:
    • Cells: Primary murine CD8+ T-cells.
    • Activation: Stimulated with anti-CD3/anti-CD28.
    • Treatment: Treated with a dose range of this compound or rapamycin.
    • Biomarker Readout: Cells were lysed and analyzed by Western blot for pS6 (S240/244), p4E-BP1 (T36/45), and pAKT (S473).
  • In Vivo Syngeneic Tumour Models:
    • Models: MC-38 (colorectal) and CT-26 (colorectal) tumours in mice.
    • Treatment: this compound alone or in combination with αCTLA-4, αPD-1, or αPD-L1 antibodies.
    • Immune Phenotyping: Tumors were harvested, processed into single-cell suspensions, and analyzed by high-dimensional flow cytometry (including t-SNE analysis) for T-cell markers (CD8, Foxp3, PD-1, CD25, Granzyme B) and cytokines (IFN-γ).

mTOR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the mTOR signaling pathway and the distinct mechanisms of action for this compound and rapalogs like Everolimus, which underpin their differential biomarker effects.

mTOR_pathway GF Growth Factors PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb_GDP Rheb-GDP TSC->Rheb_GDP GAP Activity Rheb_GTP Rheb-GTP Rheb_GDP->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K_4EBP1->Translation Stimulates mTORC2 mTORC2 S6K_4EBP1->mTORC2 Feedback Activation pAKT pAKT (S473) mTORC2->pAKT Phosphorylates pAKT->AKT Full Activation Rapalogs Rapalogs Rapalogs->mTORC1  Inhibits (Allosteric) This compound This compound This compound->mTORC1  Inhibits (ATP-competitive) This compound->mTORC2  Inhibits (ATP-competitive)

The diagram shows that Rapalogs (like Everolimus) allosterically inhibit mTORC1, which can lead to feedback activation of AKT via mTORC2. In contrast, this compound, as an ATP-competitive inhibitor, directly blocks the kinase activity of both mTORC1 and mTORC2, preventing this feedback loop and more comprehensively suppressing pathway signaling [2] [3] [1].

Interpretation for Drug Development

  • Clinical Efficacy Paradox: The more complete biomarker modulation by this compound did not lead to better clinical outcomes in the MANTA breast cancer trial compared to Everolimus [2]. This highlights that superior target modulation in a pathway does not always guarantee therapeutic superiority, which could be due to tolerability issues, compensatory pathways, or patient selection criteria.
  • Emerging Combination Potential: Preclinical evidence strongly supports combining this compound with immune checkpoint inhibitors (anti-CTLA-4, anti-PD-1) [1]. The biomarker changes—reduced T-cell exhaustion and enhanced T-cell activation—provide a solid rationale for this strategy, suggesting a promising niche for this compound in immuno-oncology combinations rather than as a monotherapy.

References

vistusertib clinical trial outcomes versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Vistusertib Across Cancers

Cancer Type Trial Design & Population Intervention Key Efficacy Outcomes & Comparison with Standard Care

| Endometrial Cancer (HR+ recurrent/metastatic) | Phase 1/2 RCT (VICTORIA trial); N=73 [1] | This compound + Anastrozole vs. Anastrozole alone | • 8-week PFR: 67.3% (V+A) vs. 39.1% (A) • Median PFS: 5.2 months (V+A) vs. 1.9 months (A) • ORR: 24.5% (V+A) vs. 17.4% (A) | | Non-Small Cell Lung Cancer (STK11-deficient) | Phase II (National Lung Matrix Trial, Cohort B2); N=49 [2] | This compound Monotherapy (Subgroups: with (B2D) or without (B2S) KRAS mutation) | • Objective Response (OR) in B2D: 9.8% (2/26 patients) • Durable Clinical Benefit (DCB)*: 24.4% in B2D vs. 14.6% in B2S | | Pediatric Cancers (Advanced malignancies) | Phase I/II (AcSé-ESMART trial); N=14 [3] | This compound Monotherapy (Arm E) or + Chemotherapy (Arm F, TOTEM regimen) | • Best Response: Stable disease in 2/4 (mono) and 4/10 (combo) • Conclusion: Limited efficacy; not recommended for further study in this setting |

Footnote: DCB was defined as progression-free survival at 24 weeks [2]. PFR: Progression-Free Rate; PFS: Progression-Free Survival; ORR: Objective Response Rate; RCT: Randomized Clinical Trial.

Experimental Protocols and Key Insights

To help you interpret these results, here is a breakdown of the experimental designs and the underlying scientific rationale.

  • Trial Methodology: The VICTORIA trial was a randomized, open-label, phase 1/2 study. Patients with hormone receptor-positive recurrent or metastatic endometrial cancer were randomized in a 2:1 ratio to receive either the combination of this compound (125 mg twice daily, 2 days/week) and Anastrozole (1 mg daily), or Anastrozole alone. The primary endpoint for the phase 2 part was the progression-free rate at 8 weeks, assessed by a blinded independent central review [1]. The National Lung Matrix Trial was a multi-arm, biomarker-directed phase II trial. Patients with STK11-deficient NSCLC received this compound monotherapy, and response was assessed using standard oncologic criteria [2].

  • Mechanism of Action & Rationale: this compound is a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. This is a key differentiator from earlier rapalogs (like temsirolimus) that only inhibit mTORC1. Dual inhibition more potently suppresses downstream signaling and can prevent the AKT reactivation often seen with mTORC1-only inhibition [2] [3]. The rationale for its use is based on targeting hyperactive PI3K/AKT/mTOR signaling, a common driver in many cancers. In STK11-deficient NSCLC, the loss of the STK11 tumor suppressor leads to constitutive activation of mTOR, creating a presumed vulnerability [2]. In endometrial cancer, deregulation of the PI3K/AKT/mTOR pathway is a frequent event and is known to drive resistance to endocrine therapy, supporting the combination of this compound with Anastrozole [1].

The following diagram illustrates the targeted pathway and the rationale for dual mTORC1/2 inhibition.

architecture GrowthSignals Growth Signals &↑Nutrient Sensing PI3K PI3K/AKT Pathway Activation GrowthSignals->PI3K STK11Loss STK11/LKB1 Loss (↑mTOR Activation) GrowthSignals->STK11Loss mTOR mTOR Complex PI3K->mTOR STK11Loss->mTOR Loss of Inhibition mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K p-S6K mTORC1->S6K elf4E p-4E-BP1 mTORC1->elf4E HIF1a HIF-1α ↑ mTORC1->HIF1a AKT p-AKT mTORC2->AKT Feedback Feedback Loop S6K->Feedback Glycolysis ↑ Glycolysis &↑ GLUT1 HIF1a->Glycolysis Resistance Potential Resistance via AKT Reactivation AKT->Resistance Feedback->AKT This compound This compound (Dual Inhibitor) This compound->mTOR Inhibits both complexes

Conclusion and Future Directions

  • In HR+ advanced endometrial cancer, combining this compound with anastrozole provides a clinically meaningful improvement in progression-free survival over endocrine therapy alone, offering a promising targeted strategy [1].
  • As a monotherapy in STK11-deficient NSCLC, this compound showed limited objective response, and the trial concluded it could not be recommended for this population [2].

Future development should focus on combination strategies (as seen in the VICTORIA trial) and on identifying predictive biomarkers beyond initial genetic alterations (e.g., STK11 status) to select patients most likely to benefit, as adaptive resistance mechanisms like AKT reactivation can limit long-term efficacy [2].

References

vistusertib resistance patterns compared to everolimus

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Resistance Patterns at a Glance

The table below summarizes key efficacy and safety data from the MANTA phase 2 randomized clinical trial, which directly compared these drugs in combination with Fulvestrant for postmenopausal women with ER-positive advanced or metastatic breast cancer [1] [2].

Parameter Fulvestrant + Everolimus Fulvestrant + Vistusertib (Daily) Fulvestrant + this compound (Intermittent) Fulvestrant Alone
Median Progression-Free Survival (PFS) 12.3 months [1] [2] 7.6 months [1] [2] 8.0 months [1] [2] 5.4 months [1] [2]
Hazard Ratio (HR) vs. Fulvestrant Alone 0.63 (P=0.01) [2] 0.88 (P=0.46) [1] [2] 0.79 (P=0.16) [1] --
Objective Response Rate (ORR) 41.2% [2] 30.4% [2] 28.6% [2] 25.0% [2]
Common Adverse Events Stomatitis, Rash [2] Rash, Stomatitis [1] [2] Nausea, Vomiting [2] Not applicable

The core finding is that despite its more comprehensive mechanism of action, this compound was associated with inferior efficacy and a shorter duration of disease control compared to Everolimus in the clinical setting [1].

Mechanisms of Action and Resistance

The difference in clinical performance is rooted in the distinct ways these drugs inhibit the mTOR pathway and the consequent resistance mechanisms that emerge.

mTOR_Inhibition mTOR Inhibition and Compensatory Mechanisms GF Growth Factor Signals PI3K PI3K GF->PI3K AKT_i Inactive AKT PI3K->AKT_i mTORC2 mTORC2 Complex AKT_i->mTORC2 Activation Loop AKT_a Active AKT (p-AKT Ser473) mTORC1 mTORC1 Complex AKT_a->mTORC1 S6K S6K/4EBP1 (Protein Synthesis) mTORC1->S6K mTORC2->AKT_a Everolimus Everolimus (mTORC1 inhibitor) Everolimus->mTORC1 Comp_path Compensatory Pathway Activation (e.g., EGFR, ERBB3) Everolimus->Comp_path  Induces This compound This compound (Dual mTORC1/2 inhibitor) This compound->mTORC1 This compound->mTORC2 Comp_path->AKT_a Re-activates

  • Everolimus: As an mTORC1 inhibitor, it effectively blocks the mTORC1 complex [3]. However, this inhibition can trigger compensatory feedback loops that reactivate AKT and other survival pathways (like EGFR and ERBB3) via the uninhibited mTORC2 complex, leading to acquired resistance [1] [4].
  • This compound: As a dual mTORC1/2 inhibitor, it was designed to overcome this limitation by blocking both complexes. Preclinical data confirms it more completely suppresses AKT signaling (measured by p-AKT Ser473) [1] [4]. However, evidence suggests cancer cells can still develop resistance by upregulating alternative receptor tyrosine kinases (RTKs) such as EGFR, IGF1R, and ERBB3, which re-activate the PI3K/AKT pathway upstream of mTOR, bypassing the blockade [4].

Key Experimental Data & Methodologies

Clinical Trial Protocol (MANTA)
  • Design: Open-label, phase 2, randomized clinical trial [1].
  • Participants: 333 postmenopausal women with ER-positive advanced or metastatic breast cancer that progressed after prior aromatase inhibitor therapy [1].
  • Interventions: Patients were randomized to receive Fulvestrant alone, Fulvestrant plus daily this compound (50 mg twice daily), Fulvestrant plus intermittent this compound (50 mg twice daily, 2 days on/5 days off), or Fulvestrant plus Everolimus (10 mg once daily) [1].
  • Primary Endpoint: Progression-Free Survival (PFS), assessed by RECIST 1.1 criteria [1].
  • Conclusion: The trial failed to demonstrate a PFS benefit for this compound over Fulvestrant alone. Fulvestrant plus Everolimus showed significantly longer PFS compared to all other arms [1].
Preclinical Study on Resistance Mechanisms
  • Cell Models: Used a panel of endocrine-sensitive and endocrine-resistant ER-positive breast cancer cell lines [4].
  • Proliferation Assays: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay after 72-hour drug treatment. IC50 values were calculated [4].
  • Immunoblotting: Treated cells were analyzed for protein abundance and phosphorylation status of key pathway markers (e.g., pAKT Ser473, pS6K) to assess pathway inhibition and compensatory activation [4].
  • Combination Studies: The interaction between this compound and Fulvestrant was quantified using the Chou-Talalay method, calculating a Combination Index (CI) to identify synergy [4].
  • Key Finding: this compound treatment, while effectively reducing mTOR signaling, led to a context-dependent increase in the abundance of EGFR, IGF1R, and ERBB3, providing a mechanism for escape from therapy [4].

Implications for Research and Development

For researchers and drug development professionals, the data on this compound underscores several critical points:

  • Therapeutic Paradox: More comprehensive target inhibition (dual mTORC1/2) does not automatically translate to superior clinical outcomes, often due to robust tumor cell adaptive resistance [1] [4].
  • Biomarker Exploration: The failure of this compound in an unselected population highlights the necessity for predictive biomarkers to identify patient subgroups most likely to benefit.
  • Combination Strategies: The evidence of RTK upregulation as a resistance mechanism to this compound provides a strong rationale for triple-combination therapy (e.g., adding an EGFR or ERBB inhibitor to this compound and endocrine therapy) to preemptively block escape routes [4].

References

vistusertib metabolic stability comparison with analogs

Author: Smolecule Technical Support Team. Date: February 2026

Vistusertib Profile and Available Data

The table below summarizes the key characteristics of this compound found in the search results.

Property Description / Value
Drug Name This compound (AZD2014) [1]
Mode of Action ATP-competitive, dual mTORC1 and mTORC2 inhibitor [2] [3]
Key Enzymes Primarily metabolized by CYP3A4 and CYP3A5 [4]
Main Circulating Species Parent drug (~78% of radioactivity) [4]
Key Pharmacokinetic Parameter Steady-state plasma exposure (AUCss) at recommended dose: ~6,686 ng·h/mL [4]

Experimental Protocols for Metabolic Stability

To conduct the metabolic stability assays needed for your comparison, here are established protocols from the literature. You can apply these same methods to this compound and its analogs to generate comparable data.

  • LC-MS/MS Bioanalytical Method for this compound: A validated method exists specifically for quantifying this compound in plasma [4].

    • Sample Prep: Protein precipitation using acetonitrile.
    • Chromatography: Waters UPLC BEH C18 column (2.1x50 mm, 1.7 µm) with an isocratic mobile phase (acetonitrile-water-formic acid, 30:70:0.1 v/v/v).
    • Detection: SCIEX triple quadrupole mass spectrometer with positive electrospray ionization (MRM transition: m/z 463.1 → 405.1).
    • Performance: The assay range is 5–5,000 ng/mL, with accuracy between 98.7–105.7% and precision (CV) ≤10.5% [4].
  • General In Vitro Metabolic Stability Assays: These are standard assays used to evaluate a drug candidate's elimination rate [5].

    • Microsomal Stability: Incubate the compound with liver microsomes (rich in Cytochrome P450 enzymes) to measure the intrinsic clearance mediated primarily by Phase I metabolism [6] [5].
    • Hepatocyte Stability: Incubate the compound with hepatocytes (liver cells). This provides a more complete picture as it contains both Phase I and Phase II metabolizing enzymes and can account for transporter effects [6] [5].
    • Data Output: The conversion rate of the compound is measured, and parameters like metabolic rate and intrinsic clearance can be calculated to predict in vivo clearance [5].

The mTOR Signaling Pathway

The following diagram illustrates the pathway targeted by this compound, which is crucial for understanding its mechanism in relation to other inhibitors.

mTOR_Pathway Growth_Factors Growth_Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Metabolism Metabolism mTORC1->Metabolism S6 S6 Protein (Cell Growth) mTORC1->S6 phosphorylates Survival Survival mTORC2->Survival AKT AKT (Cell Survival) mTORC2->AKT phosphorylates Inhibitor This compound Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

References

vistusertib tissue distribution compared to other mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

mTOR Inhibitors: Clinical Dosing & PK Parameters

Drug Name Type / Generation Key Available PK Data Common Clinical Doses (from trials)
Vistusertib (AZD2014) Dual TORC1/2 inhibitor (2nd gen) Specific PK parameters not provided in search results [1] [2] 125 mg twice daily, 2 days per week [1] [2]
Onatasertib (ATG-008) Dual TORC1/2 inhibitor (2nd gen) C~max~: 216.0 ng/mL (30 mg dose); AUC~0-24~: 2890 h*ng/mL; t~max~: 2.02 h; t~1/2~: 9.15 h [3] 15 mg, 20 mg, or 30 mg once daily [3]
Everolimus (Afinitor) Rapalog (1st gen) Specific PK parameters not provided in search results [4] [5] 10 mg once daily (in breast cancer trials) [5]

Experimental Protocols in Cited Research

The pharmacokinetic data for Onatasertib in the table above was generated using the following methodology, as reported in the clinical study [3]:

  • Bioanalytical Method: The analysis of Onatasertib plasma concentrations was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • Pharmacokinetic Sampling: Blood samples were collected from patients at predefined time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, and 24 hours after drug administration.
  • Data Analysis: Non-compartmental methods were used to calculate the standard pharmacokinetic parameters, including maximum plasma concentration (C~max~), area under the plasma concentration-time curve (AUC), time to C~max~ (t~max~), and elimination half-life (t~1/2~).

The mTOR Signaling Pathway Context

The diagram below illustrates the mechanistic differences between the types of mTOR inhibitors mentioned in the available literature, which is crucial for understanding their distinct biological contexts [6] [4] [7].

mTOR_Pathway mTOR Inhibitor Mechanisms of Action Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K mTORC1 mTORC1 S6K1_4EBP1 S6K1_4EBP1 mTORC1->S6K1_4EBP1 mTORC2 mTORC2 AKT AKT mTORC2->AKT Cell_Growth Cell_Growth Cell_Survival Cell_Survival Rapalogs Rapalogs Rapalogs->mTORC1  Inhibits TORKIs TORKIs TORKIs->mTORC1  Inhibits TORKIs->mTORC2  Inhibits PI3K->AKT AKT->mTORC1 AKT->Cell_Survival S6K1_4EBP1->Cell_Growth

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.23793884 Da

Monoisotopic Mass

462.23793884 Da

Heavy Atom Count

34

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0BSC3P4H5X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1009298-59-2

Wikipedia

Vistusertib

Dates

Last modified: 08-15-2023
1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100.
2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843.
3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136.
4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793.

Explore Compound Types